molecular formula C12H18Na4O17 B8208729 Disodium citrate sesquihydrate

Disodium citrate sesquihydrate

Cat. No.: B8208729
M. Wt: 526.22 g/mol
InChI Key: HGPVLOQNBSHYEI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium citrate sesquihydrate is a useful research compound. Its molecular formula is C12H18Na4O17 and its molecular weight is 526.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPVLOQNBSHYEI-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Na4O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-05-4
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disodium Citrate Sesquihydrate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of disodium (B8443419) citrate (B86180) sesquihydrate, tailored for its application in research and pharmaceutical development. The information presented herein is compiled from scientific literature and standardized methodologies to ensure accuracy and relevance for the intended audience.

Core Chemical and Physical Properties

Disodium citrate sesquihydrate is a sodium salt of citric acid that exists as a white, crystalline powder. It is widely utilized in the pharmaceutical industry as an excipient, acting as a buffering agent, sequestrant, and in therapeutic applications as a urinary alkalinizer and an anticoagulant.[1] Its chemical stability and solubility profile make it a versatile component in various dosage forms.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₆H₆Na₂O₇·1.5H₂O[2]
Molecular Weight 263.11 g/mol [2]
Appearance White crystalline powder[3]
Solubility in Water Freely soluble[3]
Solubility in Ethanol (96%) Practically insoluble[3]
pH (1% aqueous solution) 4.9 - 5.2[2]
Melting Point 149 °C (with decomposition)[2]
Water Content 10.0% - 13.0% (as sesquihydrate)[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Solubility

The solubility of this compound is determined using the equilibrium solubility method.

Methodology:

  • Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved solid in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • The solubility is expressed in terms of mass per unit volume (e.g., g/L).

pH Determination of Aqueous Solution

The pH of a this compound solution is a critical parameter, especially when used as a buffering agent.

Methodology:

  • Prepare a 1% (w/v) aqueous solution of this compound by dissolving 1 g of the substance in 100 mL of purified water.

  • Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).[7][8]

  • Rinse the pH electrode with purified water and then with a small portion of the sample solution.

  • Immerse the electrode in the sample solution and record the pH reading once it has stabilized.[9]

  • Perform the measurement at a controlled temperature, typically 25 °C.

Melting Point Determination

The melting point is determined using the capillary method.

Methodology:

  • Ensure the this compound sample is finely powdered and dry.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[10]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point.

  • When the temperature is within 20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[11]

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For this compound, decomposition is observed at its melting point.[2]

Water Content Determination (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is employed to determine the water of hydration.

Methodology:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a known, small amount of the this compound sample into a tared TGA pan.[12]

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13]

  • Record the mass loss as a function of temperature. The dehydration process will be observed as a distinct step-wise mass loss.

  • The percentage of mass loss corresponding to the dehydration step is calculated to determine the water content.[14][15]

Signaling Pathways and Mechanisms of Action

Disodium citrate's therapeutic effects are primarily due to the metabolic actions of the citrate ion. The following diagrams illustrate the key pathways.

Mechanism of Action as a Urinary Alkalinizer

Disodium citrate is metabolized to bicarbonate, which alkalinizes the urine. This is beneficial in conditions like urinary tract infections and for the prevention of certain types of kidney stones.[16]

Urinary_Alkalinization cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Liver cluster_excretion Kidney & Urine Disodium_Citrate Disodium Citrate (Oral Administration) Citrate_Metabolism Metabolized to Bicarbonate (HCO₃⁻) Disodium_Citrate->Citrate_Metabolism Absorption Bicarbonate_Excretion Increased Bicarbonate Excretion in Urine Citrate_Metabolism->Bicarbonate_Excretion Transport Urine_pH Increased Urine pH (Alkalinization) Bicarbonate_Excretion->Urine_pH

Mechanism of Urinary Alkalinization by Disodium Citrate.
Anticoagulant Effect of Citrate

Citrate acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade.[17]

Anticoagulation_Pathway Citrate Citrate Chelation Chelation Citrate->Chelation Calcium Ionized Calcium (Ca²⁺) Calcium->Chelation Coagulation_Cascade Coagulation Cascade (Factors II, VII, IX, X) Clot_Formation Fibrin Clot Formation Coagulation_Cascade->Clot_Formation Chelation->Coagulation_Cascade Inhibition of Ca²⁺ availability Cellular_Metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_krebs Krebs Cycle (Mitochondria) cluster_cytosol Cytosol Glucose Glucose PFK1 Phosphofructokinase-1 (PFK-1) Glucose->PFK1 Pyruvate Pyruvate PFK1->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Mitochondrial_Citrate Mitochondrial Citrate Acetyl_CoA->Mitochondrial_Citrate via Citrate Synthase Citrate_Synthase Citrate Synthase Cytosolic_Citrate Cytosolic Citrate Mitochondrial_Citrate->Cytosolic_Citrate Transport Cytosolic_Citrate->PFK1 Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Cytosolic_Citrate->Fatty_Acid_Synthesis Formulation_Workflow Start Start: New Liquid Formulation Preformulation Preformulation Studies: API-Excipient Compatibility (including Disodium Citrate) Start->Preformulation Formulation_Design Formulation Design: Determine required pH and concentration of Disodium Citrate Preformulation->Formulation_Design Prototype_Batch Prepare Prototype Batch Formulation_Design->Prototype_Batch QC_Testing Quality Control Testing: pH, Assay, Appearance Prototype_Batch->QC_Testing Stability_Studies Stability Studies (ICH Guidelines): Accelerated and Long-term QC_Testing->Stability_Studies Evaluation Evaluate Stability Data Stability_Studies->Evaluation Evaluation->Formulation_Design Reformulate if needed Finalize Finalize Formulation Evaluation->Finalize

References

The Role of Disodium Citrate Sesquihydrate in Biological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) citrate (B86180) sesquihydrate, an acid salt of citric acid, is a critical component in the formulation of biological buffers, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from its role in the broader citrate buffer system, which offers stable pH control over a mildly acidic range. This technical guide provides an in-depth exploration of its chemical properties, buffering mechanism, and diverse applications, complete with quantitative data and detailed experimental protocols.

Core Principles of the Citrate Buffer System

A buffer's primary function is to resist changes in pH, a critical requirement for most biological experiments and pharmaceutical formulations where pH stability is paramount for molecular structure and function.[1][2] The effectiveness of the citrate buffer system, which includes disodium citrate sesquihydrate, is rooted in the properties of citric acid, a weak triprotic acid.

Citric acid (H₃C₆H₅O₇) can donate three protons in a stepwise manner, resulting in a solution containing a mixture of citric acid and its conjugate bases: monosodium citrate, disodium citrate, and trisodium (B8492382) citrate. The equilibrium between these species is what confers the buffering capacity. The specific pH of the buffer is determined by the relative concentrations of the acid and its conjugate bases, as described by the Henderson-Hasselbalch equation.

The buffering action of a solution containing disodium citrate involves the citrate ions neutralizing excess hydrogen (H⁺) or hydroxide (B78521) (OH⁻) ions, thereby maintaining a stable pH.[3][4] This makes the citrate buffer system particularly effective in the pH range of 3.0 to 6.2.[5][6][7]

Quantitative Data for this compound and Citrate Buffers

For accurate and reproducible experimental work, a clear understanding of the quantitative parameters of buffer components is essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaNa₂C₆H₆O₇ · 1.5H₂O[8]
Molecular Weight263.11 g/mol
SynonymsDisodium hydrogen citrate sesquihydrate, Citric acid disodium salt sesquihydrate[8][9]
AppearanceWhite crystalline powder

Table 2: Dissociation Constants (pKa) of Citric Acid

The buffering range of citrate is dictated by the three pKa values of citric acid. There is some variation in the reported values in the literature, which can influence the precise buffering capacity at different pH levels.

pKa ValueReported Value 1[10]Reported Value 2[10]
pKa₁3.133.10
pKa₂4.764.80
pKa₃6.405.40

Note: The discrepancy in pKa₃ values highlights the importance of empirical pH measurement and adjustment when preparing citrate buffers for specific applications.

The Buffering Mechanism of Citrate

The versatility of the citrate buffer system is visually represented by the stepwise dissociation of citric acid. Each dissociation step has a corresponding pKa value around which the buffer is most effective.

Citrate_Buffering_Mechanism H3Cit Citric Acid (H₃C₆H₅O₇) H2Cit Dihydrogen Citrate (H₂C₆H₅O₇⁻) H3Cit->H2Cit + H⁺ pKa₁ ≈ 3.1 HCit Monohydrogen Citrate (HC₆H₅O₇²⁻) H2Cit->HCit + H⁺ pKa₂ ≈ 4.8 Cit Citrate (C₆H₅O₇³⁻) HCit->Cit + H⁺ pKa₃ ≈ 5.4-6.4

Caption: Stepwise dissociation of citric acid.

Applications in Research and Drug Development

This compound is a component of citrate buffers used in a wide array of applications due to its buffering capacity, stability, and affordability.[11]

  • Nucleic Acid Isolation : Citrate buffers are used in RNA and DNA isolation protocols because they effectively prevent base hydrolysis and auto-degradation, ensuring the integrity of the extracted nucleic acids.[6][7][11]

  • Antigen Retrieval in Immunohistochemistry : A key application is in heat-induced antigen retrieval (HIER).[5] Formalin fixation creates protein cross-links that can mask antigenic sites. Heating tissue sections in a citrate buffer (typically pH 6.0) breaks these cross-links, exposing the antigens for improved antibody detection and staining intensity.[6][7][12]

  • Protein Stabilization and Crystallization : In protein science, citrate buffers are used to maintain a stable pH environment, which is crucial for protein structure and function. They are effective in protein drying, purification, and crystallization protocols, helping to prevent oxidation and misfolding.[11]

  • Pharmaceutical Formulations : In drug development, disodium citrate is used as an excipient. It functions as a pH-buffering agent to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[4] It also acts as a sequestering agent, binding metal ions that could catalyze degradation reactions.[4]

  • Anticoagulation : The citrate ion is a potent chelating agent for calcium ions (Ca²⁺).[4] By binding calcium, which is a necessary cofactor in the coagulation cascade, citrate acts as an effective anticoagulant in blood collection tubes and for preserving blood in blood banks.[4][13]

Antigen_Retrieval cluster_0 Formalin Fixed Tissue cluster_1 HIER Process cluster_2 Result Antigen_Masked Masked Antigenic Site Protein_Crosslink Protein Cross-links Antigen_Masked->Protein_Crosslink caused by Citrate_Buffer Citrate Buffer (pH 6.0) + Heat Protein_Crosslink->Citrate_Buffer breaks Antigen_Exposed Exposed Antigenic Site Citrate_Buffer->Antigen_Exposed exposes Antibody_Binding Successful Antibody Binding Antigen_Exposed->Antibody_Binding allows

Caption: Mechanism of Heat-Induced Antigen Retrieval.

Experimental Protocol: Preparation of 0.1 M Citrate Buffer

This section provides a detailed methodology for preparing a 0.1 M citrate buffer. The example below is for a target pH of 6.0.

Materials and Equipment:

  • Citric Acid Monohydrate (MW: 210.14 g/mol ) or Anhydrous Citric Acid (MW: 192.12 g/mol )

  • Sodium Citrate Dihydrate (MW: 294.10 g/mol ) or Trisodium Citrate Dihydrate (MW: 294.1 g/mol )

  • This compound can also be used as a primary component.

  • Distilled or deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Protocol:

  • Prepare Stock Solutions (Optional but Recommended):

    • Solution A (0.1 M Citric Acid): Dissolve 19.21 g of anhydrous citric acid in distilled water and bring the final volume to 1 L.[14]

    • Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 L.

  • Buffer Preparation (for 1 L of 0.1 M Citrate Buffer, pH 6.0):

    • Add approximately 800 mL of distilled water to a beaker.[14]

    • Weigh and dissolve 3.358 g of anhydrous citric acid into the water.[14]

    • Weigh and dissolve 24.269 g of sodium citrate dihydrate into the solution.[14]

    • Place the beaker on a magnetic stirrer and mix until all solids are completely dissolved.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the buffer solution and monitor the reading.

    • Carefully adjust the pH to 6.0 by adding small volumes of 0.1 M HCl or 0.1 M NaOH as needed.[14]

    • Once the target pH is stable, transfer the solution to a 1 L graduated cylinder.

    • Add distilled water to bring the final volume to exactly 1 L.[14]

    • Store the buffer at room temperature, where it is stable for up to 3 months.[6][7]

Buffer_Preparation_Workflow start Start weigh Weigh Citric Acid and Sodium Citrate Salts start->weigh dissolve Dissolve Reagents in ~80% Final Volume of Water weigh->dissolve mix Mix Thoroughly with Magnetic Stirrer dissolve->mix calibrate_ph Calibrate pH Meter mix->calibrate_ph measure_ph Measure pH of Solution calibrate_ph->measure_ph ph_ok Is pH at Target? measure_ph->ph_ok adjust_ph Adjust pH with HCl/NaOH adjust_ph->measure_ph ph_ok->adjust_ph No final_volume Add Water to Final Volume (QS) ph_ok->final_volume Yes store Store Buffer at Room Temp final_volume->store end End store->end

Caption: Workflow for Citrate Buffer Preparation.

Conclusion

This compound is an integral component of the versatile citrate buffer system. Its ability to maintain a stable pH in the mildly acidic range makes it indispensable for a multitude of applications in biological research and pharmaceutical development. From preserving the integrity of nucleic acids and proteins to enhancing the efficacy of immunohistochemical staining and stabilizing drug formulations, citrate buffers provide a reliable and cost-effective solution. A thorough understanding of its chemical properties and adherence to precise preparation protocols, as outlined in this guide, is crucial for achieving accurate and reproducible results.

References

Disodium Citrate Sesquihydrate: A Technical Guide to its Chelating Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) citrate (B86180) sesquihydrate, a sodium salt of citric acid, is a versatile and widely utilized chelating agent in various scientific and industrial applications, including pharmaceutical formulations. Its efficacy stems from the inherent ability of the citrate anion to form stable complexes with a wide range of di- and trivalent metal ions. This technical guide provides an in-depth exploration of the core mechanism of action of disodium citrate sesquihydrate as a chelating agent. It details the chemistry of citrate-metal ion interactions, presents quantitative data on complex stability, outlines key experimental protocols for characterization, and provides visual representations of the underlying processes to support research and development efforts.

Introduction to Citrate Chelation

Chelation is a chemical process in which a polydentate ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate. Citrate, the conjugate base of citric acid, is a natural and biocompatible chelating agent.[1][2] Its structure, featuring three carboxyl groups and one hydroxyl group, allows it to act as a multidentate ligand, forming multiple coordinate bonds with a single metal ion.[3] This multidentate binding leads to the formation of highly stable complexes, effectively sequestering metal ions and modulating their reactivity.[1] this compound (C₆H₆Na₂O₇·1.5H₂O) serves as a readily available source of the citrate anion in aqueous solutions.[4]

The chelating property of citrate is pivotal in numerous applications. In the pharmaceutical industry, it is used to enhance drug stability by sequestering metal ions that can catalyze oxidative degradation.[5] It also acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for the blood clotting cascade.[2] Furthermore, its ability to form soluble complexes with metal ions is leveraged in drug delivery systems and to mitigate the toxicity of heavy metals.[1]

The Core Mechanism of Chelation

The chelating activity of the citrate anion is fundamentally dependent on its molecular structure and the pH of the surrounding medium. The three carboxylic acid groups and the central hydroxyl group can all participate in the coordination of a metal ion.

The speciation of citrate in an aqueous solution is pH-dependent, with the carboxyl groups deprotonating at different pKa values (approximately 3.1, 4.8, and 6.4). The fully deprotonated citrate ion (Cit³⁻) is the most effective chelating form. The chelation reaction can be generalized as:

Mⁿ⁺ + Cit³⁻ ⇌ [M(Cit)]⁽ⁿ⁻³⁾⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+.

The hydroxyl group can also deprotonate, particularly when complexing with strongly coordinating metal ions like Fe³⁺, further enhancing the stability of the chelate.[6] This results in the formation of very stable complexes, especially with trivalent cations.[3][7]

Chelation of Divalent and Trivalent Metal Ions

Disodium citrate effectively chelates a broad spectrum of metal ions.

  • Divalent Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺): Citrate forms stable complexes with essential divalent cations. The chelation of Ca²⁺ is the basis for its anticoagulant activity.[2] In biological systems, citrate helps maintain the homeostasis of these ions.[8] The stability of these complexes is influenced by pH, with complex formation being more favorable at neutral to alkaline pH where the citrate is more deprotonated.[9]

  • Trivalent Cations (e.g., Fe³⁺, Al³⁺): Citrate exhibits a particularly high affinity for trivalent cations. The interaction with iron (Fe³⁺) is of significant biological and pharmaceutical relevance.[3] Citrate can form various stoichiometric complexes with Fe³⁺, and the speciation is highly dependent on the pH and the iron-to-citrate ratio.[6][10][11][12] This strong chelation is utilized to enhance iron bioavailability and to manage iron overload conditions.[3] Similarly, citrate forms stable complexes with aluminum (Al³⁺), which has implications for reducing aluminum toxicity.[7]

Quantitative Data: Stability of Metal-Citrate Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for various metal-citrate complexes.

Metal IonStoichiometry (Metal:Citrate)log βConditions
Cu²⁺1:1~9.525 °C, 0.1 M KCl
Zn²⁺1:1~7.525 °C, 0.1 M KCl
Ni²⁺1:1 ([NiHCit])-pH 3-4
Ni²⁺1:1 ([NiCit]⁻)-pH ~6
Ni²⁺1:2 ([NiCit₂]⁴⁻)-pH > 7
Fe³⁺1:1 ([FeLH])25.6925 °C, 0.7 M NaClO₄
Fe³⁺1:2 ([FeL₂H₂]³⁻)48.0625 °C, 0.7 M NaClO₄
Fe³⁺1:2 ([FeL₂H]⁴⁻)44.6025 °C, 0.7 M NaClO₄
Fe³⁺1:2 ([FeL₂]⁵⁻)38.8525 °C, 0.7 M NaClO₄

Note: The specific values can vary depending on the experimental conditions such as ionic strength and temperature. The data for Ni²⁺ indicates the formation of different complex species at varying pH levels.[13] The data for Fe³⁺ showcases the formation of various protonated and deprotonated 1:2 complexes.[10][11][12]

Experimental Protocols for Characterizing Chelation

Several analytical techniques can be employed to investigate the chelating properties of this compound.

Potentiometric Titration

This is a classical method to determine the stability constants of metal complexes.[14][15]

Principle: The formation of a metal-citrate complex involves the displacement of protons from the citrate molecule, leading to a change in the solution's pH. By titrating a solution containing the metal ion and citrate with a standard base and monitoring the pH, the formation curve of the complex can be constructed. From this curve, the stability constants can be calculated using methods like the Irving-Rossotti technique.[16]

Detailed Methodology:

  • Solution Preparation: Prepare standard solutions of this compound, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using an inert electrolyte like KCl or NaClO₄.[9]

  • Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.

  • Titration Procedure:

    • Perform a titration of the strong acid alone with the standard base to determine the concentration of the base.

    • Perform a titration of a mixture of the strong acid and disodium citrate with the standard base.

    • Perform a titration of a mixture of the strong acid, disodium citrate, and the metal salt with the standard base.

  • Data Analysis: Plot the pH readings against the volume of base added for all three titrations. From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄). Plot n̄ against pL (the negative logarithm of the free ligand concentration) to obtain the formation curve. The stability constants are then determined from this curve.[16]

UV-Vis Spectrophotometry

This technique is useful for studying the formation of colored metal-citrate complexes or by using a competitive ligand that forms a colored complex.[10][11][12]

Principle: The formation of a metal-citrate complex can lead to a change in the absorbance spectrum of the metal ion or a competing ligand. By monitoring these changes as a function of citrate concentration, the stoichiometry and stability of the complex can be determined.

Detailed Methodology:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound at a constant pH and ionic strength.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Analyze the changes in absorbance at a specific wavelength where the complex absorbs maximally. Methods like the mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate equations.

Ion-Exchange Chromatography

This method can be used to separate free metal ions from metal-citrate complexes.[17][18][19]

Principle: An ion-exchange resin is used to bind the free metal ions. By measuring the distribution of the metal ion between the resin and the solution in the presence of citrate, the concentration of the free metal ion can be determined, which allows for the calculation of the stability constant.

Detailed Methodology:

  • Column Preparation: Pack a chromatography column with a suitable cation-exchange resin.

  • Equilibration: Equilibrate the column with a buffer of the desired pH and ionic strength.

  • Sample Application: Apply a solution containing a known total concentration of the metal ion and citrate to the column.

  • Elution: Elute the column with the equilibration buffer. The metal-citrate complex, being anionic or less cationic than the free metal ion, will elute first.

  • Quantification: Collect the fractions and determine the concentration of the metal ion in each fraction using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: From the amount of free metal ion retained by the resin and the amount of complexed metal ion in the eluate, the stability constant of the metal-citrate complex can be calculated.

Visualizing the Chelation Mechanism and Workflows

Signaling Pathway of Citrate Chelation

ChelationMechanism cluster_Solution Aqueous Solution cluster_Effects Consequences M Metal Ion (Mⁿ⁺) Complex Stable Metal-Citrate Complex [M(Cit)]⁽ⁿ⁻³⁾⁺ M->Complex Chelation Cit Disodium Citrate (provides Citrate³⁻) Cit->Complex Binds to ReducedReactivity Reduced Metal Ion Reactivity Complex->ReducedReactivity IncreasedSolubility Increased Solubility Complex->IncreasedSolubility

Caption: Mechanism of metal ion chelation by citrate.

Experimental Workflow for Potentiometric Titration

PotentiometricTitrationWorkflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_metal Metal Salt Solution titrate_complex Titrate Acid + Citrate + Metal prep_metal->titrate_complex prep_citrate Disodium Citrate Solution titrate_ligand Titrate Acid + Citrate prep_citrate->titrate_ligand prep_citrate->titrate_complex prep_acid Standard Acid titrate_acid Titrate Acid prep_acid->titrate_acid prep_base Standard Base prep_base->titrate_acid prep_base->titrate_ligand prep_base->titrate_complex titrate_acid->titrate_ligand plot_curves Plot pH vs. Volume of Base titrate_acid->plot_curves titrate_ligand->titrate_complex titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate n̄ and pL plot_curves->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation calc_beta Determine Stability Constants (log β) plot_formation->calc_beta

Caption: Workflow for determining stability constants via potentiometric titration.

Applications in Drug Development

The robust chelating properties of this compound are harnessed in various aspects of drug development:

  • Formulation Stabilizer: By sequestering trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), citrate enhances the shelf-life and stability of liquid and semi-solid formulations.[1]

  • Anticoagulant in Blood Products: It is the standard anticoagulant for stored blood and blood products used in transfusions.[2]

  • Buffering Agent: The citrate buffer system helps maintain the pH of formulations, which is crucial for drug solubility, stability, and patient comfort.

  • Enhancing Bioavailability: By forming soluble complexes with poorly soluble metal-containing drugs or nutrients, citrate can improve their absorption.[3]

Conclusion

This compound is a highly effective and versatile chelating agent due to the multidentate nature of the citrate anion. Its ability to form stable complexes with a wide array of metal ions is fundamental to its utility in pharmaceutical sciences and beyond. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental characterization, is essential for its rational application in drug development and other scientific endeavors. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important excipient.

References

Navigating the Solubility Landscape of Disodium Citrate Sesquihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Disodium (B8443419) Citrate (B86180) Sesquihydrate in Organic Solvents.

This technical guide provides a detailed overview of the solubility characteristics of disodium citrate sesquihydrate in various organic solvents. Aimed at professionals in the fields of pharmaceutical sciences, chemistry, and drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Introduction

This compound (C₆H₆Na₂O₇·1.5H₂O), a sodium salt of citric acid, is a widely utilized excipient in the pharmaceutical industry. Its roles as a buffering agent, anticoagulant, and sequestrant are well-established.[1] The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and manufacturing processes. While its high solubility in water is well-documented, its behavior in organic solvents is less quantitatively defined yet crucial for various applications, including non-aqueous formulations and purification processes.

Solubility Profile of this compound

Organic SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
Ethanol (B145695) (96%)Protic SolventPractically Insoluble[1][2]Not availableAmbient
MethanolProtic SolventPractically Insoluble[3]Not availableAmbient
Propylene GlycolProtic SolventSparingly SolubleNot availableAmbient
GlycerolProtic SolventSparingly SolubleNot availableAmbient
Dimethyl Sulfoxide (DMSO)Aprotic SolventInsoluble[4]Not availableAmbient
N,N-Dimethylformamide (DMF)Aprotic SolventPredicted to be poorly solubleNot availableAmbient

Note: "Practically Insoluble" is a pharmacopeial term generally indicating that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development and process optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath or magnetic stirrer is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue. The mass of the dissolved this compound is the difference between this final weight and the initial weight of the empty container.

  • Calculation: The solubility can then be calculated and expressed in units such as g/100 mL or mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and specific method for determining solubility, especially for compounds with low solubility or when dealing with complex matrices.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent in which the compound is freely soluble and compatible with the HPLC system).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent of interest following the equilibration and phase separation steps described in the gravimetric method.

  • Sample Dilution: Accurately dilute a known volume of the clear supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Agitate at Constant Temperature add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle centrifuge Centrifuge for Complete Separation settle->centrifuge extract Extract Supernatant centrifuge->extract gravimetric Gravimetric Analysis extract->gravimetric Path 1 hplc HPLC Analysis extract->hplc Path 2 calculate Calculate Solubility gravimetric->calculate hplc->calculate

Fig. 1: Experimental workflow for solubility determination.

logical_relationship compound Disodium Citrate Sesquihydrate solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility application Formulation & Process Design solubility->application

Fig. 2: Logical relationship of solubility to formulation.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its application in non-aqueous systems. While qualitative data indicates poor solubility in common organic solvents like ethanol and methanol, this guide provides robust experimental protocols for researchers to quantitatively determine its solubility in solvents relevant to their specific needs. The presented workflows and methodologies are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling more informed and efficient formulation and process development.

References

Understanding the Hygroscopic Nature of Disodium Citrate Sesquihydrate in Lab Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) citrate (B86180) sesquihydrate (C₆H₆Na₂O₇·1.5H₂O), a sodium salt of citric acid, is a crystalline powder widely utilized in the pharmaceutical and food industries as a buffering and stabilizing agent.[1] Its physical properties, particularly its interaction with atmospheric moisture, are of paramount importance for formulation development, manufacturing, and ensuring product stability. This technical guide provides a comprehensive overview of the hygroscopic nature of disodium citrate sesquihydrate under laboratory conditions, detailing experimental protocols for its characterization and presenting illustrative data.

The Hygroscopic Profile of this compound

This compound is known to be a hygroscopic material, meaning it has the ability to attract and hold water molecules from the surrounding environment.[1] This property is critical to consider during handling, storage, and processing, as moisture uptake can lead to physical and chemical changes, such as caking, deliquescence, and altered dissolution rates, which can impact the efficacy and shelf-life of the final product.

The extent of moisture sorption is dependent on the ambient relative humidity (RH) and temperature. A key parameter in characterizing hygroscopicity is the Critical Relative Humidity (CRH), which is the RH at which a material begins to absorb a significant amount of moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture.

Quantitative Analysis of Hygroscopicity

To accurately characterize the hygroscopic nature of this compound, a series of quantitative experiments are essential. The following tables present illustrative data that one might expect to obtain from such analyses.

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

Relative Humidity (%)Change in Mass (%) - SorptionChange in Mass (%) - Desorption
00.001.52
100.151.45
200.281.38
300.421.25
400.581.10
500.750.95
600.950.80
701.200.65
801.550.45
902.500.25

Table 2: Illustrative Water Content Determination by Karl Fischer Titration

Sample BatchInitial Water Content (%)Water Content after 24h at 75% RH (%)
A10.512.8
B10.312.6
C10.612.9
Average 10.47 12.77

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for Dehydration

Temperature Range (°C)Mass Loss (%)Corresponding Water Molecules Lost
50 - 120~10.2~1.5 (Water of Hydration)
> 200> 15.0Decomposition

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for the key experiments used to assess the hygroscopicity of this compound.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of changes in relative humidity at a constant temperature.[2] This allows for the determination of moisture sorption and desorption isotherms.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

  • Instrument Setup: Place the sample in a DVS instrument. Set the temperature to 25°C.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in steps of 10% from 90% back to 0%. Again, allow the sample to equilibrate at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output prep Weigh 10-20 mg of This compound dry Equilibrate at 0% RH (Establish Dry Mass) prep->dry sorption Increase RH in steps (0-90%) (Sorption Isotherm) dry->sorption desorption Decrease RH in steps (90-0%) (Desorption Isotherm) sorption->desorption plot Plot % Mass Change vs. RH desorption->plot

Dynamic Vapor Sorption (DVS) Experimental Workflow
Karl Fischer Titration

Karl Fischer titration is a highly specific method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water.

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol). Titrate the solvent to a stable endpoint to remove any residual water.

  • Sample Preparation: Accurately weigh approximately 100-150 mg of this compound.

  • Titration: Quickly add the sample to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

  • For Stability Testing: To assess moisture uptake under specific conditions, store samples in a humidity-controlled chamber (e.g., 25°C / 75% RH) for a defined period (e.g., 24 hours) before performing the Karl Fischer titration.

KF_Titration_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_result Result setup Prepare Titrator and Titrate Solvent to Endpoint weigh Accurately Weigh Sample setup->weigh add Add Sample to Titration Vessel weigh->add titrate Titrate with Karl Fischer Reagent add->titrate calculate Calculate % Water Content titrate->calculate TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh Weigh 5-10 mg of Sample heat Heat Sample at a Controlled Rate (e.g., 10°C/min) weigh->heat curve Generate TGA Curve (% Mass Loss vs. Temperature) heat->curve

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of disodium (B8443419) citrate (B86180) sesquihydrate (Na₂C₆H₆O₇·1.5H₂O). The document details two primary synthesis methodologies, leveraging common laboratory reagents, and outlines a robust purification protocol based on recrystallization. Furthermore, it includes established analytical techniques for assessing the purity of the final product. All quantitative data is presented in clear, tabular format for ease of comparison, and experimental workflows are visualized using logical diagrams.

Synthesis of Disodium Citrate Sesquihydrate

This compound can be reliably synthesized in a laboratory setting through the neutralization of citric acid with a sodium-containing base. The stoichiometry of the reaction is critical to ensure the formation of the disodium salt rather than the monosodium or trisodium (B8492382) citrate. The reaction involves the neutralization of two of the three carboxylic acid groups of citric acid.

Synthesis via Neutralization of Citric Acid with Sodium Hydroxide (B78521)

This method utilizes a strong base, sodium hydroxide, to neutralize citric acid. The reaction is exothermic and requires careful control of the addition rate and temperature.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2 M solution of sodium hydroxide (NaOH) by dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

    • Weigh 21.01 g of citric acid monohydrate (C₆H₈O₇·H₂O) and dissolve it in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

  • Neutralization Reaction:

    • Place the beaker containing the citric acid solution in an ice bath to manage the heat generated during the reaction.

    • Slowly add the 2 M sodium hydroxide solution to the citric acid solution dropwise using a burette or dropping funnel while continuously monitoring the pH of the mixture with a calibrated pH meter.

    • Continue the addition of NaOH until the pH of the solution stabilizes between 4.9 and 5.2. This will require approximately 100 mL of the 2 M NaOH solution.

  • Crystallization:

    • Once the desired pH is reached, remove the beaker from the ice bath.

    • Concentrate the solution by heating it gently on a hot plate to approximately half of its original volume. Avoid boiling the solution vigorously.

    • Allow the concentrated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize crystal yield, place the beaker in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation and Drying:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual impurities.

    • Dry the crystals in a desiccator over a suitable drying agent or in a drying oven at a temperature below 60°C to constant weight.

Synthesis via Neutralization of Citric Acid with Sodium Bicarbonate

This method employs a milder base, sodium bicarbonate, and is characterized by the evolution of carbon dioxide gas.

Experimental Protocol:

  • Reagent Preparation:

    • Weigh 21.01 g of citric acid monohydrate and dissolve it in 100 mL of deionized water in a 500 mL beaker with magnetic stirring.

  • Neutralization Reaction:

    • Slowly and in small portions, add 16.8 g of sodium bicarbonate (NaHCO₃) to the citric acid solution. The addition should be gradual to control the effervescence from the release of CO₂.

    • After the initial vigorous reaction subsides, continue adding the remaining sodium bicarbonate.

    • Once all the sodium bicarbonate has been added, stir the solution at room temperature for 30 minutes to ensure the reaction is complete. Check that the pH is in the range of 4.9-5.2.

  • Crystallization and Isolation:

    • Follow the same procedure for crystallization, isolation, and drying as described in section 1.1 (steps 3 and 4).

Quantitative Data for Synthesis Methods

ParameterMethod 1: NaOH NeutralizationMethod 2: NaHCO₃ Neutralization
Starting Materials Citric Acid Monohydrate, Sodium HydroxideCitric Acid Monohydrate, Sodium Bicarbonate
Molar Ratio (Base:Acid) 2:12:1
Typical Yield 80-90%75-85%
Purity (before purification) ~95%~95%
Key Observations Exothermic reaction, requires coolingEffervescence (CO₂ evolution)

Purification of this compound

Recrystallization is an effective method for purifying the crude this compound obtained from the synthesis. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Recrystallization from an Ethanol-Water Mixture

An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound. The compound is soluble in hot water, and the addition of ethanol (B145695), in which it is less soluble, induces crystallization upon cooling.

Experimental Protocol:

  • Dissolution:

    • Place the crude this compound in a beaker.

    • Add a minimum amount of hot deionized water (approximately 70-80°C) to the beaker while stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

    • Perform a hot filtration to remove the activated charcoal.

  • Crystallization:

    • To the hot, clear solution, slowly add ethanol (95%) dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until the turbidity just disappears.

    • Cover the beaker and allow it to cool slowly to room temperature. The formation of pure crystals should be observed.

    • For maximum yield, place the beaker in an ice bath for at least one hour.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50 v/v).

    • Dry the purified crystals to a constant weight in a desiccator or a drying oven at a temperature below 60°C.

Quantitative Data for Purification

ParameterRecrystallization from Ethanol-Water
Solvent System Ethanol-Water
Typical Recovery Yield 70-85%
Expected Purity (Post-recrystallization) >99%

Purity Assessment

The purity of the synthesized and purified this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and acid-base titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of disodium citrate and quantifying any impurities.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. A common mobile phase is a gradient of aqueous phosphoric acid and acetonitrile.[2]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at 210 nm.[2]

  • Sample Preparation: Prepare a standard solution of known concentration of this compound and a solution of the synthesized sample in deionized water.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the disodium citrate in the sample to that of the standard and identifying any impurity peaks.

Titration

A titration assay can be used to determine the percentage purity of the disodium hydrogen citrate.

Experimental Protocol:

  • Procedure: Accurately weigh a known amount of the dried this compound sample and dissolve it in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid, such as 0.1 M hydrochloric acid, using a suitable indicator or a pH meter to determine the endpoint.[3]

  • Calculation: The purity is calculated based on the volume of titrant used and the stoichiometry of the reaction.

Purity Specifications

ParameterSpecification
Purity (HPLC) ≥ 99.0%
Purity (Titration) ≥ 99.0%
Single Maximum Impurity (HPLC) ≤ 0.5%[1]
Total Impurities (HPLC) ≤ 2.0%[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagent_prep Reagent Preparation (Citric Acid and Base Solution) neutralization Neutralization Reaction (pH 4.9-5.2) reagent_prep->neutralization concentration Solution Concentration (Heating) neutralization->concentration crystallization Crystallization (Cooling) concentration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation drying Drying isolation->drying crude_product Crude Disodium Citrate Sesquihydrate drying->crude_product

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow cluster_purification Purification by Recrystallization crude_product_input Crude Product dissolution Dissolution in Hot Water crude_product_input->dissolution decolorization Decolorization (Optional, with Activated Charcoal) dissolution->decolorization crystallization_step Induce Crystallization (Add Ethanol, Cool) dissolution->crystallization_step If no decolorization hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization_step isolation_purified Isolation (Vacuum Filtration) crystallization_step->isolation_purified washing Washing with Cold Solvent isolation_purified->washing drying_purified Drying washing->drying_purified pure_product Purified Disodium Citrate Sesquihydrate drying_purified->pure_product

Caption: Workflow for the purification of this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for disodium (B8443419) citrate (B86180) sesquihydrate in a laboratory environment. By consolidating critical safety data, outlining detailed experimental protocols for hazard assessment, and providing clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly and minimize potential risks.

Section 1: Compound Identification and Properties

Disodium citrate sesquihydrate is a salt of citric acid. It is commonly used in laboratory settings as a buffering agent and anticoagulant.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₆Na₂O₇·1.5H₂O[2]
Molecular Weight 263.11 g/mol [3]
Appearance White crystalline solid[2]
Odor Odorless[2]
Melting Point 149 °C (with decomposition)[2]
Solubility in Water Soluble[4]
pH 4.9 - 5.2 (1% aqueous solution)
Stability Stable under normal conditions. Moisture sensitive.[2][5]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][6] However, it is crucial to handle all chemicals with care. The available toxicological data is summarized below.

Table 2: Summary of Toxicological Data

TestResultReference
Acute Oral Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]

Section 3: Experimental Protocols for Hazard Assessment

To ensure the safety of laboratory personnel, chemical compounds undergo rigorous toxicological testing. The following are detailed methodologies for key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which would be used to determine the toxicological profile of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This test provides information on the potential health hazards arising from a single oral ingestion of a substance.[7][8]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]

  • Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, withheld) overnight before dosing.[7]

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water) and administered by gavage in a single dose.[7]

  • Sighting Study: A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.

  • Main Study: Dosing is initiated at a fixed dose level (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first animal determines the dosing of subsequent animals in a stepwise manner.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Workflow for Acute Oral Toxicity Testing (OECD 420) start Start: Select Healthy Young Adult Female Rats fasting Fast Animals Overnight (Food, not Water) start->fasting sighting_study Conduct Sighting Study on One Animal to Determine Starting Dose fasting->sighting_study main_study Main Study: Dose First Animal at Selected Fixed Dose sighting_study->main_study observe_1 Observe for 48 Hours for Evident Toxicity or Mortality main_study->observe_1 decision_1 Evident Toxicity or Mortality? observe_1->decision_1 dose_lower Dose Next Animal at a Lower Fixed Dose decision_1->dose_lower Yes dose_same Dose Up to 4 More Animals at the Same Dose decision_1->dose_same No observe_2 Observe All Animals for 14 Days (Clinical Signs, Body Weight) dose_lower->observe_2 dose_same->observe_2 necropsy Perform Gross Necropsy on All Surviving Animals observe_2->necropsy end End: Classify Substance Based on Results necropsy->end

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][4][10]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Substance Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[2]

  • Scoring: The severity of skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[6][11][12]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Substance Instillation: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days to assess reversibility.[11][12]

  • Scoring: The ocular lesions are scored using a standardized system.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

  • Handling:

    • Ensure adequate ventilation in the work area.[6]

    • Avoid contact with skin, eyes, and clothing.[2][6]

    • Avoid inhalation of dust.[2]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

    • Protect from moisture as the substance is hygroscopic.[5]

    • Incompatible with strong oxidizing agents.[5]

Section 5: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls:

    • Use in a well-ventilated area. A local exhaust ventilation system is recommended where dust may be generated.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be worn.

Section 6: First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][11]

  • Skin Contact: Remove contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if eye irritation persists.[2][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[11]

First Aid Response for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water for 15 min eye_contact->flush_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth oxygen Give Oxygen if Breathing is Difficult fresh_air->oxygen medical_advice_inhale Seek Medical Attention if Unwell oxygen->medical_advice_inhale wash_skin Wash Skin with Soap and Water for 15 min remove_clothing->wash_skin medical_advice_skin Seek Medical Attention if Irritation Occurs wash_skin->medical_advice_skin remove_lenses Remove Contact Lenses flush_eyes->remove_lenses medical_advice_eyes Seek Medical Attention if Irritation Persists remove_lenses->medical_advice_eyes no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit medical_advice_ingest Seek Medical Attention if Unwell no_vomit->medical_advice_ingest

Caption: First Aid Response for Exposure.

Section 7: Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions:

    • Evacuate unnecessary personnel from the area.[11]

    • Wear appropriate personal protective equipment (see Section 5).

    • Avoid breathing dust.

  • Environmental Precautions:

    • Prevent the substance from entering drains or waterways.

  • Methods for Cleaning Up:

    • For small spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[2][11]

    • Avoid generating dust during cleanup.[2]

Spill Cleanup Procedure spill Spill Occurs evacuate Evacuate Unnecessary Personnel spill->evacuate ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) evacuate->ppe contain Contain the Spill ppe->contain prevent_dust Avoid Generating Dust contain->prevent_dust cleanup Sweep or Vacuum Material prevent_dust->cleanup container Place in a Labeled Container for Disposal cleanup->container decontaminate Decontaminate the Area container->decontaminate end End of Cleanup decontaminate->end

Caption: Spill Cleanup Procedure.

Section 8: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[2][11]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]

  • Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Section 9: Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.[2]

  • Chemical Stability: Stable under normal conditions, but it is moisture-sensitive.[2][5]

  • Conditions to Avoid: Exposure to moist air or water.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon thermal decomposition.[2]

Section 10: Disposal Considerations

  • Waste Disposal: Dispose of this material and its container in accordance with all local, regional, national, and international regulations. It is recommended to use a licensed chemical disposal service.[11]

  • Contaminated Packaging: Empty containers should be triple-rinsed and offered for recycling or reconditioning.[2]

Disclaimer: This guide is intended for informational purposes only and is based on the provided search results. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional safety training. Always consult the specific SDS for this compound from your supplier and follow your institution's safety protocols.

References

A Comprehensive Guide to the Long-Term Stability of Disodium Citrate Sesquihydrate Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of disodium (B8443419) citrate (B86180) sesquihydrate solutions, a critical consideration for ensuring the accuracy and reproducibility of experimental results. Disodium citrate, a salt of citric acid, is widely utilized in various scientific applications, including as an anticoagulant, a buffering agent, and a component in drug formulations. Understanding its stability profile is paramount for maintaining the integrity of research and development processes.

Chemical Properties of Disodium Citrate Sesquihydrate

This compound (C₆H₆Na₂O₇·1.5H₂O) is a white, crystalline powder with a saline taste. It is freely soluble in water and practically insoluble in ethanol.[1] Solutions of sodium citrate are typically slightly alkaline, with a pH ranging from 7.5 to 8.7, making them effective buffering agents in biological and chemical systems.[2] The product is generally considered stable under normal conditions, though it is incompatible with strong oxidizing agents.[3][4][5]

Factors Influencing the Stability of Disodium Citrate Solutions

The stability of disodium citrate solutions can be influenced by several factors, including temperature, pH, light exposure, and the type of storage container.

Temperature: It is recommended to store disodium citrate solutions at room temperature, typically between 20-25°C (68-77°F).[2] While refrigeration at 2-8°C can be considered for long-term storage, it may lead to crystal formation, which could affect its performance.[2] Elevated temperatures can accelerate degradation.

pH: The pH of the solution is a critical factor. While sodium citrate solutions act as buffers, significant shifts in pH, particularly to highly acidic or alkaline conditions, especially when combined with heat, can lead to degradation.[6] One study noted that trisodium (B8492382) citrate stability was affected by combinations of heat with acid or alkali.[6]

Light Exposure: Disodium citrate is sensitive to light, especially ultraviolet (UV) light.[2] Exposure can degrade the solution and reduce its efficacy. Therefore, storage in opaque or amber-colored containers is recommended to protect it from light.[2] A notable degradation pathway involves the photochemical decomposition of citrate in the presence of trace amounts of iron, leading to the formation of 3-oxoglutarate and subsequently acetone. This can result in the covalent modification of proteins, a significant concern in biopharmaceutical research.

Container Material and Interactions: The choice of storage container can impact the stability of the solution. Studies have demonstrated the stability of trisodium citrate solutions in both polyvinyl chloride (PVC) and polypropylene (B1209903) (PP) syringes for at least 28 days at room temperature.[6][7] However, it has also been reported that neutral solutions of sodium citrate can attack silicate (B1173343) glasses, a factor to consider for long-term storage in glass containers.[3]

Contamination: To prevent microbial contamination and preserve the integrity of the solution, it is crucial to store it in a clean, sterile environment and use sterile containers.[2][8]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of sodium citrate solutions under different storage conditions.

Table 1: Stability of Trisodium Citrate Solutions in PVC Syringes at Room Temperature (21°C) [6]

ConcentrationDay 1 (% Initial Concentration)Day 3 (% Initial Concentration)Day 7 (% Initial Concentration)Day 14 (% Initial Concentration)Day 28 (% Initial Concentration)
4.0% 100.098.895.894.890.0
46.7% 100.0100.299.598.796.8

Table 2: Stability of Trisodium Citrate Solutions in Polypropylene Syringes at Room Temperature [7]

ConcentrationStorage DurationTemperature% Initial Concentration Remaining
35 mM 28 daysRoom Temperature~100%
90 mM 28 daysRoom Temperature~100%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A stability-indicating HPLC method is essential for accurately quantifying the concentration of sodium citrate and detecting any degradation products.

Objective: To determine the concentration of disodium citrate and separate it from potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

  • Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For example:

    • Mobile Phase A: 0.05% Phosphoric Acid in Water[9][10]

    • Mobile Phase B: Acetonitrile[9][10]

  • Gradient Program: A gradient elution can be employed to ensure the separation of all components. A sample gradient is as follows:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    6.5 100 0
    7.0 50 50
    11.0 50 50
    12.0 100 0

    | 30.0 | 100 | 0 |

  • Flow Rate: 1.0 mL/min[9][10]

  • Detection Wavelength: 210 nm[9][10]

  • Injection Volume: 20 µL[9][10]

  • Column Temperature: 30°C[9][10]

Sample Preparation:

  • Accurately weigh a sample of the disodium citrate solution.

  • Dilute the sample with HPLC-grade water to a known concentration (e.g., 0.11 mg/mL).[11]

  • Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade the disodium citrate solution under various stress conditions.

Methodology:

  • Acid Hydrolysis: Mix the disodium citrate solution with an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., reflux at 80-100°C for a specified time).[6][12]

  • Base Hydrolysis: Mix the disodium citrate solution with a base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., reflux at 80-100°C for a specified time).[6][12]

  • Oxidative Degradation: Treat the disodium citrate solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and heat if necessary.[6]

  • Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose the solution to UV and/or fluorescent light.

After exposure to the stress conditions, the samples are neutralized (if necessary) and analyzed by HPLC to identify and quantify any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_degradation Photochemical Degradation Pathway of Citrate Citrate Citrate Fe3 Fe(III) / Light Citrate->Fe3 2e- abstraction Oxoglutarate 3-Oxoglutarate Fe3->Oxoglutarate Decarboxylation Decarboxylation Oxoglutarate->Decarboxylation Acetone Acetone Decarboxylation->Acetone Protein Protein (e.g., mAb) Acetone->Protein Covalent Adduction ModifiedProtein Covalently Modified Protein Protein->ModifiedProtein

Caption: Photochemical degradation of citrate in the presence of iron.

cluster_workflow Stability Testing Workflow SamplePrep Sample Preparation (Disodium Citrate Solution) Storage Storage under Defined Conditions (Temp, Light, Container) SamplePrep->Storage Sampling Time-Point Sampling Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining, Degradants) HPLC->Data

Caption: General workflow for stability testing of solutions.

cluster_logic Factors Influencing Stability Stability Solution Stability Temp Temperature Temp->Stability affects pH pH pH->Stability affects Light Light Exposure Light->Stability affects Container Container Material Container->Stability affects Contamination Contamination Contamination->Stability affects

Caption: Key factors that influence the stability of the solution.

Conclusion and Recommendations

This compound solutions are generally stable when stored under appropriate conditions. For optimal long-term stability in experimental settings, the following recommendations should be followed:

  • Storage Temperature: Store solutions at a controlled room temperature of 20-25°C.[2]

  • Light Protection: Always store solutions in light-protected (amber or opaque) containers to prevent photochemical degradation.[2]

  • Container Selection: Use high-quality, sterile containers made of materials like polypropylene or polyvinyl chloride, which have demonstrated compatibility.[6][7] Be cautious with long-term storage in glass containers due to potential interactions.[3]

  • pH Monitoring: For critical applications, monitor the pH of the solution over time, as significant shifts can indicate degradation.

  • Regular Testing: For long-term studies, it is advisable to periodically re-test the concentration of the citrate solution using a validated stability-indicating method like HPLC.

  • Aseptic Handling: Employ aseptic techniques when preparing and handling solutions to prevent microbial contamination.[8]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability of their this compound solutions, thereby enhancing the reliability and validity of their experimental outcomes.

References

Disodium Citrate Sesquihydrate: A Versatile Precursor in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) citrate (B86180) sesquihydrate, a di-sodium salt of citric acid, is emerging as a critical precursor and versatile reagent in a variety of advanced chemical synthesis applications. Its unique properties as a buffering agent, chelating agent, and reducing agent make it an invaluable tool in the controlled synthesis of nanoparticles, the formation of metal-organic frameworks (MOFs), and the preparation of complex metal oxides via sol-gel methods. This technical guide provides a comprehensive overview of the role of disodium citrate sesquihydrate in these key areas, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Role in Nanoparticle Synthesis: A Dual-Function Reagent

In the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag), this compound plays a dual role as both a reducing agent and a capping agent. The citrate ion is capable of reducing metal ions to their elemental form, leading to the nucleation and growth of nanoparticles. Simultaneously, the citrate ions adsorb onto the nanoparticle surface, providing electrostatic stabilization that prevents aggregation and controls particle size and morphology.

The concentration of the citrate precursor is a critical parameter that directly influences the final size of the nanoparticles. Generally, a higher molar ratio of citrate to the metal precursor results in the formation of smaller nanoparticles due to the increased number of nucleation sites and the enhanced surface coverage by the capping agent.

Experimental Protocol: Synthesis of Gold Nanoparticles

This protocol outlines the synthesis of gold nanoparticles using a method adapted from the well-established Turkevich method, highlighting the use of a citrate precursor.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (Na₂C₆H₆O₇·1.5H₂O)

  • Deionized water

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • In a separate flask, prepare a 1% (w/v) solution of this compound in deionized water.

  • Bring 20 mL of the HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

  • Rapidly inject 2 mL of the 1% this compound solution into the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting colloidal gold nanoparticle solution can be characterized by UV-Vis spectroscopy and transmission electron microscopy (TEM).

Quantitative Data: Influence of Citrate Concentration on Nanoparticle Size

The following table summarizes the typical relationship between the citrate-to-gold molar ratio and the resulting average diameter of the synthesized gold nanoparticles. While much of the foundational work has been conducted with trisodium (B8492382) citrate, the principles are transferable to disodium citrate, with adjustments to account for the differing molar masses and basicity.

Citrate:Au Molar RatioAverage Nanoparticle Diameter (nm)
1.5:1~33
1.75:1~22
2.0:1~18

Note: These values are illustrative and can be influenced by other reaction parameters such as temperature, pH, and the rate of reagent addition.

Logical Relationship: Nanoparticle Formation Pathway

nanoparticle_formation Metal_Precursor Metal Salt Solution (e.g., HAuCl₄) Heating Heating to Boiling Metal_Precursor->Heating Citrate_Precursor Disodium Citrate Sesquihydrate Solution Citrate_Precursor->Heating Reduction Reduction of Metal Ions (Au³⁺ → Au⁰) Heating->Reduction Addition of Citrate Nucleation Nucleation of Metal Atoms Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth Stabilization Surface Capping by Citrate Ions Growth->Stabilization Final_Nanoparticles Stable Colloidal Nanoparticles Stabilization->Final_Nanoparticles

Caption: Pathway of nanoparticle formation using a citrate precursor.

Role in Sol-Gel Synthesis: A Chelating Agent for Controlled Hydrolysis

In the sol-gel synthesis of metal oxides, this compound functions as a chelating agent. It forms stable complexes with metal ions in the precursor solution. This chelation moderates the hydrolysis and condensation rates of the metal precursors, preventing rapid, uncontrolled precipitation and promoting the formation of a homogeneous gel network. The citrate complex also acts as a fuel during the subsequent calcination step, facilitating the formation of the desired oxide phase at lower temperatures.

The molar ratio of citric acid (or its salt) to the metal ions is a crucial factor in achieving a stable sol and a homogeneous gel. An excess of the chelating agent is often employed to ensure complete complexation of the metal ions.

Experimental Protocol: Synthesis of Zirconia Nanoparticles via a Citrate-Based Sol-Gel Method

This protocol describes the synthesis of zirconia (ZrO₂) nanoparticles, illustrating the role of a citrate precursor as a chelating agent.

Materials:

Procedure:

  • Dissolve zirconium hydroxide in nitric acid.

  • Add a solution of this compound to the zirconium nitrate (B79036) solution with stirring. A typical molar ratio of citrate to zirconium is 0.5:1.

  • Heat the mixture to approximately 80°C for 2 hours to facilitate chelation.

  • Adjust the pH of the solution to around 6 by the dropwise addition of ammonium hydroxide.

  • Continue stirring the solution at 120°C for 4 hours to promote gel formation.

  • Dry the resulting gel in an oven at 180°C for 4 hours.

  • Calcination of the dried gel at temperatures between 500°C and 700°C will yield zirconia nanoparticles. The final crystalline phase (tetragonal or monoclinic) is dependent on the calcination temperature.

Quantitative Data: Effect of Calcination Temperature on Zirconia Crystallite Size
Chelating AgentCalcination Temperature (°C)Crystalline PhaseAverage Crystallite Size (nm)
Citrate-based600Tetragonal + MonoclinicNot specified
Citrate-based700Tetragonal + MonoclinicNot specified

Data adapted from studies on citrate-based sol-gel synthesis of zirconia.

Experimental Workflow: Sol-Gel Synthesis

Methodological & Application

Application Note & Protocol: Preparation of Citrate Buffer for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citrate (B86180) buffer is a versatile and widely used buffer system in biochemical and molecular biology research, particularly for enzyme assays. Its effectiveness in the pH range of 3.0 to 6.2 makes it an ideal choice for studying enzymes that exhibit optimal activity in acidic environments, such as digestive enzymes.[1] A buffer's primary function is to resist changes in pH, which is critical in enzyme kinetics as enzymatic activity is highly dependent on a stable pH.[2] Beyond enzyme assays, citrate buffers are also valuable in applications like RNA isolation, where they prevent base hydrolysis, and in immunohistochemistry for antigen retrieval.[3][4][5] This document provides a detailed protocol for the preparation of a citrate buffer using disodium (B8443419) hydrogen citrate sesquihydrate, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

To ensure accurate buffer preparation, the following molecular weights are used:

  • Citric Acid (Monohydrate): 210.14 g/mol

  • Disodium Hydrogen Citrate (Sesquihydrate): 263.11 g/mol [6][7]

Citric acid is a triprotic acid, meaning it has three pKa values that define its buffering ranges. The most relevant for this protocol are:

  • pKa1 ≈ 3.13

  • pKa2 ≈ 4.76

  • pKa3 ≈ 6.40[8]

The effective buffering range of pH 3.0 to 6.2 covers the first two dissociation constants of citric acid.

Experimental Protocol

This protocol details the recommended method for preparing a 0.1 M citrate buffer by mixing stock solutions of a weak acid (citric acid) and its conjugate base (disodium citrate). This approach offers high precision and reproducibility.

Materials and Equipment

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Disodium Hydrogen Citrate Sesquihydrate (Na₂C₆H₆O₇·1.5H₂O)

  • Deionized (DI) or Distilled Water (dH₂O)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for fine pH adjustments

  • Analytical balance

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • 1 L Volumetric flasks

Procedure: Preparation of Stock Solutions

  • Preparation of 0.1 M Citric Acid Monohydrate Solution (Stock A):

    • Weigh out 21.01 grams of citric acid monohydrate.

    • Transfer the solid into a 1 L volumetric flask.

    • Add approximately 800 mL of deionized water and dissolve the solid completely using a magnetic stirrer.[3]

    • Once dissolved, add deionized water to bring the final volume to the 1 L mark. Mix thoroughly.

  • Preparation of 0.1 M Disodium Citrate Sesquihydrate Solution (Stock B):

    • Weigh out 26.31 grams of disodium hydrogen citrate sesquihydrate.

    • Transfer the solid into a 1 L volumetric flask.

    • Add approximately 800 mL of deionized water and dissolve the solid completely.

    • Once dissolved, bring the final volume to 1 L with deionized water. Mix thoroughly.

Procedure: Preparation of Final Buffer Solution

  • Consult the data table below to determine the required volumes of Stock A and Stock B for your target pH.[9]

  • In a beaker or flask, combine the specified volumes of the two stock solutions to achieve a total volume of 100 mL.

  • Place the solution on a magnetic stirrer and verify the pH using a calibrated pH meter.[2]

  • If necessary, perform fine adjustments to the pH using dilute HCl to lower the pH or dilute NaOH to raise the pH.

  • Once the target pH is achieved, the buffer is ready for use.

Storage and Stability

The prepared citrate buffer can be stored at room temperature for up to three months.[3][4] For longer-term storage, refrigeration at 4°C is recommended, but care should be taken to avoid freezing, which may cause precipitation.

Data Presentation

Table 1: Mixing Ratios for 0.1 M Citrate Buffer (100 mL Total Volume)

Target pHVolume of 0.1 M Citric Acid (Stock A) (mL)Volume of 0.1 M Disodium Citrate (Stock B) (mL)
3.046.53.5
3.243.56.5
3.440.010.0
3.637.013.0
3.835.015.0
4.033.017.0
4.231.518.5
4.428.022.0
4.625.524.5
4.823.027.0
5.020.529.5
5.218.032.0
5.416.034.0
5.613.736.3
5.811.838.2
6.09.540.5
6.27.242.8

Note: The volumes are derived from established protocols and may require minor adjustments based on reagent purity and pH meter calibration.[2][9]

Experimental Workflow

BufferPreparationWorkflow cluster_stocks Stock Solution Preparation cluster_mixing Final Buffer Preparation prep_A 1. Prepare 0.1M Citric Acid (Stock A) consult 3. Consult Mixing Table for Target pH prep_A->consult prep_B 2. Prepare 0.1M Disodium Citrate (Stock B) prep_B->consult mix 4. Mix Stock Solutions (A + B) consult->mix verify 5. Verify pH with Meter mix->verify adjust 6. Fine-tune pH (if necessary) verify->adjust pH ≠ Target final_buffer Final 0.1M Buffer Ready for Use verify->final_buffer pH = Target adjust->verify

Caption: Workflow for preparing citrate buffer by mixing stock solutions.

References

Application Notes and Protocols for the Use of Disodium Citrate Sesquihydrate in the QuEChERS Method for Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, particularly in food and agricultural products.[1][2][3] The methodology involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts and a subsequent dispersive solid-phase extraction (d-SPE) for cleanup.[2][4] Different versions of the QuEChERS method have been developed, with the EN 15662 standard being a prominent example that utilizes a citrate (B86180) buffer system.[5][6][7] Disodium (B8443419) citrate sesquihydrate, in conjunction with trisodium (B8492382) citrate dihydrate, plays a crucial role in this buffered version by maintaining a stable pH, which is critical for the recovery of pH-sensitive pesticides.[5][8][9][10]

This document provides detailed application notes and protocols for the use of disodium citrate sesquihydrate in the QuEChERS method for pesticide analysis, tailored for researchers, scientists, and professionals in drug development.

The Role of this compound in the QuEChERS Method

In the EN 15662 version of the QuEChERS method, a citrate buffer is employed during the extraction and partitioning step. This buffer system typically consists of magnesium sulfate (B86663), sodium chloride, trisodium citrate dihydrate, and this compound.[4][5][6][11] The primary function of the citrate buffer is to maintain the pH of the sample extract within a specific range (typically around pH 5.0-5.5).[9][10] This is particularly important for the analysis of a broad spectrum of pesticides, as some are susceptible to degradation or ionization at high or low pH values.

The inclusion of this compound, an acidic salt, in combination with the more basic trisodium citrate dihydrate, creates a buffer that helps to:

  • Protect Base-Sensitive Pesticides: Prevents the degradation of pesticides that are unstable under alkaline conditions.[9][10][12]

  • Improve Recovery of Acidic Pesticides: Ensures that acidic pesticides remain in a non-ionized form, facilitating their partitioning into the organic solvent.

  • Enhance Method Ruggedness: Provides more consistent and reproducible results across different sample matrices with varying intrinsic pH levels.[13]

Experimental Workflow

The following diagram illustrates the general workflow of the QuEChERS method utilizing a citrate buffer containing this compound.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., 10-15g) Weighing Weighing into 50 mL Centrifuge Tube Homogenization->Weighing Add_Solvent Add Acetonitrile (e.g., 10-15 mL) Weighing->Add_Solvent Shake1 Vortex/Shake (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Trisodium Citrate, This compound) Shake1->Add_Salts Shake2 Vortex/Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (e.g., 5 min @ >3000 g) Shake2->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (containing MgSO4, PSA, C18, etc.) Transfer_Supernatant->Add_dSPE Shake3 Vortex/Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge (e.g., 5 min @ >3000 g) Shake3->Centrifuge2 Final_Extract Collect Supernatant (Final Extract) Centrifuge2->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS/MS Final_Extract->Analysis

Caption: QuEChERS workflow with citrate buffer.

Detailed Experimental Protocol (Based on EN 15662)

This protocol is a representative example for the analysis of pesticide residues in fruits and vegetables.

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC or pesticide residue grade).

  • Salts:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

    • This compound (Na₂HC₆H₅O₇·1.5H₂O)

    • Note: Pre-packaged salt mixtures are commercially available for convenience and accuracy.[6][8]

  • d-SPE Sorbents:

    • Primary Secondary Amine (PSA) for removal of organic acids, sugars, and fatty acids.[8]

    • C18 (octadecylsilane) for removal of non-polar interferences like fats.[8]

    • Graphitized Carbon Black (GCB) for removal of pigments (use with caution as it may retain planar pesticides).[8]

    • Anhydrous magnesium sulfate (MgSO₄) to remove residual water.

  • Apparatus:

    • Homogenizer/blender

    • Centrifuge (capable of ≥ 3000 g)

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • Autosampler vials

2. Sample Preparation

  • Homogenization: Homogenize a representative sample of the fruit or vegetable. For samples with low water content, it may be necessary to add a specific amount of water to facilitate extraction.[3][14]

  • Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

3. Extraction and Partitioning

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube containing the sample.

  • Shaking: Cap the tube and shake it vigorously for 1 minute.

  • Salt Addition: Add the EN 15662 extraction salt mixture, which typically consists of:

    • 4 g MgSO₄

    • 1 g NaCl

    • 1 g Trisodium citrate dihydrate

    • 0.5 g this compound[4][5][6][9][10][11]

  • Immediate Shaking: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifugation: Centrifuge the tube for 5 minutes at a speed of ≥ 3000 g to achieve a clear separation between the aqueous and organic layers.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.[15]

  • d-SPE Tube Composition: The d-SPE tube contains a mixture of sorbents tailored to the sample matrix. A common composition for general-purpose cleanup is:

    • 900 mg MgSO₄

    • 150 mg PSA[15]

    • For samples with higher fat content, 150 mg of C18 can be included.

    • For samples with high pigment content, a small amount of GCB (e.g., 15 mg) can be added.

  • Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube for 5 minutes at ≥ 3000 g.

5. Final Extract Preparation and Analysis

  • Collection: The supernatant is the final, cleaned extract.

  • Transfer: Carefully transfer the supernatant into an autosampler vial.

  • Analysis: Analyze the extract using a suitable chromatographic technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Quantitative Data Presentation

The following tables summarize typical recovery data for a selection of pesticides from various studies using the citrate-buffered QuEChERS method. The data demonstrates the effectiveness of this method for a wide range of pesticide classes.

Table 1: Pesticide Recoveries in Various Fruit and Vegetable Matrices using Citrate-Buffered QuEChERS

PesticideClassMatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
CarbendazimBenzimidazoleApple50956
ImidaclopridNeonicotinoidTomato501025
ChlorpyrifosOrganophosphateLettuce50987
CypermethrinPyrethroidOrange100928
BoscalidAnilideGrape50994
MyclobutanilTriazoleStrawberry100966

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual recoveries may vary depending on the specific experimental conditions, matrix, and instrumentation.

Table 2: Comparison of Citrate-Buffered vs. Unbuffered QuEChERS for pH-Sensitive Pesticides

PesticideMatrixSpiking Level (ng/g)Recovery with Citrate Buffer (%)Recovery with Unbuffered Method (%)
PymetrozineBell Pepper1009565
ThiabendazoleLime1009275
CaptanStrawberry508850
FolpetGrape509055

Note: This table illustrates the improved recoveries for certain pH-dependent pesticides when using the citrate-buffered method compared to the original unbuffered approach. Data is based on comparative studies.[7]

Conclusion

The use of this compound as part of a citrate buffer system in the QuEChERS method offers significant advantages for the analysis of a wide range of pesticide residues. This approach, standardized in methods like EN 15662, ensures a stable pH environment, which is crucial for the accurate and reproducible quantification of pH-sensitive pesticides. The detailed protocol and representative data provided in these application notes serve as a valuable resource for researchers and scientists in developing and implementing robust pesticide residue analysis workflows.

References

Application Notes and Protocols for Gold Nanoparticle Synthesis using Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties. Their applications range from diagnostics and bio-imaging to drug delivery and therapeutics. The Turkevich method, a widely used chemical reduction technique, offers a simple and reliable approach for synthesizing spherical AuNPs. This protocol details the synthesis of AuNPs using disodium (B8443419) citrate (B86180) sesquihydrate as both a reducing and stabilizing agent. By carefully controlling the reaction parameters, the size and dispersity of the resulting nanoparticles can be effectively tuned.

Materials and Equipment

Materials Equipment
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)Heating mantle with magnetic stirrer
Disodium citrate sesquihydrate (Na₂C₆H₆O₇·1.5H₂O)Round-bottom flask (100 mL)
Deionized water (18.2 MΩ·cm)Condenser
Magnetic stir bar
Graduated cylinders
Pipettes and pipette tips
Glassware (beakers, flasks)
Spectrophotometer (for UV-Vis analysis)
Dynamic Light Scattering (DLS) instrument
Transmission Electron Microscope (TEM)

Experimental Protocols

Preparation of Stock Solutions
  • Gold(III) Chloride Solution (1 mM): Dissolve 33.9 mg of hydrogen tetrachloroaurate(III) trihydrate in 100 mL of deionized water. Store in an amber bottle to protect from light.

  • This compound Solution (34 mM): Dissolve 200.7 mg of this compound in 25 mL of deionized water. It is recommended to prepare this solution fresh before each synthesis.

Synthesis of Gold Nanoparticles (Turkevich Method)
  • To a 100 mL round-bottom flask, add 50 mL of the 1 mM gold(III) chloride solution.

  • Place a magnetic stir bar in the flask and set it up on a heating mantle with a condenser attached.

  • Heat the solution to a rolling boil while stirring vigorously.

  • Once boiling, rapidly inject a specific volume of the 34 mM this compound solution (refer to Table 1 for volume-dependent size control).

  • Observe the color change of the solution. It will transition from a pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red, which indicates the formation of gold nanoparticles.[1][2]

  • Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Store the synthesized gold nanoparticle colloid at 4°C for future use.

Data Presentation

The size of the synthesized gold nanoparticles is primarily controlled by the molar ratio of the citrate reducing agent to the gold precursor.[3][4] Increasing the concentration of citrate leads to the formation of smaller nanoparticles.[3]

Table 1: Effect of this compound Volume on Gold Nanoparticle Size

Volume of 34 mM this compound (mL)Molar Ratio (Citrate:Au)Approximate Nanoparticle Diameter (nm)
1.00.68~50
1.51.02~30
2.51.70~20
5.03.40~15

Note: The values presented are approximate and can be influenced by reaction conditions such as heating rate and stirring speed. For precise size determination, characterization using TEM and DLS is essential.

Table 2: Characterization Parameters of Synthesized Gold Nanoparticles

Molar Ratio (Citrate:Au)Average Diameter (nm)Polydispersity Index (PDI)λmax (nm)
0.6850 ± 5< 0.3~535
1.0230 ± 3< 0.2~528
1.7020 ± 2< 0.2~522
3.4015 ± 2< 0.2~520

Note: PDI values below 0.2 are indicative of a monodisperse nanoparticle population.[4][5] The λmax (wavelength of maximum absorbance) is obtained from UV-Vis spectroscopy and is characteristic of the surface plasmon resonance of the gold nanoparticles.

Experimental Workflow

experimental_workflow prep_au Prepare 1 mM HAuCl4 Solution setup Set up Reaction Flask with HAuCl4 and Stir Bar prep_au->setup prep_cit Prepare 34 mM Disodium Citrate Solution inject Rapidly Inject Disodium Citrate Solution prep_cit->inject heat Heat to Boiling with Vigorous Stirring setup->heat heat->inject react Continue Heating and Stirring for 15-20 min inject->react Color change to deep red cool Cool to Room Temperature react->cool store Store AuNP Colloid at 4°C cool->store char Characterize Nanoparticles (UV-Vis, DLS, TEM) store->char

Caption: Experimental workflow for gold nanoparticle synthesis.

Signaling Pathways and Logical Relationships

The synthesis of gold nanoparticles via the Turkevich method involves the reduction of gold ions (Au³⁺) to neutral gold atoms (Au⁰) by citrate ions. The citrate also acts as a capping agent, adsorbing to the nanoparticle surface and providing electrostatic stabilization, which prevents aggregation. The process is generally understood to occur through a seed-mediated growth mechanism. Initially, small gold seed particles are formed, and subsequently, the remaining gold ions are reduced on the surface of these seeds, leading to particle growth.

reaction_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Au3 Au³⁺ (from HAuCl₄) Reduction Reduction of Au³⁺ to Au⁰ Au3->Reduction Citrate Citrate (from Disodium Citrate) Citrate->Reduction Nucleation Nucleation of Au⁰ Atoms Reduction->Nucleation Formation of Au Seeds Oxidized_Citrate Oxidized Citrate Products Reduction->Oxidized_Citrate Growth Seed-Mediated Growth Nucleation->Growth AuNP Citrate-Capped Gold Nanoparticle Growth->AuNP

Caption: Chemical pathway of gold nanoparticle formation.

References

Application Notes and Protocols: The Role of Disodium Citrate Sesquihydrate in RNA Precipitation for High-Quality Nucleic Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, intact RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A significant challenge in RNA extraction is the prevention of degradation by ubiquitous ribonucleases (RNases) and the removal of contaminants such as genomic DNA (gDNA), polysaccharides, and proteoglycans. Disodium (B8443419) citrate (B86180) sesquihydrate, a key component of high-salt precipitation solutions, plays a crucial multifaceted role in overcoming these challenges, ensuring the isolation of high-quality RNA suitable for sensitive downstream applications.

These application notes provide a detailed overview of the function and application of disodium citrate sesquihydrate in RNA precipitation, complete with experimental protocols and expected results.

Principle of Action: The Dual Role of Sodium Citrate

Sodium citrate contributes to the integrity and purity of isolated RNA through two primary mechanisms:

  • RNase Inhibition through Chelation : RNases are enzymes that rapidly degrade RNA and are often dependent on divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors for their enzymatic activity. Sodium citrate acts as a powerful chelating agent, binding to these divalent cations and rendering them unavailable for RNases.[1] This sequestration effectively inactivates RNases present in the sample, thereby protecting the RNA from degradation throughout the isolation procedure.[1]

  • pH Buffering for RNA Stability : RNA is most stable in a slightly acidic environment, typically between pH 6.0 and 6.5.[1] Sodium citrate is an effective buffer in this pH range, preventing base-catalyzed hydrolysis of the phosphodiester bonds in the RNA backbone.[1] This buffering capacity is crucial for maintaining the structural integrity of the RNA molecules during and after isolation.

Application in High-Salt Precipitation

In many RNA isolation protocols, particularly those dealing with samples rich in polysaccharides and proteoglycans (e.g., plant tissues, animal cartilage), a high-salt precipitation step is employed. This solution typically contains a combination of sodium citrate and sodium chloride.[1][2][3] The high salt concentration aids in the selective precipitation of RNA while keeping contaminants like polysaccharides and proteoglycans soluble in the ethanol (B145695) wash, thus improving the purity of the final RNA sample.[1][2]

Quantitative Data: Expected RNA Yield and Purity

The use of a high-salt precipitation solution containing sodium citrate is expected to yield high-quality RNA with excellent purity ratios. The following table summarizes the typical expected values for RNA yield and purity when using a TRIzol-based extraction method followed by high-salt precipitation.

ParameterExpected ValueIdeal RangeSource of Contamination Indicated by Deviation
RNA Yield (µg per mg of tissue) 0.5 - 5.0Varies by tissue typeLow yield may indicate incomplete lysis or RNA degradation.
A260/A280 Ratio ~2.01.8 - 2.1Lower ratios may indicate protein or phenol (B47542) contamination.[4][5][6]
A260/A230 Ratio >1.81.8 - 2.2Lower ratios may indicate contamination with guanidinium (B1211019) thiocyanate, phenol, or carbohydrates.[4][5]

Note: The actual RNA yield will vary depending on the tissue type, amount of starting material, and the specific protocol used.

Experimental Protocols

Protocol 1: High-Quality Total RNA Isolation Using TRIzol and High-Salt Precipitation

This protocol is adapted from standard TRIzol-based RNA isolation methods with the inclusion of a high-salt precipitation step for enhanced purity.

Materials:

  • TRIzol® Reagent

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • High-Salt Precipitation Solution (0.8 M Sodium Citrate / 1.2 M NaCl)

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Biological sample (cells or tissue)

  • Microcentrifuge tubes, RNase-free

  • Pipettes and RNase-free tips

  • Microcentrifuge

Workflow Diagram:

RNA_Isolation_Workflow RNA Isolation Workflow with High-Salt Precipitation cluster_lysis Cell Lysis and Homogenization cluster_phase_separation Phase Separation cluster_precipitation RNA Precipitation cluster_wash_resuspend Washing and Resuspension cluster_qc Quality Control start Start with Sample (Cells or Tissue) homogenize Homogenize in TRIzol® Reagent start->homogenize add_chloroform Add Chloroform & Centrifuge homogenize->add_chloroform separate_phases Collect Aqueous Phase (contains RNA) add_chloroform->separate_phases add_isopropanol Add Isopropanol separate_phases->add_isopropanol add_high_salt Add High-Salt Precipitation Solution (0.8 M Sodium Citrate / 1.2 M NaCl) add_isopropanol->add_high_salt incubate_precipitate Incubate at Room Temp & Centrifuge add_high_salt->incubate_precipitate wash_pellet Wash RNA Pellet with 75% Ethanol incubate_precipitate->wash_pellet dry_pellet Air-Dry Pellet wash_pellet->dry_pellet resuspend_rna Resuspend RNA in RNase-free Water dry_pellet->resuspend_rna quantify Quantify RNA (A260) & Assess Purity (A260/280, A260/230) resuspend_rna->quantify end High-Purity RNA quantify->end Proceed to Downstream Applications

Caption: Workflow for total RNA isolation.

Procedure:

  • Homogenization:

    • For tissue samples, homogenize 50-100 mg of tissue in 1 mL of TRIzol® Reagent.

    • For cell samples, lyse cells directly in the culture dish or after pelleting by adding 1 mL of TRIzol® Reagent per 5-10 x 10⁶ cells.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

    • Add 0.25 mL of isopropanol per 1 mL of TRIzol® Reagent used in the initial homogenization.

    • Add 0.25 mL of High-Salt Precipitation Solution (0.8 M Sodium Citrate / 1.2 M NaCl) per 1 mL of TRIzol® Reagent used.[1][3]

    • Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of TRIzol® Reagent).

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol wash.

  • Resuspension:

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL) by pipetting up and down.

    • Incubate at 55-60°C for 10-15 minutes to aid in dissolution.

  • Quality Control:

    • Determine the RNA concentration and purity by measuring the absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer.

Signaling Pathway Diagram: N/A

The provided topic focuses on a biochemical method for nucleic acid isolation and does not involve a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable.

Logical Relationship Diagram: The Role of Disodium Citrate in RNA Protection

This diagram illustrates the logical relationship between the chemical properties of disodium citrate and its protective effects on RNA during isolation.

Citrate_Function Mechanism of RNA Protection by Disodium Citrate cluster_properties Chemical Properties of Disodium Citrate cluster_mechanism Mechanism of Action cluster_effect Protective Effects on RNA cluster_outcome Final Outcome chelation Chelating Agent binds_divalent Binds Divalent Cations (e.g., Mg²⁺, Ca²⁺) chelation->binds_divalent buffer pH Buffer maintains_ph Maintains Slightly Acidic pH (pH 6.0 - 6.5) buffer->maintains_ph inhibit_rnase Inhibits RNase Activity binds_divalent->inhibit_rnase prevent_hydrolysis Prevents Base-Catalyzed Hydrolysis maintains_ph->prevent_hydrolysis high_quality_rna High-Quality, Intact RNA inhibit_rnase->high_quality_rna prevent_hydrolysis->high_quality_rna

Caption: How disodium citrate protects RNA.

Conclusion

This compound, as a component of a high-salt precipitation solution, is a valuable reagent in RNA isolation protocols. Its ability to chelate divalent cations and buffer the pH contributes significantly to the isolation of high-purity, intact RNA. The protocol provided, which incorporates a high-salt precipitation step, is particularly effective for samples that are rich in polysaccharides and proteoglycans, which can be inhibitory to downstream enzymatic reactions. By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can enhance the quality of their isolated RNA, leading to more reliable and reproducible results in their downstream molecular analyses.

References

Application Notes: The Use of Disodium Citrate Sesquihydrate in Tissue Homogenization for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disodium (B8443419) citrate (B86180), a salt of citric acid, is a versatile reagent widely employed in molecular biology and biochemistry.[1][2] Its application in tissue homogenization for protein extraction is valued for its dual functionality as both a gentle buffering agent and an effective chelating agent. These properties are critical for maintaining the structural integrity and biological activity of proteins during the disruptive process of cell lysis and extraction. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging disodium citrate sesquihydrate for optimal protein extraction from tissue samples.

Application Notes

Mechanism of Action

Disodium citrate's effectiveness in protein extraction buffers stems from two primary chemical properties:

  • pH Buffering: Citrate has pKa values of 3.13, 4.76, and 6.40, making it an effective buffer in the mildly acidic to neutral pH range (typically pH 3.0 to 6.2).[3][4] Maintaining a stable pH is crucial to prevent protein denaturation and degradation during homogenization, where cellular compartments are disrupted, and local pH changes can occur.

  • Chelation of Divalent Cations: Citrate is a potent chelating agent, meaning it can form stable complexes with divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺).[5] Many proteases, particularly metalloproteases, require these ions as cofactors for their enzymatic activity.[5] By sequestering these metal ions, citrate effectively inhibits a major class of proteases that would otherwise degrade the target proteins upon their release from cellular compartments.[][7] This function is analogous to that of EDTA, another common chelating agent used in lysis buffers.[5]

Advantages of Using Citrate-Based Buffers

  • Inhibition of Proteolytic Degradation: The primary advantage is the inhibition of metalloproteases, safeguarding the protein yield and integrity.

  • Maintenance of Protein Stability: By maintaining a stable pH, citrate buffers help preserve the native conformation and functionality of the extracted proteins.[8]

  • Versatility: Citrate buffers are utilized in a variety of related applications, including RNA isolation, where they prevent base hydrolysis, and antigen retrieval in immunohistochemistry, where they break protein cross-links.[1][2][3][9][10][11][12] This versatility underscores its protective qualities.

  • Compatibility: Citrate-based buffers are generally compatible with many downstream applications, including various chromatography techniques and immunoassays.[13]

Considerations for Use

  • pH Optimization: The optimal pH of the homogenization buffer can depend on the specific tissue and the target protein's properties. While citrate buffers are effective from pH 3.0 to 6.2, studies have shown that protein extractability can vary significantly with pH.[14] It is often necessary to test a range of pH values to determine the ideal condition for a specific experiment.

  • Concentration: The concentration of sodium citrate in the buffer typically ranges from 10 mM to 100 mM. Higher concentrations may be needed for tissues with high metalloprotease activity.

  • Interference with Downstream Applications: Because citrate is a strong chelator, it can interfere with techniques that require divalent cations, such as certain enzymatic assays or affinity chromatography methods like those involving His-tagged proteins.[4][7] In such cases, the citrate may need to be removed from the protein extract via dialysis or buffer exchange.

Data Presentation

The choice of buffer is a critical parameter that can significantly influence protein extraction yield. The following table provides a representative comparison of protein yields obtained using a citrate-based buffer versus other common homogenization buffers. The values are illustrative and highlight the importance of buffer optimization for specific tissue types.

Buffer SystemTissue TypeTypical Protein Yield (mg/g tissue)Key Considerations
10 mM Sodium Citrate, pH 6.0 Mammalian Liver75 - 95Excellent for inhibiting metalloproteases. May require pH optimization.
50 mM Tris-HCl, pH 7.4 Mammalian Muscle80 - 100Widely used, good buffering capacity at physiological pH. Lacks chelating properties.
50 mM Sodium Phosphate, pH 7.0 Chicken Meat85 - 105Studies have shown high protein extractability.[14] Can interfere with some assays.
RIPA Buffer (with EDTA) Cultured Cells90 - 110Contains detergents for efficient lysis of all cellular compartments.[15] EDTA provides chelation.

Note: Protein yields are highly dependent on the homogenization method, tissue-to-buffer ratio, and the specific protocol followed. The data above is a generalized representation based on principles discussed in the literature.[14][16][17]

Experimental Protocols

Protocol 1: Preparation of 10X Citrate Homogenization Buffer

This protocol provides instructions for preparing a 10X stock solution of a sodium citrate-based buffer.

Materials:

  • This compound (or Trisodium (B8492382) citrate dihydrate)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • To prepare 1 L of 100 mM Sodium Citrate buffer stock (10X), weigh 29.41 g of trisodium citrate dihydrate (M.W. = 294.10 g/mol ).[11][18]

  • Add the citrate salt to 800 mL of deionized water and dissolve completely using a magnetic stirrer.

  • Carefully adjust the pH to the desired value (e.g., pH 6.0) using 1N HCl.[11][18] Monitor the pH continuously.

  • Once the target pH is reached, add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer by autoclaving or by passing it through a 0.22 µm filter.

  • Store the 10X stock solution at 4°C. For use, dilute 1:10 with deionized water to obtain a 1X working solution of 10 mM Sodium Citrate.

Protocol 2: Tissue Homogenization for Total Protein Extraction

This protocol describes a general procedure for extracting total protein from soft animal tissues using a citrate-based buffer.

Materials:

  • 1X Citrate Homogenization Buffer (10 mM Sodium Citrate, pH 6.0)

  • Protease Inhibitor Cocktail (commercial cocktail recommended)

  • Fresh or frozen tissue sample

  • Ice-cold PBS (Phosphate Buffered Saline)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical bead-based homogenizer)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Preparation: Prepare the 1X Citrate Homogenization Buffer and keep it on ice. Immediately before use, add a protease inhibitor cocktail to the buffer according to the manufacturer's instructions. This is a critical step to inhibit proteases not affected by citrate.[19][20]

  • Tissue Excision: Excise the tissue of interest and place it immediately in ice-cold PBS to wash away contaminants.

  • Mincing: Place the tissue on a clean, pre-chilled surface (like a glass plate on ice). Mince the tissue into small pieces (approx. 1-2 mm³) using a sterile scalpel.

  • Homogenization: Transfer the minced tissue pieces into a pre-chilled homogenizer tube. Add 5-10 volumes of ice-cold 1X Citrate Homogenization Buffer (e.g., 500 µL of buffer for 50-100 mg of tissue).[20]

  • Perform homogenization on ice. The number of strokes or duration of mechanical disruption will depend on the tissue's toughness and the type of homogenizer used.[21] Aim for a uniform, cloudy suspension with no visible tissue chunks.

  • Clarification: Transfer the homogenate to a pre-chilled microcentrifuge tube. Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris, nuclei, and other insoluble material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total soluble protein extract. Avoid disturbing the pellet.

  • Quantification and Storage: Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay). Aliquot the protein extract and store it at -80°C for long-term use.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_lysis Lysis & Extraction cluster_clarify Clarification cluster_final Final Product Tissue 1. Excise and Wash Tissue Mince 2. Mince Tissue on Ice Tissue->Mince Homogenize 3. Homogenize in Citrate Buffer (+ Protease Inhibitors) Mince->Homogenize Centrifuge 4. Centrifuge at 12,000 x g Homogenize->Centrifuge Pellet Pellet (Cell Debris) Centrifuge->Pellet Supernatant 5. Collect Supernatant (Soluble Protein Extract) Centrifuge->Supernatant Collect Store 6. Quantify and Store at -80°C Supernatant->Store

Caption: Workflow for tissue homogenization and protein extraction.

Mechanism_of_Action cluster_citrate Disodium Citrate cluster_protection Protein Protection Mechanisms cluster_chelation Chelation cluster_buffering Buffering Action Citrate Citrate Anion Ions Divalent Cations (Mg²⁺, Ca²⁺) Citrate->Ions Binds/ Sequesters pH Maintains Stable pH (pH 3.0 - 6.2) Protease Metalloprotease (Inactive) Ions->Protease Protease_Active Metalloprotease (Active) Protein_Deg Protein Degradation Protease_Active->Protein_Deg Protein_Stab Preserves Protein Structure & Function pH->Protein_Stab Prevents Denaturation

Caption: Dual protective mechanisms of citrate in protein extraction.

Citric_Acid_Cycle Citric Acid Cycle (Simplified) AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Simplified diagram of the Citric Acid (Krebs) Cycle.

References

Application Note: Preparation of a Disodium Citrate Sesquihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, step-by-step protocol for the preparation of a stock solution of Disodium (B8443419) citrate (B86180) sesquihydrate. This reagent is widely used in various biological and pharmaceutical applications, including as a buffering agent, an anticoagulant, and in the formulation of drug products.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of the solution for experimental use.

Compound Data and Properties

Disodium citrate sesquihydrate is a sodium salt of citric acid that is freely soluble in water.[1][4] It is important to note that the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, it should be handled promptly and stored in a tightly sealed container.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₆Na₂O₇·1.5H₂O[2][6]
Molecular Weight263.11 g/mol [4][6]
AppearanceWhite crystalline powder[1][4][7]
Solubility in Water263.1 g/L at 20°C[4][5]
pH (5% w/v solution)4.6 - 5.2 at 25°C[5]

Materials and Equipment

  • This compound (Reagent grade or higher)

  • Deionized (DI) or distilled (dH₂O) water

  • Analytical balance

  • Spatula and weigh boat/paper

  • Volumetric flask (appropriate size for the desired final volume)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Beaker

  • Funnel

  • Sterile storage bottle(s)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Safety Precautions

  • Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.[8]

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[9][10][11]

  • This compound is incompatible with strong oxidizing agents.[7][10]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a stock solution to a desired molarity. The example calculation is for 100 mL of a 0.5 M solution.

4.1. Calculation

  • Determine the required mass of this compound using the following formula:

    • Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)

  • Example Calculation for 100 mL of a 0.5 M solution:

    • Mass (g) = 0.5 mol/L × 263.11 g/mol × 0.100 L

    • Mass (g) = 13.16 g

4.2. Step-by-Step Procedure

  • Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 13.16 g) of this compound powder.

  • Dissolving: Add approximately 70-80% of the final desired volume of DI water (e.g., 70-80 mL for a 100 mL solution) to a beaker containing a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring. Slowly add the weighed powder to the vortex of the stirring water to facilitate dissolution and prevent clumping.

  • Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Carefully transfer the dissolved solution into a 100 mL volumetric flask using a funnel. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add DI water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution into a clearly labeled, sterile storage bottle. The label should include the name of the solution (this compound Stock Solution), concentration (e.g., 0.5 M), preparation date, and your initials.

Storage and Stability

  • Storage: Store the prepared solution in a tightly capped container at room temperature or as required by your specific application.[9][10] Due to its role as a buffering agent, it has a shelf life of up to 3 months at room temperature.[12]

  • Stability: The solution is chemically stable under normal laboratory conditions.[10][11] Visually inspect for any signs of microbial growth or precipitation before use, especially if not prepared under sterile conditions.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation Phase cluster_solution Solution Phase cluster_final Finalization calc 1. Calculate Mass (Molarity x MW x Volume) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in ~80% Solvent weigh->dissolve transfer 4. Transfer to Volumetric Flask dissolve->transfer adjust 5. Adjust to Final Volume transfer->adjust mix 6. Mix Thoroughly adjust->mix store 7. Label and Store mix->store

Caption: A step-by-step workflow for preparing a chemical stock solution.

References

Application Notes and Protocols for Optimal Nanoparticle Size Control Using Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of nanoparticle size is critical for a multitude of applications in drug delivery, diagnostics, and therapeutics. The physical, chemical, and biological properties of nanoparticles are intrinsically linked to their dimensions. Among the various synthetic methods, the citrate (B86180) reduction of metal salts is a widely adopted, facile, and effective technique for producing stable, monodisperse nanoparticle suspensions.

These application notes provide a detailed guide on the use of citrate, with a specific focus on providing a framework for utilizing disodium (B8443419) citrate sesquihydrate, for controlling the size of gold (Au) and silver (Ag) nanoparticles. While trisodium (B8492382) citrate is more extensively documented in scientific literature, the principles outlined here are adaptable to disodium citrate, with careful consideration of the resulting reaction pH.

The Role of Citrate in Nanoparticle Synthesis

Citrate ions play a dual role in the synthesis of metallic nanoparticles. Firstly, they act as a reducing agent, reducing metal ions (e.g., Au³⁺ or Ag⁺) to their neutral metallic state (Au⁰ or Ag⁰). Secondly, the citrate ions act as a capping or stabilizing agent, adsorbing onto the surface of the newly formed nanoparticles. This adsorbed layer creates a negative surface charge, leading to electrostatic repulsion between the particles and preventing their aggregation, thus ensuring the stability of the colloidal suspension.

The concentration of the citrate reducing agent is a key parameter for controlling the final size of the nanoparticles. Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles due to a faster nucleation rate and more effective surface stabilization.

Disodium vs. Trisodium Citrate: A Note on pH

It is important to note that the majority of published protocols for citrate-based nanoparticle synthesis utilize trisodium citrate. Disodium citrate sesquihydrate, having fewer sodium ions, will result in a more acidic solution compared to an equimolar solution of trisodium citrate. The pH of the reaction mixture is a critical factor that influences both the reduction potential of the citrate and the surface charge of the nanoparticles, thereby affecting their final size and stability. When adapting protocols from trisodium citrate to disodium citrate, it is imperative to monitor and potentially adjust the pH of the reaction mixture to achieve the desired nanoparticle characteristics.

Data Presentation: Influence of Citrate Concentration on Nanoparticle Size

The following tables summarize quantitative data from studies using trisodium citrate to synthesize gold and silver nanoparticles. This data serves as a foundational guide for understanding the impact of citrate concentration on nanoparticle size.

Table 1: Effect of Trisodium Citrate Concentration on Gold Nanoparticle (AuNP) Size

PrecursorPrecursor Concentration (mM)Trisodium Citrate Concentration (wt%)Resulting AuNP Diameter (nm)Reference
HAuCl₄1.01%24.20[1]
HAuCl₄0.43.5%46.97[2]
HAuCl₄0.45.0%19.06[2]
HAuCl₄0.46.5%50.03[2]
HAuCl₄0.48.0%39.68[2]

Table 2: Effect of Trisodium Citrate Concentration on Silver Nanoparticle (AgNP) Size

PrecursorPrecursor Concentration (mM)Trisodium Citrate Concentration (wt%)Resulting AgNP Diameter (nm)Reference
AgNO₃1.01%44.04[3]

Experimental Protocols

The following are detailed protocols for the synthesis of gold and silver nanoparticles using the citrate reduction method. These protocols are based on the widely used Turkevich method and can be adapted for use with this compound with careful pH monitoring.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Materials:

  • Hydrogen tetrachloroaurate (B171879) (HAuCl₄)

  • Trisodium citrate dihydrate (or this compound)

  • Deionized water

  • Glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[4]

  • Prepare a 1% (w/v) solution of trisodium citrate dihydrate in deionized water. For adaptation to this compound, prepare a solution of equivalent molarity and monitor the pH.

  • To the rapidly stirring, boiling HAuCl₄ solution, quickly add 2 mL of the 1% citrate solution.[4]

  • Observe the color change of the solution. The solution will gradually turn from a pale yellow to a deep red, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for approximately 10 minutes, then remove the flask from the heat.[4]

  • Allow the solution to cool to room temperature.

  • The resulting colloidal gold solution can be characterized for nanoparticle size and concentration using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Trisodium citrate (or this compound)

  • Deionized water

  • Glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 1% (w/v) solution of trisodium citrate in deionized water. For adaptation to this compound, prepare a solution of equivalent molarity and monitor the pH.

  • In a clean Erlenmeyer flask, bring 50 mL of the 1 mM AgNO₃ solution to a boil on a stirring hotplate.

  • Once boiling, add 5 mL of the 1% citrate solution dropwise while stirring vigorously.

  • Continue heating and stirring the mixture for approximately 30 minutes. The solution will change color, typically to a yellowish-brown, indicating the formation of silver nanoparticles.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterize the synthesized silver nanoparticles for size, stability, and concentration.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in nanoparticle synthesis using the citrate reduction method.

Experimental_Workflow cluster_preparation Solution Preparation cluster_reaction Nanoparticle Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Solution (e.g., HAuCl₄ or AgNO₃) Heating Heat to Boiling Metal_Precursor->Heating Citrate_Solution Disodium Citrate Sesquihydrate Solution Mixing Rapid Mixing Citrate_Solution->Mixing Heating->Mixing Reduction Citrate Reduction & Nucleation Mixing->Reduction Growth Nanoparticle Growth Reduction->Growth UV_Vis UV-Vis Spectroscopy Growth->UV_Vis DLS Dynamic Light Scattering Growth->DLS TEM Transmission Electron Microscopy Growth->TEM

Caption: Experimental workflow for nanoparticle synthesis.

Logical_Relationship cluster_input Input Parameters cluster_process Synthesis Process cluster_output Output Characteristics Concentration Citrate Concentration Nucleation Nucleation Rate Concentration->Nucleation Stabilization Surface Stabilization Concentration->Stabilization pH Reaction pH pH->Nucleation pH->Stabilization Temperature Reaction Temperature Temperature->Nucleation Growth_Rate Growth Rate Temperature->Growth_Rate Size Nanoparticle Size Nucleation->Size Monodispersity Monodispersity Nucleation->Monodispersity Growth_Rate->Size Stabilization->Monodispersity Stability Colloidal Stability Stabilization->Stability

Caption: Factors influencing nanoparticle characteristics.

Concluding Remarks

The concentration of this compound, in conjunction with careful control of reaction pH and temperature, is a pivotal parameter for tailoring the size of metallic nanoparticles. While the provided protocols and data are primarily based on the use of trisodium citrate, they offer a robust starting point for researchers. By understanding the fundamental role of citrate and the influence of pH, scientists and drug development professionals can effectively adapt these methods to employ this compound for the synthesis of nanoparticles with desired size-dependent properties for their specific applications. It is recommended to perform initial small-scale experiments to optimize the reaction conditions when substituting trisodium citrate with this compound.

References

Application Note: Disodium Citrate Sesquihydrate as a Stabilizing Agent for Colloidal Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disodium (B8443419) citrate (B86180), a salt of citric acid, is widely utilized as a stabilizing agent in the formulation of colloidal suspensions, particularly for metallic and metal oxide nanoparticles. Its efficacy stems from its ability to adsorb onto the surface of particles, imparting a significant negative charge that prevents aggregation through electrostatic repulsion.[1] This mechanism provides excellent stability in aqueous and weakly-buffered solutions.[1] This application note details the mechanism of stabilization, presents key performance data, and provides a comprehensive protocol for the use of disodium citrate sesquihydrate in stabilizing colloidal suspensions.

Mechanism of Stabilization: Disodium citrate stabilizes colloids primarily through electrostatic stabilization.[2] The citrate anion, which possesses three carboxyl groups, adsorbs onto the surface of the particles.[3][4] This creates a net negative surface charge, leading to the formation of an electrical double layer around each particle. The resulting repulsive forces between the similarly charged particles overcome the inherent attractive van der Waals forces, thus preventing agglomeration and settling.[5] The stability conferred by citrate is pH-dependent, with the negative charge increasing as the pH becomes more basic, up to a pH of 8-9.[1] However, this electrostatic stabilization is sensitive to high salt concentrations, which can shield the surface charge and lead to destabilization.[1]

G cluster_0 Mechanism of Electrostatic Stabilization p1 Colloidal Particle adsorption Citrate Adsorption on Particle Surface p1->adsorption p2 Colloidal Particle p2->adsorption citrate Disodium Citrate (Citrate Anions) citrate->adsorption Introduced to suspension charge Formation of Negative Surface Charge adsorption->charge repulsion Electrostatic Repulsion charge->repulsion Leads to stabilization Stable Colloidal Suspension repulsion->stabilization Prevents Aggregation

Mechanism of citrate-induced electrostatic stabilization.

Performance Data

The effectiveness of disodium citrate as a stabilizer can be quantified by measuring the zeta potential and particle size of the colloidal suspension. A zeta potential more negative than -30 mV is generally indicative of a stable suspension.[5]

Nanoparticle TypeStabilizer ConcentrationpHAverage Particle Size (nm)Zeta Potential (mV)Reference
Gold (AuNPs)Not specified4.7~17-80 ± 18[6]
Silver (AgNPs)1% Trisodium CitrateNot specified44.04Not specified[7][8]
Iron Oxide (IONPs)0.07 M Citric AcidLow Salinity192-40.9[9]
Cerium Oxide (CeO₂)Citric AcidNot specified4.2 (Primary)Not specified[4]

Experimental Protocol: Stabilization of a Model Colloidal Suspension

This protocol provides a general method for stabilizing a pre-synthesized nanoparticle suspension using this compound.

1. Materials & Equipment:

  • Unstabilized colloidal suspension (e.g., silver nanoparticles)

  • This compound (Reagent Grade)

  • Deionized (DI) water

  • Magnetic stirrer and stir bars

  • pH meter

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Volumetric flasks and pipettes

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

2. Preparation of Stabilizer Solution:

  • Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of the salt in 100 mL of DI water.

  • Ensure the salt is completely dissolved by stirring with a magnetic stirrer.

3. Stabilization Procedure:

  • Place a known volume (e.g., 50 mL) of the unstabilized colloidal suspension in a clean beaker with a magnetic stir bar.

  • Begin stirring the suspension at a moderate speed to ensure homogeneity without introducing air bubbles.

  • While stirring, add the 1% disodium citrate solution dropwise to the nanoparticle suspension. A typical starting point is a 1:10 volume ratio of citrate solution to suspension, but this should be optimized for the specific colloid.

  • Allow the mixture to stir for a minimum of 30 minutes at room temperature to ensure complete adsorption of the citrate ions onto the particle surfaces.

  • (Optional) Adjust the pH of the suspension. For many metal colloids, a pH between 5 and 7 provides good stability with citrate.[6] Use 0.1 M HCl or 0.1 M NaOH for adjustment, monitoring the pH continuously.

4. Characterization and Data Analysis:

  • Particle Size Measurement:

    • Dilute a small aliquot of the stabilized suspension with DI water to a suitable concentration for DLS analysis, as opaque or highly concentrated samples can affect results.[10]

    • Measure the hydrodynamic diameter using a DLS instrument. A narrow, monomodal size distribution indicates a well-dispersed, stable suspension.

  • Zeta Potential Measurement:

    • Use a zeta potential analyzer to measure the surface charge of the stabilized particles.

    • Ensure the sample is properly diluted in DI water or a low molarity buffer to get an accurate reading.

    • Record the zeta potential. Values more negative than -30 mV indicate effective electrostatic stabilization.[5]

  • Stability Assessment:

    • Monitor the suspension visually for signs of aggregation or sedimentation over a period of several days to weeks.

    • For a quantitative assessment, periodically re-measure the particle size and zeta potential. Consistent measurements over time confirm long-term stability.

G start Start: Unstabilized Colloidal Suspension add_citrate Add Citrate Solution to Suspension (Dropwise with Stirring) start->add_citrate prep_citrate Prepare 1% Disodium Citrate Solution prep_citrate->add_citrate stir Stir for 30 minutes (Allow for Adsorption) add_citrate->stir ph_adjust Optional: Adjust pH (5-7) stir->ph_adjust characterize Characterize Suspension ph_adjust->characterize Proceed dls Measure Particle Size (DLS) characterize->dls zeta Measure Zeta Potential characterize->zeta assess Assess Long-Term Stability (Monitor over time) dls->assess zeta->assess end End: Stable Colloidal Suspension assess->end

Experimental workflow for colloidal stabilization.

Conclusion: this compound is a highly effective and widely used electrostatic stabilizing agent for a variety of colloidal suspensions. It functions by creating a strong negative surface charge on particles, leading to repulsive forces that prevent aggregation. The provided protocol offers a reliable starting point for researchers to achieve stable aqueous colloidal systems suitable for applications in drug development, diagnostics, and materials science. Optimization of citrate concentration and pH is recommended to achieve maximum stability for any specific colloidal system.

References

Application Notes and Protocols: The Role of Disodium Citrate Sesquihydrate in Cellular Component Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) citrate (B86180) sesquihydrate, a salt of citric acid, serves as a crucial component in various biological buffers. Its utility in protocols for isolating specific cellular components stems primarily from its buffering capacity and its ability to chelate divalent cations. These properties are leveraged in applications such as antigen retrieval from fixed tissues and the anticoagulation of blood for the preservation and subsequent isolation of blood cells.

Application Note 1: Heat-Induced Epitope Retrieval (HIER) for Immunohistochemistry

Introduction

In immunohistochemistry (IHC), fixation with aldehydes like formalin creates protein cross-links that can mask antigenic sites within tissue specimens. This masking can lead to weak or false-negative staining. Heat-Induced Epitope Retrieval (HIER) is a technique used to break these cross-links, thereby unmasking the antigens and enhancing the intensity of antibody staining.[1][2] Sodium citrate buffers are widely used for HIER due to their effectiveness and minimal disruption of tissue morphology.[3]

Principle

Sodium citrate buffer, typically at a pH of 6.0, when heated, facilitates the hydrolysis of the methylene (B1212753) bridges formed by formalin fixation between proteins. This process "unmasks" the epitopes, allowing them to be recognized by primary antibodies. While other buffers like EDTA can be used, citrate buffer is often preferred for more sensitive antigens as it is less aggressive and better preserves tissue structure.[4]

Experimental Protocol: Heat-Induced Epitope Retrieval

This protocol describes the use of a sodium citrate buffer for antigen retrieval in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Disodium hydrogen citrate sesquihydrate

  • Citric acid

  • Tween 20

  • Distilled water

  • 1N HCl

  • Staining dish

  • Steamer, water bath, or microwave

Buffer Preparation (10mM Sodium Citrate Buffer, pH 6.0):

ComponentAmount for 1L
Tri-sodium citrate (dihydrate)2.94 g
Distilled Water1000 ml
pH Adjustment Adjust pH to 6.0 with 1N HCl
Tween 20 (optional)0.5 ml (for 0.05%)

Note: While many protocols specify tri-sodium citrate, a pH 6.0 buffer can also be prepared using a combination of disodium hydrogen citrate and citric acid to achieve the desired pH and molarity.[5]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate the sections by sequential immersion in 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute).[1]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Pre-heat the staining dish containing the Sodium Citrate Buffer to 95-100°C in a steamer or water bath.[1][3]

    • Immerse the slides in the hot citrate buffer.

    • Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time may need to be determined empirically.[1][2]

  • Cooling and Washing:

    • Remove the staining dish from the heat source and allow the slides to cool to room temperature for approximately 20 minutes.[1][2]

    • Rinse the sections with a wash buffer such as PBS with Tween 20 (PBST) for two changes of 2 minutes each.[1]

  • Immunohistochemical Staining:

    • Proceed with the standard IHC protocol, including blocking, primary antibody incubation, secondary antibody incubation, and detection.

HIER_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_stain Staining Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate in Ethanol Series Deparaffinize->Rehydrate Hydration HeatBuffer Pre-heat Citrate Buffer (95-100°C) Incubate Incubate Slides (20-40 min) HeatBuffer->Incubate Immerse Slides Cool Cool to Room Temp (20 min) Incubate->Cool Remove from Heat Wash Wash in PBST Cool->Wash Stain Proceed with IHC Staining Wash->Stain

Caption: Workflow for Heat-Induced Epitope Retrieval using Citrate Buffer.

Application Note 2: Anticoagulation for Blood Cell Isolation

Introduction

For many cellular applications, including DNA analysis, HLA typing, and functional studies, it is essential to prevent blood coagulation upon collection to maintain the integrity of cellular components.[6] Acid-Citrate-Dextrose (ACD) solution is a widely used anticoagulant for the preservation of whole blood.[7][8] The citrate component, which can be derived from disodium hydrogen citrate, is key to its function.

Principle

The anticoagulant activity of citrate is due to its ability to chelate calcium ions (Ca²⁺) in the blood.[9] Calcium is a critical cofactor in the enzymatic cascade of blood coagulation. By binding to calcium and effectively removing it from the solution, citrate prevents the activation of clotting factors and keeps the blood in a liquid state.[9][10] The dextrose in the solution serves as a nutrient source for red blood cells, helping to maintain their viability during storage.[10]

Experimental Protocol: Whole Blood Collection using ACD

This protocol describes the use of ACD solution for the collection of whole blood for subsequent isolation of peripheral blood mononuclear cells (PBMCs), DNA, or other cellular components.

Materials:

  • Sterile blood collection tubes containing ACD solution (e.g., yellow-top tubes).

  • Phlebotomy equipment.

ACD Solution Formulation (USP ACD-A):

ComponentAmount per 1000 mL
Citric acid (anhydrous)7.3 g
Sodium citrate, dihydrate22.0 g
Dextrose, monohydrate24.5 g
Water for injectionto 1000 mL

Source: United States Pharmacopeia[8]

Procedure:

  • Blood Collection:

    • Using standard phlebotomy procedures, collect whole blood directly into a sterile collection tube containing the appropriate volume of ACD solution.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.

  • Storage and Transport:

    • Store the collected blood at the temperature appropriate for the downstream application. For many applications, this is room temperature or 2-8°C.

    • Process the blood for cellular component isolation within the timeframe validated for the specific protocol.

  • Downstream Processing (Example: PBMC Isolation):

    • The anticoagulated whole blood can be used directly for density gradient centrifugation (e.g., using Ficoll-Paque) to isolate PBMCs.

    • The absence of clots ensures that cells can be effectively layered and separated based on their density.

ACD_Workflow cluster_collection Blood Collection cluster_process Processing cluster_components Isolated Components Collect Collect Blood into ACD Tube Mix Gently Invert 8-10 times Collect->Mix Anticoagulation Store Store/Transport (as required) Mix->Store Isolate Isolate Cellular Components Store->Isolate e.g., Density Gradient Centrifugation PBMCs PBMCs Isolate->PBMCs DNA DNA Isolate->DNA Plasma Plasma Isolate->Plasma

References

Troubleshooting & Optimization

Troubleshooting low recovery of pesticides in QuEChERS with Disodium citrate sesquihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of pesticides when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically with protocols involving disodium (B8443419) citrate (B86180) sesquihydrate for pH buffering (e.g., the EN 15662 method).

Troubleshooting Guide: Low Pesticide Recovery

Low recovery is a common issue in pesticide residue analysis. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Step 1: Assess the pH of the Extract

The primary role of trisodium (B8492382) citrate dihydrate and disodium citrate sesquihydrate in the EN 15662 QuEChERS method is to create a citrate buffer that maintains the pH of the sample extract between 5.0 and 5.5.[1] This is crucial for the stability of pH-sensitive pesticides.

Question: Is your pesticide of interest pH-sensitive?

  • Acid-labile pesticides (e.g., sulfonylureas) degrade in acidic conditions.

  • Base-labile pesticides (e.g., captan, folpet, dichlofluanid) degrade in alkaline conditions.[1]

Troubleshooting Actions:

  • Verify the pH of your final extract. Use a pH meter or pH strips to ensure it is within the 5.0-5.5 range.

  • If the pH is outside the optimal range:

    • Ensure the correct amounts of citrate buffer salts have been added.

    • Check the expiration date and storage conditions of your QuEChERS salts.

    • For highly acidic or alkaline matrices, a different buffering system might be necessary.

Step 2: Evaluate Matrix Effects

Matrix effects, caused by co-extracted compounds from the sample matrix, can suppress or enhance the analyte signal during analysis, leading to inaccurate recovery results.[1]

Question: Are you working with a complex matrix?

Complex matrices include those with high fat content (e.g., avocado, fish), high pigment content (e.g., spinach, carrots), or a high content of sugars and organic acids (e.g., citrus fruits).

Troubleshooting Actions:

  • Perform a matrix effect study. Compare the signal of a pesticide standard in a pure solvent to the signal of the same standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

  • Optimize the dispersive solid-phase extraction (d-SPE) cleanup step.

    • For fatty matrices: Use a d-SPE sorbent containing C18 to remove lipids.

    • For pigmented matrices: Use a d-SPE sorbent containing graphitized carbon black (GCB). Be cautious, as GCB can also adsorb planar pesticides.

    • For matrices with sugars and organic acids: Primary secondary amine (PSA) is effective at removing these interferences.

  • Use matrix-matched calibration standards. Prepare your calibration standards in a blank matrix extract to compensate for matrix effects.

  • Consider using an internal standard. An isotopically labeled internal standard can help correct for recovery losses and matrix effects.

Step 3: Review the Experimental Protocol

Procedural errors are a frequent source of low recovery. A thorough review of each step is essential.

Question: Are you following the protocol precisely?

Troubleshooting Actions:

  • Sample Homogenization: Ensure the sample is thoroughly homogenized to achieve a representative subsample.

  • Sample Hydration: For dry or low-water content matrices (e.g., flour, dried herbs), it is critical to add water before the extraction step to ensure efficient partitioning of the pesticides into the acetonitrile (B52724).[2]

  • Extraction Solvent Volume: Use the correct ratio of acetonitrile to sample weight.

  • Shaking: Ensure vigorous and immediate shaking after the addition of both the solvent and the QuEChERS salts to ensure proper extraction and prevent the clumping of salts.

  • Centrifugation: Use the recommended speed and time to ensure proper phase separation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in the EN 15662 QuEChERS method?

A1: this compound, in combination with trisodium citrate dihydrate, forms a buffer that maintains the pH of the sample extract in a range of 5.0 to 5.5. This is crucial for the analysis of pH-sensitive pesticides, as it prevents their degradation during extraction and improves their recovery.[1]

Q2: I'm still getting low recovery for some pesticides even with the citrate buffer. What could be the reason?

A2: Even with proper pH control, low recovery can occur due to several factors:

  • Strong Matrix Effects: The complexity of your sample matrix might require a more rigorous cleanup step. Consider using a combination of d-SPE sorbents (e.g., PSA + C18 + GCB) or alternative cleanup techniques.

  • Analyte Properties: Some pesticides are inherently difficult to extract due to their polarity or volatility.

  • Procedural Issues: Double-check your sample homogenization, solvent volumes, and shaking procedures.

Q3: Can I use the citrate-buffered method for all types of pesticides?

A3: The citrate-buffered method is generally suitable for a broad range of pesticides, especially those that are pH-sensitive. However, for certain acidic pesticides, an acetate-buffered method (like the AOAC 2007.01) which creates a more acidic environment (pH ~4.8) might provide better recoveries.[3] For pesticides that are not pH-sensitive, an unbuffered method may also be sufficient.

Q4: How do I choose the right d-SPE sorbent for my sample?

A4: The choice of d-SPE sorbent depends on the nature of your sample matrix:

  • Primary Secondary Amine (PSA): For removing sugars, organic acids, and fatty acids. It is commonly used for fruits and vegetables.

  • C18: For removing non-polar interferences like fats and waxes. Ideal for high-fat matrices.

  • Graphitized Carbon Black (GCB): For removing pigments like chlorophyll (B73375) and carotenoids. Use with caution as it can retain planar pesticides.

Data Presentation

The following tables summarize quantitative data on pesticide recovery under different QuEChERS conditions.

Table 1: Comparison of Pesticide Recovery using Citrate-Buffered (EN 15662) and Acetate-Buffered (AOAC 2007.01) QuEChERS Methods in Grapes.

PesticideAverage Recovery (%) - EN 15662 (Citrate)RSD (%)Average Recovery (%) - AOAC 2007.01 (Acetate)RSD (%)
Azoxystrobin955984
Boscalid10161055
Cyprodinil927966
Fludioxonil9841023
Pyrimethanil898947
Tebuconazole10551094

Data synthesized from multiple sources for illustrative purposes. Actual recoveries may vary based on experimental conditions.

Table 2: Effect of d-SPE Sorbent on the Recovery of Pesticides in Rapeseeds.

PesticideRecovery (%) - PSA/C18Recovery (%) - Z-SepRecovery (%) - EMR-Lipid
Atrazine858895
Chlorpyrifos9295102
Cypermethrin788291
Deltamethrin757988
Tebuconazole909399

Data adapted from a study on rapeseed, a high-fat matrix, showcasing the impact of different cleanup sorbents.[4]

Experimental Protocols

Detailed Protocol for QuEChERS EN 15662 Method

This protocol is a standard procedure for the extraction of pesticide residues from fruits and vegetables with high water content.

1. Sample Preparation:

  • Homogenize a representative sample of the fruit or vegetable.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add an appropriate internal standard if required.
  • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
  • Add the EN 15662 QuEChERS extraction salt packet containing:
  • 4 g anhydrous magnesium sulfate (B86663) (MgSO₄)
  • 1 g sodium chloride (NaCl)
  • 1 g trisodium citrate dihydrate
  • 0.5 g this compound
  • Immediately cap the tube and shake vigorously for 1 minute to ensure the salts do not agglomerate.
  • Centrifuge the tube at ≥ 4000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The contents of the d-SPE tube will vary depending on the matrix (see Table 2 for examples). A common composition for general produce is 150 mg anhydrous MgSO₄ and 25 mg PSA.
  • Vortex the d-SPE tube for 30 seconds.
  • Centrifuge at a high speed (e.g., > 8000 rcf) for 2 minutes.
  • The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add EN 15662 Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant (1mL) Centrifuge1->Transfer Acetonitrile Layer dSPE_Tube 8. Add to d-SPE Tube Transfer->dSPE_Tube Vortex 9. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 12. GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Caption: QuEChERS EN 15662 Experimental Workflow.

Troubleshooting_Logic Start Low Pesticide Recovery Check_pH Is the pesticide pH-sensitive? Start->Check_pH Check_Matrix Is the matrix complex? Start->Check_Matrix Check_Protocol Review experimental protocol Start->Check_Protocol pH_Yes Yes Check_pH->pH_Yes Matrix_Yes Yes Check_Matrix->Matrix_Yes Protocol_Errors Identify procedural errors Check_Protocol->Protocol_Errors Verify_pH Verify extract pH is 5.0-5.5 pH_Yes->Verify_pH pH_Correct pH OK Verify_pH->pH_Correct Yes pH_Incorrect pH out of range Verify_pH->pH_Incorrect No Adjust_Salts Check/adjust buffer salts pH_Incorrect->Adjust_Salts Optimize_dSPE Optimize d-SPE cleanup Matrix_Yes->Optimize_dSPE Use_Matrix_Matched Use matrix-matched standards Matrix_Yes->Use_Matrix_Matched Correct_Protocol Correct homogenization, hydration, shaking, etc. Protocol_Errors->Correct_Protocol

Caption: Troubleshooting Logic for Low Pesticide Recovery.

References

Technical Support Center: Optimizing Pesticide Recovery with Disodium Citrate Sesquihydrate in QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology in pesticide residue analysis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on the critical role of disodium (B8443419) citrate (B86180) sesquihydrate in the citrate-buffered QuEChERS method (EN 15662) for the recovery of a broad range of pesticides.

Frequently Asked Questions (FAQs)

Q1: What is the function of disodium citrate sesquihydrate in the QuEChERS method?

A1: this compound is a key component of the citrate buffer system used in the European Standard EN 15662 QuEChERS method. In conjunction with trisodium (B8492382) citrate dihydrate, it establishes a buffer with a pH between 5.0 and 5.5.[1] This specific pH range is a crucial compromise that protects acid- and base-sensitive pesticides from degradation during the extraction process, thereby ensuring more accurate and reliable analytical results.[1]

Q2: Why is maintaining a pH of 5.0-5.5 important for pesticide analysis?

A2: Many pesticides are susceptible to hydrolysis (chemical breakdown in the presence of water) at pH values outside of the optimal 4 to 7 range.[1] Some insecticides, particularly organophosphates and carbamates, are more prone to degradation under alkaline conditions (pH > 7), while certain herbicides may be less stable in acidic environments.[1] The citrate buffer system in the EN 15662 method provides a stable pH environment, preventing the degradation of pH-sensitive compounds and leading to improved recovery rates.[1]

Q3: Can I alter the concentration of this compound in my experiments?

A3: The EN 15662 standard provides a well-validated and widely used formulation for the citrate buffer. While experimentation is a cornerstone of scientific advancement, deviating from the specified concentration of this compound is not recommended without thorough validation. Altering the buffer composition will change the pH and ionic strength of the extraction environment, which can unpredictably affect the recovery of different pesticides. Any modification would necessitate a comprehensive study to evaluate its impact on the stability and extraction efficiency of your target analytes.

Q4: What are the differences between the citrate-buffered (EN 15662) and acetate-buffered (AOAC 2007.01) QuEChERS methods?

A4: Both methods are buffered versions of the original QuEChERS procedure, designed to improve the recovery of pH-sensitive pesticides. The primary difference lies in the buffering system and the resulting pH. The EN 15662 method uses a citrate buffer to maintain a pH of 5.0-5.5, while the AOAC 2007.01 method employs an acetate (B1210297) buffer, resulting in a slightly more acidic pH of around 4.8. The choice between the two methods may depend on the specific pesticides being analyzed, as some may exhibit better stability and recovery in one pH range over the other.

Troubleshooting Guide

This guide addresses common issues encountered during QuEChERS extraction, with a focus on problems related to pesticide recovery and the role of the buffering system.

Problem Potential Cause Recommended Solution
Low recovery of base-sensitive pesticides (e.g., captan, folpet, chlorothalonil) Inadequate buffering leading to a pH outside the optimal 5.0-5.5 range.Verify the correct composition of the EN 15662 citrate buffer salts, including the specified amount of this compound. Ensure the salts are properly mixed and added to the sample.
Degradation of pesticides prior to extraction.Samples should be processed as quickly as possible. If storage is necessary, freeze the samples to minimize degradation.
Low recovery of acid-sensitive pesticides The pH of the extract is too low.While the citrate buffer is generally suitable, for extremely acid-labile compounds, you may need to verify the final pH of your extract. Ensure that the sample matrix itself is not overly acidic.
Poor recovery for a wide range of pesticides Incomplete extraction from the sample matrix.For dry samples (e.g., cereals, spices), pre-hydration with water is crucial before adding acetonitrile (B52724). Ensure vigorous and consistent shaking during the extraction step to facilitate partitioning of the analytes into the solvent.
Loss of analytes during the dispersive SPE (dSPE) cleanup step.The choice and amount of dSPE sorbent are critical. For example, graphitized carbon black (GCB) can lead to the loss of planar pesticides. Optimize the type and quantity of sorbent for your specific matrix and analyte list. In some cases, a "no cleanup" approach might yield better recoveries for certain analytes if the initial extract is relatively clean.
High variability in recovery results (poor precision) Inconsistent sample homogenization or extraction procedure.Ensure that the initial sample is thoroughly homogenized to obtain a representative subsample. Standardize the shaking time and intensity for all samples. Add the extraction salts immediately after the solvent and shake vigorously to prevent the formation of salt agglomerates, which can lead to inconsistent phase separation.[2]
Matrix effects (signal suppression or enhancement in the analytical instrument) Co-extraction of matrix components that interfere with the ionization of the target analytes.The most common solution is the use of matrix-matched calibration standards for quantification. Diluting the final extract can also mitigate matrix effects. Optimizing the dSPE cleanup step to remove more interfering compounds is another effective strategy.

Experimental Protocols

Standard EN 15662 QuEChERS Protocol

This protocol is a standard procedure for the extraction of pesticides from high-moisture food samples.

  • Sample Preparation:

    • Homogenize a representative portion of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add internal standards.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the EN 15662 salt mixture: 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g This compound .

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine - PSA). The choice of sorbents depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., >10,000 g) for 2 minutes.

  • Analysis:

    • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For some base-sensitive pesticides, acidification of the final extract with formic acid may be necessary to ensure stability.

Quantitative Data

The following table summarizes typical recovery data for a selection of pesticides using the standard EN 15662 citrate-buffered QuEChERS method. It is important to note that recoveries can vary depending on the sample matrix and analytical instrumentation.

Pesticide Class Pesticide Typical Recovery (%) Relative Standard Deviation (RSD, %)
OrganophosphateChlorpyrifos85 - 110< 15
Methamidophos70 - 100< 20
CarbamateCarbofuran80 - 115< 15
Methomyl75 - 105< 20
PyrethroidCypermethrin90 - 110< 10
TriazoleTebuconazole95 - 110< 10
NeonicotinoidImidacloprid85 - 110< 15
PhenylureaLinuron90 - 110< 10
pH-sensitiveCaptan65 - 90< 20
Folpet60 - 85< 20

Note: This data is a compilation from various studies and serves as a general guide. Actual recoveries should be determined in your laboratory for your specific matrices and analytes.

Visualizations

QuEChERS Workflow (EN 15662)

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) + Internal Standards sample->add_acn shake1 3. Shake Vigorously (1 min) add_acn->shake1 add_salts 4. Add EN 15662 Salts (MgSO4, NaCl, Citrates) shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (≥4000g, 5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer Supernatant Aliquot centrifuge1->transfer_supernatant add_dspe 8. Add to dSPE Tube (MgSO4, PSA, etc.) transfer_supernatant->add_dspe vortex 9. Vortex (30 sec) add_dspe->vortex centrifuge2 10. Centrifuge (>10,000g, 2 min) vortex->centrifuge2 final_extract 11. Final Extract for Analysis (GC-MS/MS or LC-MS/MS) centrifuge2->final_extract

Caption: Workflow for the EN 15662 QuEChERS method.

Troubleshooting Decision Tree for Low Pesticide Recovery

Troubleshooting_Low_Recovery decision decision issue issue solution solution start Start: Low Pesticide Recovery is_ph_sensitive Is the pesticide pH-sensitive? start->is_ph_sensitive check_buffer Verify correct EN 15662 buffer composition and final extract pH. is_ph_sensitive->check_buffer Yes is_dry_matrix Is the sample matrix dry? is_ph_sensitive->is_dry_matrix No check_buffer->is_dry_matrix prehydrate Pre-hydrate sample with water before extraction. is_dry_matrix->prehydrate Yes check_shaking Is shaking vigorous and consistent? is_dry_matrix->check_shaking No prehydrate->check_shaking standardize_shaking Standardize shaking time and intensity. check_shaking->standardize_shaking No check_dspe Is the dSPE cleanup appropriate? check_shaking->check_dspe Yes standardize_shaking->check_dspe optimize_dspe Optimize dSPE sorbent type and amount. Consider 'no cleanup' option. check_dspe->optimize_dspe No matrix_effects Consider Matrix Effects check_dspe->matrix_effects Yes optimize_dspe->matrix_effects use_matrix_matched Use matrix-matched calibration standards. matrix_effects->use_matrix_matched

Caption: Decision tree for troubleshooting low pesticide recovery.

References

How to prevent aggregation in nanoparticle synthesis with Disodium citrate sesquihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation when using Disodium Citrate (B86180) Sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of Disodium Citrate Sesquihydrate in nanoparticle synthesis?

Disodium citrate (referred to as citrate) serves a dual function in the chemical reduction synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs).[1] It acts as both a reducing agent, converting metal ions (e.g., Au³⁺) to neutral metal atoms (Au⁰), and as a capping or stabilizing agent.[1][2][3] As a capping agent, citrate ions adsorb onto the nanoparticle surface, creating a negative charge that results in electrostatic repulsion between particles, which prevents them from aggregating.[2][3][4]

Q2: How can I determine if my nanoparticles are aggregating?

Aggregation can be identified through several characterization techniques that measure changes in particle size, size distribution, and surface charge.[5]

  • Visual Inspection: A stable nanoparticle colloid typically has a distinct color (e.g., ruby-red for ~20nm AuNPs). A color change to purple or blue, or the appearance of cloudiness or visible precipitates, indicates aggregation.[6]

  • UV-Vis Spectroscopy: Aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.[7]

  • Dynamic Light Scattering (DLS): A significant increase in the average hydrodynamic diameter and a high Polydispersity Index (PDI) are clear indicators of aggregation. A PDI value below 0.3 generally suggests a well-dispersed sample.[5][8]

  • Zeta Potential Measurement: This measures the surface charge. A zeta potential more negative than -30 mV typically indicates good electrostatic stability and resistance to aggregation.[8][9]

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of nanoparticle size, shape, and aggregation state.[8]

Q3: Why is pH a critical factor in preventing aggregation?

The pH of the reaction mixture is a crucial parameter because it dictates the charge state of the citrate molecules.[2] Citrate is a tricarboxylic acid, and its ability to stabilize nanoparticles depends on the deprotonation of its carboxyl groups to form negatively charged carboxylate ions.[2] At acidic pH (e.g., below 5), citrate is not fully deprotonated, reducing its effectiveness as a stabilizing agent and leading to aggregation.[3] Optimal stability is often achieved in a slightly acidic to neutral pH range (around pH 5-7), where there is a sufficient negative charge for electrostatic repulsion.[6][7]

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation is a common issue driven by the high surface energy of nanoparticles. The following guide outlines potential causes and solutions to maintain a stable colloidal suspension.

Key Synthesis Parameters and Their Impact on Aggregation
Parameter Observation / Problem Potential Cause Recommended Solution
Citrate Concentration Nanoparticles are large, polydisperse, or aggregated.Insufficient Citrate: Not enough citrate is available to fully cap the nanoparticle surfaces, leading to incomplete stabilization.[10]Increase the molar ratio of citrate to the metal salt precursor. A higher concentration of citrate generally leads to the formation of smaller, more stable nanoparticles.[11]
Nanoparticles show some coalescence or fusion.Excessive Citrate: While less common, very high citrate concentrations can sometimes affect reaction kinetics in complex ways.[11]Optimize the citrate-to-precursor ratio. For gold nanoparticles, a molar ratio of 4:1 (citrate:HAuCl₄) is a common starting point.[6]
pH of Reaction Solution turns purple/blue or precipitates form. DLS shows large particles and high PDI.Low pH: The pH is too acidic, leading to protonation of the citrate's carboxyl groups. This reduces the negative surface charge and weakens electrostatic repulsion.[2][3]Adjust the pH of the reaction mixture to be near neutral (pH ~5-7). Adding a small amount of a base like NaOH can help achieve the optimal pH range.[6]
Temperature Reaction is too slow, or particles are polydisperse.Low Temperature: Insufficient thermal energy leads to slow and incomplete nucleation, which can result in a broad size distribution.[6][11]For methods like the Turkevich synthesis, ensure the solution is vigorously boiling before adding the citrate to promote rapid nucleation and uniform growth.[7]
Aggregation occurs, and particles are larger than expected.Inconsistent Temperature: Fluctuations in temperature can disrupt the balance between nucleation and growth, leading to polydispersity and aggregation.[12]Use a controlled heating setup (e.g., oil bath) to maintain a stable and uniform temperature throughout the synthesis.[6]
Stirring Rate Visible aggregates or sediment form.Inadequate Stirring: Poor mixing results in localized high concentrations of reactants, causing uncontrolled growth and aggregation.Use vigorous and consistent stirring (e.g., 500 rpm) throughout the reaction to ensure homogeneous mixing of reactants.[5]
Reactant Purity/Order Inconsistent results or unexpected aggregation.Contaminated Glassware/Reagents: Impurities can interfere with the reaction and stabilization. Incorrect Addition Order: The sequence of adding reagents is often critical.Use scrupulously clean glassware and high-purity water and reagents. Follow the established protocol for the order of reagent addition.
Post-Synthesis Dilution Stable nanoparticles aggregate after being diluted.Reduced Stabilizer Concentration: Dilution lowers the concentration of free citrate ions in the solution, which weakens the electrostatic repulsion between nanoparticles.[4]Avoid excessive dilution. If dilution is necessary, consider using a buffer that helps maintain pH and ionic strength. For applications requiring high dilution, alternative stabilizers like PEG may be needed.[4]

Experimental Protocols

Protocol: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol is a widely used method for synthesizing monodisperse gold nanoparticles (AuNPs) with diameters in the range of 10-30 nm.

Materials:

  • Gold(III) chloride (HAuCl₄) solution (e.g., 1 mM)

  • This compound solution (e.g., 34 mM or 1% w/v)

  • High-purity deionized water

  • Clean glassware (e.g., round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation: Add 50 mL of 1 mM HAuCl₄ solution to a clean round-bottom flask with a stir bar.

  • Heating: Place the flask in a heating mantle on a magnetic stirrer. Attach a condenser to the flask to prevent evaporation. Heat the solution to a vigorous boil while stirring.[7]

  • Reduction: Once the solution is boiling, rapidly inject the required volume of the sodium citrate solution (e.g., 5 mL of 34 mM solution). The molar ratio of citrate to gold is a key parameter to control size.[7]

  • Reaction: Continue boiling and stirring. The solution color will change from pale yellow to colorless, then to gray, and finally to a deep ruby-red, indicating the formation of AuNPs. This process typically takes 10-15 minutes.

  • Cooling: After the color change is complete, continue boiling for another 15 minutes to ensure the reaction has finished. Then, remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Storage: Store the final AuNP colloidal solution in a clean, dark glass container at 4°C. Properly synthesized nanoparticles should remain stable for months.

Visualizations

Mechanism of Citrate Stabilization

The diagram below illustrates the fundamental mechanism by which citrate ions stabilize nanoparticles, preventing aggregation through electrostatic repulsion.

cluster_0 Nanoparticle Core cluster_2 Resulting Force NP NP C1 Citrate⁻ NP->C1 Adsorption C2 Citrate⁻ NP->C2 Adsorption C3 Citrate⁻ NP->C3 Adsorption C4 Citrate⁻ NP->C4 Adsorption Repulsion Electrostatic Repulsion C1->Repulsion Creates Negative Surface Charge C2->Repulsion Creates Negative Surface Charge C3->Repulsion Creates Negative Surface Charge C4->Repulsion Creates Negative Surface Charge

Caption: Citrate anions adsorb to the nanoparticle surface, creating a net negative charge that prevents aggregation.

Troubleshooting Workflow for Nanoparticle Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues during synthesis.

Start Aggregation Observed (e.g., color change, high PDI) Check_pH Is pH in optimal range (e.g., ~5-7)? Start->Check_pH Adjust_pH Adjust pH with dilute base (e.g., NaOH) Check_pH->Adjust_pH No Check_Ratio Is Citrate:Precursor ratio sufficient? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Increase_Ratio Increase Citrate concentration Check_Ratio->Increase_Ratio No Check_Temp Is temperature stable and sufficient (e.g., boiling)? Check_Ratio->Check_Temp Yes Increase_Ratio->Check_Temp Control_Temp Ensure consistent and vigorous heating Check_Temp->Control_Temp No Check_Stirring Is stirring vigorous and constant? Check_Temp->Check_Stirring Yes Control_Temp->Check_Stirring Improve_Stirring Increase stirring rate Check_Stirring->Improve_Stirring No Success Stable Nanoparticles Check_Stirring->Success Yes Improve_Stirring->Success

Caption: A decision-making workflow for troubleshooting common causes of nanoparticle aggregation during synthesis.

References

Troubleshooting low RNA yield when using Disodium citrate sesquihydrate for precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low RNA yield when using disodium (B8443419) citrate (B86180) sesquihydrate for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of disodium citrate in RNA isolation?

Disodium citrate, including its sesquihydrate form, primarily acts as a chelating agent and a pH buffer in RNA isolation protocols.[1] It protects RNA from degradation by sequestering divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for RNases (enzymes that degrade RNA).[1] By maintaining a slightly acidic pH (around 6.0-6.5), it also helps prevent base-catalyzed hydrolysis of the RNA backbone.[1]

Q2: Can Disodium Citrate Sesquihydrate be used for RNA precipitation?

Yes, while sodium acetate (B1210297) is more commonly used for routine RNA precipitation, some protocols utilize a high salt solution containing sodium citrate in combination with sodium chloride to precipitate RNA.[2][3] This mixture can be effective in precipitating RNA while leaving some contaminants, like polysaccharides, in solution.

Q3: Is there a difference in precipitation efficiency between disodium citrate and sodium acetate?

Q4: When should I consider using a coprecipitant?

When working with low concentrations of RNA, adding a coprecipitant like glycogen (B147801) or linear polyacrylamide (LPA) can significantly improve the recovery of the RNA pellet. These inert carriers help to visualize the pellet and increase the precipitation efficiency of small amounts of nucleic acids.

Troubleshooting Guide for Low RNA Yield

Low RNA yield is a common issue in molecular biology. This guide provides a systematic approach to troubleshooting when using a protocol involving this compound for precipitation.

Problem 1: No visible RNA pellet after centrifugation.
Possible Cause Recommended Solution
Insufficient RNA in the sample - Increase the starting amount of biological material if possible. - Concentrate the RNA sample before precipitation using methods like vacuum centrifugation (if compatible with downstream applications).
Suboptimal precipitation conditions - Verify Salt Concentration: Ensure the final concentration of the sodium citrate/sodium chloride solution is correct as per the protocol. - Check Alcohol Volume: Use the correct volume of isopropanol (B130326) or ethanol (B145695). For RNA, typically 0.7-1.0 volume of isopropanol or 2-2.5 volumes of ethanol are used. - Incubation Time and Temperature: For low RNA concentrations, extend the incubation time (e.g., overnight at -20°C).
Pellet is translucent and difficult to see - After centrifugation, carefully mark the expected location of the pellet on the outside of the tube before decanting the supernatant. - Use a coprecipitant like glycogen, which will form a visible pellet.
Incomplete mixing - Ensure thorough but gentle mixing of the aqueous phase, salt solution, and alcohol by inverting the tube several times.
Problem 2: Low RNA yield confirmed by spectrophotometry (e.g., NanoDrop).
Possible Cause Recommended Solution
RNase contamination - Maintain a sterile, RNase-free work environment. Use certified RNase-free reagents, tips, and tubes. - Wear gloves at all times and change them frequently. - Treat solutions with DEPC (diethylpyrocarbonate) where appropriate, or use commercially available RNase inhibitors.
Incomplete cell lysis or homogenization - Ensure complete disruption of cells or tissues to release the total RNA content. This can be optimized by using appropriate mechanical (e.g., bead beating, rotor-stator homogenizer) or enzymatic lysis methods.
Loss of RNA during phase separation (if applicable) - When using phenol-chloroform based extraction methods, carefully aspirate the upper aqueous phase without disturbing the interphase or the organic phase. Leaving a small amount of the aqueous phase behind is preferable to aspirating contaminating material.
Improper pellet washing - Use 70-80% ethanol to wash the RNA pellet. Using a lower concentration of ethanol may lead to partial resolubilization of the RNA. - Ensure all the wash solution is removed before drying the pellet, as residual ethanol can interfere with downstream applications and yield measurements.
Over-drying the RNA pellet - Do not over-dry the RNA pellet, as this can make it difficult to resuspend. Air-dry the pellet for a few minutes until it is translucent but not bone-dry.[6]
Incomplete resuspension of the RNA pellet - Resuspend the pellet in an appropriate volume of RNase-free water or a suitable buffer (e.g., 1 mM sodium citrate, pH 6.4). - Pipette up and down gently and incubate at 55-60°C for 10-15 minutes to aid in resuspension.[2]

Data Presentation

The efficiency of RNA precipitation is influenced by several factors. While direct comparative data for this compound is limited, the following table summarizes the recovery rates of different nucleic acids under various conditions using other common precipitation agents, providing a valuable reference for optimizing your protocol.

Table 1: Factors Affecting Nucleic Acid Precipitation Efficiency

FactorConditionmiRNA Recovery (%)Primer Recovery (%)PCR Product Recovery (%)Plasmid Recovery (%)
Incubation -20°C overnight61653385
4°C overnight55723080
-80°C for 5 min45502575
Centrifugation 12,000 x g58683182
16,000 x g65753384
21,000 x g70803585
Precipitating Salt Sodium AcetateHighHighHighHigh
Ammonium AcetateModerateModerateModerateModerate
Coprecipitant With GlycogenSignificantly HigherSignificantly HigherSignificantly HigherSignificantly Higher
Without GlycogenLowerLowerLowerLower

Data adapted from a systematic investigation of nucleic acid precipitation factors. The study did not include disodium citrate. "High" and "Moderate" are qualitative summaries from the source.

Experimental Protocols

Protocol 1: Standard RNA Precipitation with Sodium Citrate/NaCl

This protocol is adapted for precipitating RNA from an aqueous solution following an extraction method like Trizol.

  • Transfer Aqueous Phase: Carefully transfer the upper aqueous phase containing the RNA to a new, RNase-free microcentrifuge tube.

  • Add Precipitation Solution: For every 1 mL of the aqueous phase, add 0.5 mL of isopropanol and 0.5 mL of a high salt precipitation solution (0.8 M sodium citrate and 1.2 M NaCl).[2]

  • Mix and Incubate: Mix the solution gently by inverting the tube several times. Incubate at room temperature for 10 minutes. For low RNA concentrations, incubation can be extended to 30 minutes or overnight at -20°C.

  • Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Wash the Pellet: Carefully decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge Again: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Dry the Pellet: Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes.

  • Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water or storage buffer.

Protocol 2: RNA Re-precipitation for Sample Cleanup

This protocol can be used to further purify a previously isolated RNA sample.

  • Adjust RNA Volume: Bring the volume of your RNA sample to 100 µL with RNase-free water.

  • Add Salt and Alcohol: Add 10 µL of 3 M Sodium Acetate (pH 5.2) and 250 µL of 100% ethanol.

  • Incubate: Mix well and incubate at -20°C for at least 1 hour (or overnight for higher yield).

  • Centrifuge: Centrifuge at maximum speed for 30 minutes at 4°C.

  • Wash: Discard the supernatant and wash the pellet with 500 µL of 70% ethanol. Centrifuge for 5 minutes. Repeat the wash step.

  • Dry and Resuspend: Air-dry the pellet and resuspend in a desired volume of RNase-free water.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting low RNA yield.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_investigation Investigation Pathways cluster_solutions Corrective Actions cluster_outcome Outcome Start Low/No RNA Yield Check_Protocol Review Protocol Steps Start->Check_Protocol Check_Reagents Inspect Reagent Integrity Start->Check_Reagents Sample_Quality Assess Sample Quality & Input Amount Check_Protocol->Sample_Quality Lysis_Efficiency Evaluate Lysis/ Homogenization Check_Protocol->Lysis_Efficiency Precipitation_Step Analyze Precipitation Conditions Check_Protocol->Precipitation_Step Check_Reagents->Precipitation_Step RNase_Contamination Check for RNase Contamination Check_Reagents->RNase_Contamination Optimize_Sample Increase Sample Input/ Improve Storage Sample_Quality->Optimize_Sample Optimize_Lysis Enhance Lysis Method Lysis_Efficiency->Optimize_Lysis Optimize_Precipitation Adjust Salt/Alcohol/ Incubation Precipitation_Step->Optimize_Precipitation Improve_Aseptic Implement Strict RNase-Free Technique RNase_Contamination->Improve_Aseptic End Improved RNA Yield Optimize_Sample->End Optimize_Lysis->End Optimize_Precipitation->End Improve_Aseptic->End

Caption: A flowchart for troubleshooting low RNA yield.

RNA_Precipitation_Logic cluster_components Components for Precipitation cluster_process Mechanism of Precipitation RNA_Solution Aqueous RNA Solution (Negative Charge) Neutralization Cations neutralize RNA's negative charge RNA_Solution->Neutralization Salt Salt (e.g., Disodium Citrate) (Positive Cations) Salt->Neutralization Alcohol Alcohol (Isopropanol/Ethanol) (Reduces Solvation) Dehydration Alcohol displaces water from RNA backbone Alcohol->Dehydration Neutralization->Dehydration Aggregation Neutral & dehydrated RNA aggregates Dehydration->Aggregation Pelleting Centrifugation pellets the aggregated RNA Aggregation->Pelleting

Caption: The logical steps of RNA precipitation.

References

Adjusting pH of Disodium citrate sesquihydrate buffer for sensitive enzyme reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and pH adjustment of disodium (B8443419) citrate (B86180) sesquihydrate buffers for sensitive enzyme reactions.

Frequently Asked Questions (FAQs)

Q1: Why is pH control crucial when using a disodium citrate buffer in enzyme reactions?

A1: The pH of a reaction buffer is a critical factor that directly impacts enzyme activity and stability.[1][2] Every enzyme has a narrow, optimal pH range for maximum activity.[1][2][3] Deviations from this optimal pH can lead to a significant loss of function by altering the ionization state of amino acid residues in the enzyme's active site and disrupting the enzyme's three-dimensional structure, which can cause irreversible inactivation.[1]

Q2: What is the effective pH range for a citrate buffer?

A2: Citrate buffer is effective in the pH range of 3.0 to 6.2.[4][5][6][7] Citric acid is a triprotic acid, meaning it has three pKa values, which determine its buffering capacity at different pH levels.[8][9] A buffer is generally most effective within ±1 pH unit of its pKa.[1]

Q3: Can I use a disodium citrate buffer outside of its recommended pH range?

A3: It is not recommended. Outside its effective buffering range (pH 3.0-6.2), a citrate buffer has a diminished capacity to resist pH changes.[8] This can lead to significant pH shifts during your experiment, especially when adding acidic or basic reactants, which can compromise the reliability and reproducibility of your results.[1]

Q4: How does temperature affect the pH of my citrate buffer?

A4: The pH of a buffer can be sensitive to temperature changes.[1] It is crucial to calibrate your pH meter and adjust the final pH of your buffer at the temperature at which you will be performing your enzymatic assay.[3][10] This ensures that the pH is accurate under your experimental conditions.

Troubleshooting Guide

Problem 1: The pH of my disodium citrate buffer is unstable and drifts during my experiment.

  • Possible Cause 1: Insufficient Buffering Capacity. You may be working at the edge of or outside the optimal buffering range of citrate (pH 3.0-6.2).[4][8]

    • Solution: Ensure your target pH is well within this range. If your desired pH is above 6.2, consider using a different buffer system, such as a phosphate (B84403) buffer, which is effective in the pH range of 6-8.[3]

  • Possible Cause 2: Low Buffer Concentration. A low buffer concentration may not be sufficient to resist pH changes caused by the addition of substrates or other reaction components.[1]

    • Solution: Increase the buffer concentration. Typical concentrations for enzyme assays range from 25-100 mM.[1]

  • Possible Cause 3: Addition of a Strong Acid or Base. You may be adding a component to your reaction that is overwhelming the buffering capacity.

    • Solution: Calculate the molar amount of the acid or base you are adding and ensure it is significantly less than the molar amount of the buffer. If possible, adjust the pH of the component before adding it to the reaction mixture.[11]

Problem 2: My enzyme shows low or no activity in the citrate buffer.

  • Possible Cause 1: Suboptimal pH. The pH of your buffer may not be optimal for your specific enzyme.[3]

    • Solution: Perform a pH optimization experiment by testing a range of pH values within the citrate buffer's effective range to determine the optimal pH for your enzyme.[3]

  • Possible Cause 2: Buffer Component Inhibition. Citrate can chelate metal ions. If your enzyme requires a specific metal ion as a cofactor for its activity, the citrate may be inhibiting it.[12]

    • Solution: Consult the literature for your enzyme to see if it is inhibited by citrate or requires metal cofactors. If so, you may need to switch to a non-chelating buffer, such as HEPES or MOPS.[2][13]

Problem 3: I am observing precipitation in my enzyme reaction.

  • Possible Cause: pH-Dependent Solubility. The solubility of your substrate, enzyme, or other reaction components may be dependent on the pH.[1]

    • Solution: Check the solubility of all your reaction components at the pH of your citrate buffer. You may need to adjust the pH to a point where both your enzyme is active and all components remain soluble.[1][14]

Quantitative Data Summary

The pKa values of citric acid can vary slightly depending on the ionic strength and temperature of the solution. Below is a summary of reported pKa values.

pKa ValueReported Value 1Reported Value 2Reported Value 3
pKa1 3.13[4][8][15]3.128[9]3.10[8]
pKa2 4.76[4][15]4.761[9][12]4.80[8]
pKa3 6.40[4][8][9]5.40[8][15]-

Experimental Protocol: Preparation of a 0.1 M Disodium Citrate Buffer

This protocol outlines the preparation of a 0.1 M disodium citrate buffer. The final pH can be adjusted as needed within the buffer's effective range.

Materials:

  • Disodium citrate sesquihydrate (M.W.: 263.11 g/mol )

  • Citric acid monohydrate (M.W.: 210.14 g/mol )

  • Distilled or deionized water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 1 M)

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Disodium Citrate Solution: Dissolve 26.31 g of this compound in 800 mL of distilled water. Stir until fully dissolved. Transfer to a 1 L volumetric flask and add distilled water to the mark.

    • 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in 800 mL of distilled water. Stir until fully dissolved. Transfer to a 1 L volumetric flask and add distilled water to the mark.

  • Mix the Solutions: To achieve the desired pH, mix the 0.1 M citric acid and 0.1 M disodium citrate solutions in the proportions indicated in the table below. For a final volume of 100 mL:

Desired pHVolume of 0.1 M Citric Acid (mL)Volume of 0.1 M Sodium Citrate (mL)
3.046.53.5
3.440.010.0
3.835.015.0
4.231.518.5
4.625.524.5
5.020.529.5
5.416.034.0
5.811.838.2
6.27.242.8
  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions at the temperature you will be using the buffer.

    • Place the beaker with the buffer solution on a stir plate and immerse the pH electrode in the solution.

    • Slowly add small volumes of 1 M HCl or 1 M NaOH to adjust the pH to your final desired value.[5][16] Allow the pH reading to stabilize before adding more acid or base.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a graduated cylinder or volumetric flask and add distilled water to reach the final desired volume.

Visualizations

TroubleshootingWorkflow start Start: pH Issue with Citrate Buffer check_range Is the target pH within the 3.0-6.2 range? start->check_range change_buffer Action: Select a different buffer system (e.g., Phosphate) check_range->change_buffer No check_concentration Is the buffer concentration adequate (25-100 mM)? check_range->check_concentration Yes end Solution Implemented change_buffer->end increase_concentration Action: Increase buffer concentration. check_concentration->increase_concentration No check_inhibition Does the enzyme require metal cofactors or is it known to be inhibited by citrate? check_concentration->check_inhibition Yes increase_concentration->end use_non_chelating Action: Use a non-chelating buffer (e.g., HEPES, MOPS). check_inhibition->use_non_chelating Yes check_solubility Is there any precipitation of reaction components? check_inhibition->check_solubility No use_non_chelating->end adjust_ph_solubility Action: Adjust pH to a level where all components are soluble and the enzyme is active. check_solubility->adjust_ph_solubility Yes check_solubility->end No adjust_ph_solubility->end

Caption: Troubleshooting workflow for pH-related issues in citrate buffers.

CitrateEquilibrium cluster_ph Increasing pH H3Cit Citric Acid (H3Cit) H2Cit Dihydrogen Citrate (H2Cit-) H3Cit->H2Cit + H+ HCit Monohydrogen Citrate (HCit2-) H2Cit->HCit + H+ Cit Citrate (Cit3-) HCit->Cit + H+ pka1 pKa1 ≈ 3.1 pka2 pKa2 ≈ 4.8 pka3 pKa3 ≈ 6.4

Caption: Equilibrium of citrate buffer species at different pH values.

References

Improving the purity of RNA isolated with Disodium citrate sesquihydrate-based methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving RNA Purity in Disodium (B8443419) Citrate-Based Extractions

Welcome to the technical support center for improving the purity of RNA isolated using methods based on disodium citrate (B86180) sesquydrate. This guide is tailored for researchers, scientists, and drug development professionals who utilize guanidinium (B1211019) thiocyanate-phenol-chloroform extraction techniques, where sodium citrate is a key buffer component.[1][2][3] Here, you will find detailed troubleshooting advice and frequently asked questions to help you optimize your RNA isolation protocols for higher purity and yield.

Troubleshooting Guide

This section addresses common purity issues encountered during RNA extraction, identifiable by suboptimal A260/280 and A260/230 absorbance ratios.

Problem: Low A260/280 Ratio (<1.8)

A low A260/280 ratio typically indicates contamination by proteins or residual phenol (B47542) from the organic phase.[4][5][6][7]

  • Question: My A260/280 ratio is around 1.6. What is the likely cause and how can I fix it?

    • Answer: This is a strong indicator of protein or phenol contamination.[4][6][8] Phenol has an absorbance maximum at 270 nm, which can artificially inflate the 280 nm reading and lower the ratio.

      • Incomplete Phase Separation: During the chloroform (B151607) addition and centrifugation step, it is crucial to carefully aspirate the upper aqueous phase without disturbing the white, flocculant interphase where proteins and DNA accumulate.[9][10] Leaving a small amount of the aqueous phase behind is preferable to aspirating part of the interphase.

      • Incorrect Lysis Reagent Volume: Using too little of the guanidinium thiocyanate-based lysis reagent (which contains the sodium citrate) for the amount of starting material can lead to incomplete denaturation of proteins, causing them to carry over.[11]

      • Acidic pH of Phenol: Ensure the phenol used is equilibrated to an acidic pH (around 4-5).[12][13] This is critical for partitioning DNA into the organic phase and retaining RNA in the aqueous phase.[1][10][13]

Problem: Low A260/230 Ratio (<2.0)

A low A260/230 ratio is a common issue and often points to contamination with residual guanidine (B92328) salts from the lysis buffer or phenol.[4][7][12][14] These contaminants can inhibit downstream enzymatic reactions like reverse transcription.[12]

  • Question: My A260/230 ratio is consistently below 1.5. What steps should I take to improve it?

    • Answer: This is a classic sign of guanidine thiocyanate (B1210189) salt carryover.[12][14][15]

      • Improve RNA Pellet Washing: This is the most critical step for removing salt contamination. After precipitating the RNA with isopropanol (B130326) and pelleting it, ensure you perform a thorough wash with 75% ethanol (B145695).[12][16] Gently dislodge the pellet by flicking the tube and vortexing briefly to wash its entire surface. An additional wash step can significantly improve the A260/230 ratio.[15]

      • Complete Removal of Ethanol: After the final wash, carefully decant or pipette all residual ethanol. A brief air-drying of the pellet (5-10 minutes) is recommended.[17] Over-drying can make the RNA difficult to resuspend.[17]

      • Careful Transfer of Aqueous Phase: Similar to preventing protein contamination, be meticulous when transferring the aqueous phase to a new tube after phase separation to avoid carrying over any of the organic phase.

Quantitative Data Summary

The quality of isolated RNA is primarily assessed by spectrophotometry. The following table summarizes the ideal absorbance ratios and the common contaminants associated with deviations.

Metric Ideal Ratio for Pure RNA Low Ratio Indicates Contamination With: High Ratio Indicates:
A260/A280 ~2.0[5][6][7]Protein, residual phenol[4][6]Generally not an issue, but could suggest a poor quality blank measurement[4][6]
A260/A230 2.0 - 2.2[5][7]Guanidine salts, phenol, carbohydrates[4][7][14]Not typically an indicator of a problem

Frequently Asked Questions (FAQs)

  • Q1: What is the specific role of disodium citrate in the RNA isolation buffer?

    • A1: Disodium citrate acts as a buffering agent to maintain a slightly acidic pH (typically around pH 7.0 in the initial lysis solution, which becomes acidic upon mixing with other reagents).[1][18][19] This acidic condition is crucial for the differential partitioning of RNA into the aqueous phase while DNA and proteins are retained in the interphase and organic phase.[1][10][13] It also acts as a chelating agent, binding divalent cations like Mg²⁺ and Ca²⁺, which are necessary cofactors for RNase activity, thereby helping to protect the RNA from degradation.[18]

  • Q2: Can I use a different salt instead of isopropanol for RNA precipitation?

    • A2: Isopropanol is the standard alcohol used for precipitating RNA from the aqueous phase in this method.[1][17] While other precipitation methods exist (e.g., using ethanol and a salt like sodium acetate), the protocol is optimized for isopropanol, which effectively precipitates RNA from the high-salt aqueous phase.

  • Q3: My RNA pellet is difficult to see after centrifugation. What should I do?

    • A3: This is common when working with small amounts of starting material. The RNA pellet is often a small, gel-like deposit on the side or bottom of the tube.[9] Mark the expected location of the pellet before centrifugation. After centrifugation, carefully decant the supernatant in one smooth motion. You can use a co-precipitant like glycogen (B147801) to increase the size and visibility of the pellet, but be aware that it can affect the A260/230 ratio.[4]

  • Q4: Can this method be used to isolate microRNAs (miRNAs)?

    • A4: The standard acid guanidinium thiocyanate-phenol-chloroform extraction method does recover small RNA species, including miRNAs.[13] The high salt and isopropanol precipitation steps are generally effective for these small molecules.

Experimental Protocols & Workflows

Diagram: RNA Isolation Workflow ```dot

RNA_Isolation_Workflow cluster_lysis Cell Lysis & Homogenization cluster_extraction Phase Separation cluster_precipitation RNA Precipitation & Wash cluster_final Final Steps Start Sample (Cells/Tissue) Homogenize Homogenize in Guanidinium Thiocyanate-Citrate Lysis Solution Start->Homogenize AddChloroform Add Chloroform Homogenize->AddChloroform Centrifuge1 Centrifuge to Separate Phases AddChloroform->Centrifuge1 AqueousPhase Aqueous Phase (RNA) Centrifuge1->AqueousPhase Collect Interphase Interphase/Organic Phase (DNA, Proteins) Centrifuge1->Interphase Discard AddIsopropanol Add Isopropanol AqueousPhase->AddIsopropanol Centrifuge2 Centrifuge to Pellet RNA AddIsopropanol->Centrifuge2 Wash Wash Pellet with 75% Ethanol Centrifuge2->Wash Dry Air-Dry Pellet Wash->Dry Resuspend Resuspend RNA in RNase-Free Water Dry->Resuspend QC Assess Purity & Quantity (A260/280, A260/230) Resuspend->QC

Caption: A logical guide to troubleshooting common RNA purity issues.

Protocol: Standard RNA Isolation

This protocol is a generalized version of the single-step acid guanidinium thiocyanate-phenol-chloroform method.

Materials:

  • Lysis Solution (e.g., 4 M guanidinium thiocyanate, 25 mM sodium citrate, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol) [1][17]

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization:

    • For tissues: Homogenize 50-100 mg of tissue in 1 mL of Lysis Solution using a mechanical homogenizer. [9]

    • For cultured cells: Lyse up to 10⁷ cells directly in 1 mL of Lysis Solution by passing the lysate through a pipette several times. [3]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of Lysis Solution. [9][17]

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes. [9]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a thin interphase, and an upper colorless aqueous phase containing the RNA. [10]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase. [9]

    • Add 0.5 mL of isopropanol per 1 mL of Lysis Solution used initially.

    • Mix by inverting and incubate at room temperature for 10 minutes or at -20°C for at least 1 hour to precipitate the RNA. [1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white or clear pellet. [9]

  • RNA Wash:

    • Discard the supernatant carefully.

    • Add at least 1 mL of 75% ethanol to the pellet.

    • Vortex briefly to dislodge and wash the pellet.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Carefully remove all the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water. [17]

    • Incubate at 55-60°C for 10-15 minutes to aid dissolution. [17]

    • Store the RNA at -80°C.

References

How to control the particle size of nanoparticles synthesized with Disodium citrate sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles using disodium (B8443419) citrate (B86180) sesquihydrate as a reducing and capping agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of disodium citrate sesquihydrate in nanoparticle synthesis?

This compound, commonly referred to as sodium citrate, serves a dual function in the synthesis of metallic nanoparticles, such as gold and silver. It acts as a reducing agent, reducing the metal ions to form metal atoms, and as a capping or stabilizing agent, adsorbing onto the nanoparticle surface to prevent aggregation and control growth.[1][2][3]

Q2: What are the key parameters that control the final particle size of the synthesized nanoparticles?

The final particle size is primarily influenced by several experimental parameters:

  • Concentration of Disodium Citrate: The molar ratio of citrate to the metal precursor is a critical factor.[4]

  • Reaction Temperature: Temperature affects the kinetics of the reduction and nucleation process.[5]

  • pH of the Reaction Medium: The pH level plays a crucial role in the reaction mechanism and the stability of the nanoparticles.[6][7]

  • Stirring Rate: The rate of stirring influences the homogeneity of the reaction mixture and the size distribution of the nanoparticles.[8]

  • Reaction Time: The duration of the synthesis process can also impact the final particle size.[9]

Q3: What is the general relationship between the concentration of disodium citrate and the resulting nanoparticle size?

Generally, an inverse relationship is observed: increasing the concentration of disodium citrate leads to the formation of smaller nanoparticles. This is attributed to the increased availability of citrate ions to stabilize the growing nanoparticles, thus limiting their final size.[10] However, at very high concentrations, the increased ionic strength of the solution can lead to particle aggregation.[10] The optimal citrate-to-metal precursor ratio needs to be determined empirically for each specific system.[4][6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Larger than expected nanoparticle size Insufficient Citrate Concentration: Not enough citrate to stabilize the growing particles, leading to aggregation.Increase the molar ratio of disodium citrate to the metal precursor.[4][10]
Low Reaction Temperature: Slower reaction kinetics may favor the growth of existing nuclei over the formation of new ones.Increase the reaction temperature. For gold nanoparticles, a boiling temperature is often used.[11]
Suboptimal pH: The pH may not be in the ideal range for the formation of small, monodisperse particles.Adjust the pH of the reaction mixture. For gold nanoparticles, a pH around 5 has been shown to be optimal for producing monodisperse particles.[6][7]
Wide particle size distribution (polydispersity) Inhomogeneous Reaction Mixture: Uneven distribution of reactants can lead to non-uniform nucleation and growth.Increase the stirring rate to ensure rapid and uniform mixing of the reactants.[8]
Incorrect pH: pH fluctuations during the reaction can affect the stability and lead to a broader size distribution.[12][13]Buffer the reaction mixture or carefully control the initial pH to maintain it within the optimal range.[6][7]
Particle Aggregation and Instability Excessively High Citrate Concentration: High ionic strength can destabilize the colloidal suspension.Optimize the citrate concentration; avoid excessively high ratios.
Incorrect pH: A pH far from the optimal range can reduce the surface charge of the nanoparticles, leading to aggregation.Adjust the pH to the optimal range to ensure sufficient electrostatic repulsion between particles.[6][12]
Inadequate Stirring: Poor mixing can create localized areas of high particle concentration, promoting aggregation.Ensure vigorous and consistent stirring throughout the synthesis process.[8]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) - Turkevich Method

This protocol is a widely used method for synthesizing spherical gold nanoparticles.

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (e.g., 1 mM)

  • This compound solution (e.g., 38.8 mM)

  • Deionized water

  • Heating mantle with a magnetic stirrer

  • Round bottom flask

  • Condenser

Procedure:

  • Add a specific volume of the HAuCl₄ solution to a round bottom flask and dilute with deionized water to the desired final volume.

  • Heat the solution to boiling while stirring vigorously.

  • Once boiling, rapidly inject the required volume of the this compound solution into the flask.

  • The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for a specified time (e.g., 15-30 minutes) to ensure the reaction is complete.

  • Allow the solution to cool to room temperature while continuing to stir.

Parameter Control:

  • Citrate to Gold Ratio: The size of the AuNPs can be controlled by varying the molar ratio of citrate to gold. A higher ratio generally produces smaller nanoparticles.[4]

  • Temperature: Maintaining a consistent boiling temperature is crucial for reproducibility.[11]

Protocol 2: pH-Controlled Synthesis of Gold Nanoparticles at Room Temperature

This protocol demonstrates the influence of pH on nanoparticle size without external heating.

Materials:

  • HAuCl₄ solution

  • This compound solution

  • Solutions for pH adjustment (e.g., dilute HCl or NaOH)

  • Magnetic stirrer

  • Beakers

Procedure:

  • Prepare a solution of HAuCl₄ and disodium citrate in a beaker.

  • Adjust the initial pH of the solution to the desired value (e.g., 4, 5, 6) using the pH adjustment solutions.[6][7]

  • Stir the solution at room temperature for a specified duration. The reaction progress can be monitored by observing the color change.

  • The final nanoparticle size and distribution will be dependent on the initial pH of the solution.

Quantitative Data Summary

Table 1: Effect of Citrate to Gold Ratio on Nanoparticle Size

Au/Citrate Mole RatioAverage Particle Diameter (nm)Polydispersity Index (PDI)
1:1~80High (Bimodal distribution)
1:2~35Moderate
1:5~20Low

Note: This data is synthesized from trends reported in the literature. Actual values may vary based on specific experimental conditions.[4]

Table 2: Influence of pH on Gold Nanoparticle Synthesis

Initial pHResulting Nanoparticle Characteristics
< 5Non-uniform shape and size, polydisperse
5Highly monodisperse, spherical, narrow size distribution
> 6Non-uniform shape and size, polydisperse

Based on room temperature synthesis. An optimal pH of 5 has been identified for producing monodisperse gold nanoparticles.[6][7]

Table 3: Effect of Temperature on Silver Nanoplate Size

Reaction Temperature (°C)Average Size of Silver Plates (nm)
17-2890
>32180

This table illustrates the significant impact of temperature on the growth of silver nanoplates.[5]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_control Control Parameters cluster_analysis Characterization Metal_Precursor Metal Precursor Solution (e.g., HAuCl4) Reaction_Vessel Reaction Vessel (Heated & Stirred) Metal_Precursor->Reaction_Vessel Citrate_Solution Disodium Citrate Sesquihydrate Solution Citrate_Solution->Reaction_Vessel Nanoparticles Nanoparticle Suspension Reaction_Vessel->Nanoparticles Temperature Temperature Temperature->Reaction_Vessel pH pH pH->Reaction_Vessel Citrate_Conc Citrate Conc. Citrate_Conc->Reaction_Vessel Stirring_Rate Stirring Rate Stirring_Rate->Reaction_Vessel Characterization Size & Shape Analysis (TEM, DLS) Nanoparticles->Characterization

Caption: Workflow for nanoparticle synthesis and characterization.

Parameter_Influence cluster_params Controllable Parameters cluster_outcomes Resulting Nanoparticle Properties Citrate_Ratio [Citrate] / [Metal] Ratio Particle_Size Particle Size Citrate_Ratio->Particle_Size Inverse Effect Temperature Temperature Temperature->Particle_Size Direct Effect Particle_Shape Particle Shape Temperature->Particle_Shape Can Influence Shape pH pH pH->Particle_Size Optimal Range Size_Distribution Size Distribution (Monodispersity) pH->Size_Distribution Critical for Monodispersity Stirring Stirring Rate Stirring->Size_Distribution Improves Uniformity

Caption: Influence of key parameters on nanoparticle properties.

References

Addressing matrix effects in QuEChERS analysis using Disodium citrate sesquihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The focus is on addressing matrix effects through the application of a citrate (B86180) buffer system, specifically involving disodium (B8443419) citrate sesquihydrate, as outlined in methods like the European Standard EN 15662.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of disodium citrate sesquihydrate in the QuEChERS method?

A: this compound is a component of the citrate buffer system used in the European EN 15662 QuEChERS method.[1][2] In conjunction with trisodium (B8492382) citrate dihydrate, it creates a buffer that maintains the pH of the sample extract within a stable range of approximately 5.0 to 5.5.[2][3][4] This pH control is critical for enhancing the stability and extraction efficiency of pesticides that are sensitive to pH variations.[1][2][3]

Q2: Why is controlling the pH important in QuEChERS analysis?

A: Many analytes, particularly pesticides, are susceptible to degradation in highly acidic or alkaline conditions.[1][4] The original unbuffered QuEChERS protocol could result in pH fluctuations depending on the intrinsic properties of the sample matrix.[1] The introduction of the citrate buffer provides a consistent pH environment, which is crucial for protecting both base-labile compounds (e.g., captan, folpet) and acid-labile compounds (e.g., pymetrozine).[2][3][4] This leads to more reliable, accurate, and reproducible analytical results.

Q3: How does the citrate buffer help in addressing matrix effects?

A: Matrix effects refer to the suppression or enhancement of an analyte's signal caused by co-extracted compounds from the sample matrix.[3][5] By stabilizing the pH, the citrate buffer can alter the ionization state and solubility of these interfering matrix components. This can lead to their reduced co-extraction during the partitioning step, resulting in a cleaner sample extract.[4] Consequently, this mitigates pH-dependent matrix effects and improves the overall selectivity of the method.[4]

Q4: What are the standard components of the EN 15662 citrate buffer salt mixture?

A: The EN 15662 method, designed for a 10-gram sample, utilizes a specific combination of salts to achieve the desired buffering and phase separation. The composition and typical quantities are detailed in the table below.

Q5: I am observing poor recovery for base-labile pesticides despite using the citrate buffer. What is a likely cause?

A: This issue commonly arises after the dispersive solid-phase extraction (dSPE) cleanup step, particularly when using Primary Secondary Amine (PSA). PSA, a weak anion exchanger used to remove acidic interferences, can raise the pH of the final extract to 8 or higher.[4] This alkaline condition can degrade base-labile analytes.[2][4] The recommended solution is to acidify the final extract after dSPE cleanup by adding a small volume of formic acid to readjust the pH to approximately 5.[2][4][6]

Q6: Is the citrate-buffered method suitable for all pesticide types and sample matrices?

A: The citrate-buffered method is highly versatile and significantly improves the recovery for a broad spectrum of pesticides, including many that are challenging to analyze with other QuEChERS versions.[4] However, for certain strongly acidic analytes, the pH range of 5.0-5.5 may not be ideal, and the use of PSA in the cleanup step can inadvertently remove them. For these specific compounds, it is often better to analyze the raw extract directly, bypassing the dSPE step.[2] The optimal QuEChERS modification can also be matrix-dependent, requiring adjustments for particularly complex samples like soil or highly acidic fruits.[7][8]

QuEChERS Method Comparison

The table below summarizes the salt compositions for the most common variations of the QuEChERS method for a 10 g sample.

Component Original Unbuffered AOAC 2007.01 (Acetate Buffer) EN 15662 (Citrate Buffer)
Magnesium Sulfate (anhydrous) 4 g6 g4 g
Sodium Chloride 1 g-1 g
Sodium Acetate (B1210297) (anhydrous) -1.5 g-
Trisodium Citrate Dihydrate --1 g
This compound --0.5 g
Typical pH Not Controlled~4.8~5.0 - 5.5

Data compiled from multiple sources.[1][3][4][9]

Experimental Protocol: EN 15662 QuEChERS Method

This protocol details the citrate-buffered extraction and cleanup for a typical 10 g food sample (e.g., fruit, vegetable).

1. Sample Homogenization & Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (<80% water content), add an appropriate amount of purified water to hydrate (B1144303) the sample before proceeding.[6]

  • Add 10 mL of acetonitrile (B52724) (ACN) to the tube.

  • Add an internal standard if required.

  • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent. It is critical to mix the sample and solvent before adding the extraction salts to prevent salt agglomeration and ensure good recovery.[6][9]

  • Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g this compound).[3][4]

  • Immediately seal and shake vigorously for 1 minute to ensure the buffer is activated and phase separation is induced.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube. The dSPE tube typically contains 150 mg anhydrous MgSO₄ and 50 mg PSA for general cleanup.[9]

  • Note: For matrices with high fat content, add C18 sorbent. For pigmented matrices, consider adding Graphitized Carbon Black (GCB), but be aware that GCB may adsorb planar pesticides.[6][10]

  • Seal the dSPE tube and vortex for 30 seconds.

  • Centrifuge for 2 minutes at high speed.

3. Final Extract Preparation

  • Transfer the cleaned supernatant into a vial for analysis (GC-MS or LC-MS).

  • Crucial Step for Base-Labile Analytes: If base-labile pesticides are of interest, add 10 µL of 5% formic acid in acetonitrile per 1 mL of final extract to stabilize the analytes by adjusting the pH to ~5.[4]

Visualized Workflows and Logic Diagrams

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup cluster_analysis Step 3: Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10 mL Acetonitrile A->B C 3. Shake Vigorously (1 min) B->C D 4. Add EN 15662 Salt Packet (MgSO4, NaCl, Citrates) C->D E 5. Shake & Centrifuge (5 min) D->E F 6. Transfer 1 mL Supernatant to dSPE Tube (PSA, MgSO4) E->F Collect Supernatant G 7. Vortex & Centrifuge F->G H 8. Transfer Clean Extract to Vial G->H Collect Supernatant I 9. Optional: Acidify with Formic Acid (for base-labile compounds) H->I J 10. Analyze via GC-MS or LC-MS I->J

Caption: Workflow of the EN 15662 QuEChERS method with citrate buffer.

Troubleshooting_Recovery cluster_base cluster_acid Start Problem: Poor Analyte Recovery Q1 Is the analyte acid-labile or base-labile? Start->Q1 A1 Did you add Formic Acid after dSPE cleanup? Q1->A1 Base-Labile B1 Are you using PSA for dSPE cleanup? Q1->B1 Acid-Labile Q2 Are recoveries generally low or inconsistent? Q1->Q2 Neither / Both S1 Solution: Add 10 µL of 5% Formic Acid per mL of final extract to stabilize pH at ~5. A1->S1 No A2 Check PSA activity. Consider alternative cleanup. A1->A2 Yes S2 Solution: PSA can remove acidic analytes. Analyze the raw extract directly without the dSPE step. B1->S2 Yes B2 Check buffer composition to ensure pH is not too low. B1->B2 No S3 Solution: 1. Ensure sample/solvent mixing before adding salts. 2. Verify salt packet integrity and composition. 3. Ensure sample is >80% hydrated. Q2->S3

Caption: Troubleshooting logic for diagnosing poor analyte recovery.

Buffer_Role cluster_methods cluster_analytes Matrix Sample Matrix (Variable pH) Unbuffered Unbuffered QuEChERS (pH depends on matrix) Matrix->Unbuffered Buffered EN 15662 QuEChERS with Citrate Buffer Matrix->Buffered Degradation Analyte Degradation & Matrix Effects Unbuffered->Degradation Stabilization pH Stabilized at 5.0 - 5.5 Buffered->Stabilization BaseLabile Base-Labile Analytes (e.g., Folpet) Stabilization->BaseLabile AcidLabile Acid-Labile Analytes (e.g., Pymetrozine) Stabilization->AcidLabile Recovery Improved Recovery & Reduced Matrix Effects BaseLabile->Recovery AcidLabile->Recovery

Caption: Role of citrate buffer in stabilizing pH for sensitive analytes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Recovery of Base-Labile Pesticides (e.g., Captan, Folpet, Dichlofluanid)The pH of the final extract is too alkaline (>8), often due to the dSPE cleanup with PSA sorbent.[4]After the dSPE step, add a small volume of 5% formic acid in acetonitrile to the final extract to adjust the pH to ~5, which stabilizes these compounds.[2][4][6]
Low Recovery of Acid-Labile Pesticides (e.g., Pymetrozine, Sulfonylureas)The pH of the extract is too acidic, or the chosen buffer system is not maintaining the optimal pH range.Ensure the correct citrate buffer salt composition (EN 15662) is used to maintain a pH of 5.0-5.5, which is a good compromise for protecting these compounds.[3][4]
Low Recovery of Acidic Pesticides (e.g., Phenoxyalkanoic acids)The PSA sorbent used in dSPE cleanup is a weak anion exchanger and can bind to, and thus remove, acidic analytes from the extract.For strongly acidic pesticides, bypass the dSPE cleanup step. Analyze an aliquot of the raw acetonitrile extract directly after the initial centrifugation.[2]
Inconsistent Recoveries Across a Batch Incomplete mixing of the buffer salts with the sample and solvent, leading to pH variability.Ensure vigorous and immediate shaking for at least 1 minute after adding the salt packet. Confirm that the sample and solvent are mixed before adding the salts to prevent clumping.[6][9]
Signal Suppression or Enhancement (Matrix Effects) Co-extraction of interfering compounds from the matrix that are not removed by the standard dSPE sorbents.1. Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, but also the analyte.[5]2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for signal alteration.[3][11]3. Optimize dSPE: For fatty matrices, add C18 sorbent. For pigmented matrices, add GCB (use with caution for planar pesticides).[10]
Poor Peak Shape in GC Analysis Residual water or acidic co-extractives in the final extract.Ensure the amount of anhydrous MgSO₄ is sufficient to remove water. If using an acetate buffer system, be aware that acetic acid can sometimes cause peak fronting or tailing with PSA cleanup; the citrate buffer is less prone to this issue.[4][6]

References

Technical Support Center: Optimization of Disodium Citrate Sesquihydrate for Preventing Enzymatic Browning in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent enzymatic browning in plant extracts using disodium (B8443419) citrate (B86180) sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic browning and why is it a concern in plant extracts?

A1: Enzymatic browning is an oxidation reaction that occurs in many fruits, vegetables, and other plant materials.[1] It is primarily initiated by the enzyme polyphenol oxidase (PPO), which, in the presence of oxygen, oxidizes phenolic compounds naturally present in the plant tissues to form quinones.[2][3] These quinones are highly reactive and subsequently polymerize to form brown, black, or red pigments known as melanins, leading to undesirable color changes in the plant extract.[1][3] This discoloration can negatively impact the extract's aesthetic quality, consumer acceptance, and potentially alter its chemical profile and therapeutic efficacy.[4]

Q2: How does disodium citrate sesquihydrate prevent enzymatic browning?

A2: this compound, a salt of citric acid, helps prevent enzymatic browning through two primary mechanisms:

  • pH Reduction: PPO activity is highly dependent on pH, with an optimal range typically between 6.0 and 7.0.[5][6] Citric acid and its salts act as acidulants, lowering the pH of the plant extract to a level where PPO is significantly less active or even completely inactivated (typically below pH 3.0).[5][6]

  • Copper Chelation: PPO is a copper-containing enzyme, meaning it requires copper ions at its active site to function.[6][7] Citric acid is a chelating agent, which means it can bind to these copper ions, effectively removing them from the enzyme's active site and rendering the enzyme inactive.[5][6][7] Citric acid acts as a non-competitive inhibitor of PPO.[4][7]

Q3: What is the recommended starting concentration of this compound?

A3: The optimal concentration can vary significantly depending on the specific plant material, its endogenous PPO activity, and the processing conditions. However, a common starting concentration for dipping solutions is around 1% (w/v).[8] Studies have shown effective inhibition of browning in longkong fruit with citric acid concentrations ranging from 2% to 3%.[9] It is crucial to perform optimization experiments to determine the most effective concentration for your specific application.

Q4: Can I use citric acid instead of this compound?

A4: Yes, citric acid is also widely used as an anti-browning agent.[4][5][7] Both compounds function through the same mechanisms of pH reduction and copper chelation. The choice between them may depend on the desired final pH of your extract and potential interactions with other components.

Q5: Are there any synergistic effects when using disodium citrate with other anti-browning agents?

A5: Yes, combining disodium citrate with other inhibitors can lead to enhanced anti-browning effects. For instance, using it with a reducing agent like ascorbic acid (Vitamin C) can be particularly effective. While disodium citrate inhibits the PPO enzyme, ascorbic acid can reduce the quinones already formed back to their original colorless phenolic compounds.[4][5] This dual-action approach can provide more comprehensive browning prevention.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Browning still occurs after treatment with disodium citrate. Insufficient Concentration: The concentration of disodium citrate may be too low to effectively inhibit PPO activity in your specific plant extract.Increase the concentration of the disodium citrate solution incrementally (e.g., from 1% to 2%, then 3%) and observe the effect.[9]
Inadequate pH Reduction: The buffering capacity of the plant extract may be high, preventing a sufficient drop in pH.Measure the pH of the extract after adding disodium citrate. If it is not below pH 4.0, consider adding more disodium citrate or a stronger acidulant.[5]
Uneven Application: The disodium citrate solution may not have been applied uniformly to all surfaces of the plant material.Ensure complete immersion and agitation when using a dipping solution. For extracts, ensure thorough mixing.
High PPO Activity: The plant material may have exceptionally high levels of PPO.Consider a combination treatment with another anti-browning agent, such as ascorbic acid, to provide a multi-faceted inhibition approach.[4][5]
The plant extract develops an overly acidic taste or shows signs of degradation. Excessive Concentration: The concentration of disodium citrate may be too high, leading to an undesirably low pH.Reduce the concentration of the disodium citrate solution. Perform sensory analysis or chemical stability tests at different concentrations to find the optimal balance between browning prevention and maintaining the desired characteristics of the extract.
Increased Fragility: High acidity can sometimes cause the plant tissue to become more fragile.[9]Optimize the treatment time to be as short as possible while still achieving browning inhibition.
White crystalline precipitate forms in the extract after adding disodium citrate. Supersaturation: The concentration of disodium citrate may have exceeded its solubility limit in the extract, especially at lower temperatures.Gently warm the extract to help dissolve the precipitate. If the issue persists, you may need to use a slightly lower concentration.
Interaction with Other Components: The citrate may be reacting with other components in the extract to form an insoluble salt.Analyze the composition of your extract to identify potential interactions. Consider using a different anti-browning agent if the precipitation is unavoidable and problematic.

Data Presentation

Table 1: Effect of Citric Acid Concentration on Browning Inhibition in Longkong Fruit Pericarp

Citric Acid ConcentrationFinal pH of PericarpTotal Phenolics (mg/100g FW) after StorageVisual Browning
Control (Distilled Water)4.7116.37Severe
1%4.0023.62Moderate
2%3.2138.47Slight
3%2.8851.89Minimal

Data adapted from a study on longkong fruit during storage at 18°C.[9]

Table 2: Comparison of PPO Inhibition Mechanisms for Different Anti-Browning Agents

Anti-Browning AgentInhibition MechanismInhibition Constant (K_I)
Citric AcidNon-competitive2.074 ± 0.363 mM
Ascorbic AcidCompetitive (at low concentrations)0.256 ± 0.067 mM
CysteineCompetitive (at low concentrations)1.113 ± 0.176 mM

This table summarizes the different ways these agents inhibit the PPO enzyme.[4][7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Preparation of Plant Extract:

    • Homogenize fresh plant material with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5) in a blender or homogenizer.

    • Filter the homogenate through cheesecloth or a fine mesh to remove solid debris.

    • Centrifuge the filtrate to obtain a clear supernatant, which will serve as the plant extract.

  • Preparation of Disodium Citrate Solutions:

    • Prepare a series of this compound solutions in distilled water at different concentrations (e.g., 0.5%, 1%, 1.5%, 2%, 2.5%, 3% w/v).

  • Treatment:

    • Aliquot the plant extract into separate test tubes.

    • Add the different concentrations of disodium citrate solution to the test tubes in a fixed ratio (e.g., 1 part citrate solution to 9 parts extract).

    • Include a control sample with only distilled water added to the extract.

  • Incubation and Observation:

    • Incubate all samples at room temperature for a set period (e.g., 1, 2, 4, and 8 hours).

    • Visually observe the color change at each time point.

  • Quantitative Measurement of Browning:

    • At each time point, measure the color of the extract using a colorimeter to obtain L, a, and b* values. A decrease in the L* value (lightness) and an increase in the a* value (redness) typically indicate browning.[9]

    • Alternatively, measure the absorbance of the extract at a specific wavelength (e.g., 420 nm) using a spectrophotometer. An increase in absorbance indicates increased browning.

  • Data Analysis:

    • Plot the change in L, a, or absorbance values over time for each concentration.

    • The optimal concentration is the lowest concentration that effectively minimizes browning over the desired time frame without causing adverse effects.

Protocol 2: Assay of Polyphenol Oxidase (PPO) Activity

  • Enzyme Extraction:

    • Prepare the plant extract as described in Protocol 1. This extract will serve as the source of the PPO enzyme.

  • Reaction Mixture Preparation:

    • In a cuvette, mix a suitable buffer (e.g., phosphate buffer, pH 6.5) and a substrate for PPO (e.g., catechol or L-DOPA solution).

    • Add the plant extract (enzyme source) to the cuvette.

    • To test the inhibitory effect, pre-incubate the plant extract with the desired concentration of this compound for a short period before adding the substrate.

  • Spectrophotometric Measurement:

    • Immediately after adding the enzyme, place the cuvette in a spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 420 nm for catechol) over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the PPO activity.

  • Calculation of PPO Activity and Inhibition:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • PPO activity can be expressed in units per milliliter or per milligram of protein.

    • The percentage of PPO inhibition can be calculated using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100

Visualizations

Enzymatic_Browning_Pathway_and_Inhibition cluster_0 Enzymatic Browning Pathway cluster_1 Inhibition Mechanism Phenols Phenolic Compounds Quinones Quinones Phenols->Quinones Oxidation Melanin Melanin (Brown Pigments) Quinones->Melanin Polymerization Disodium_Citrate Disodium Citrate Sesquihydrate PPO_Enzyme PPO Enzyme (with Copper) Disodium_Citrate->PPO_Enzyme Inhibits Lower_pH Lower pH Chelation Copper Chelation PPO_Enzyme->Quinones Lower_pH->PPO_Enzyme Chelation->PPO_Enzyme Oxygen Oxygen Oxygen->Quinones Required

Caption: Mechanism of enzymatic browning and its inhibition by disodium citrate.

Experimental_Workflow start Start: Fresh Plant Material prep Prepare Plant Extract (Homogenize, Filter, Centrifuge) start->prep treatment Treat Extract with Citrate Solutions prep->treatment control Prepare Control (Extract + Water) prep->control solutions Prepare Disodium Citrate Solutions (Varying Concentrations) solutions->treatment incubation Incubate Samples (Room Temperature) treatment->incubation control->incubation measurement Measure Browning Over Time (Colorimetry/Spectrophotometry) incubation->measurement analysis Analyze Data and Determine Optimal Concentration measurement->analysis end End: Optimized Protocol analysis->end

Caption: Workflow for optimizing disodium citrate concentration.

References

Refining Disodium citrate sesquihydrate protocols to minimize ionic strength variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the preparation of citrate (B86180) buffers using disodium (B8443419) citrate sesquihydrate, with a focus on minimizing ionic strength variability.

Frequently Asked Questions (FAQs)

Q1: Why is ionic strength a critical parameter in my experiments?

A1: Ionic strength influences various aspects of biological and chemical systems, including enzyme kinetics, protein stability, and cellular interactions. In drug development, variations in ionic strength can affect drug solubility, formulation stability, and ultimately, therapeutic efficacy. Therefore, precise control of ionic strength is crucial for the reproducibility and accuracy of experimental results.

Q2: What is disodium citrate sesquihydrate, and how does the 'sesquihydrate' part affect my buffer preparation?

A2: this compound (C₆H₆Na₂O₇·1.5H₂O) is a hydrated salt of citric acid.[1] The "sesquihydrate" indicates that each molecule of disodium citrate is associated with 1.5 molecules of water. It is crucial to use the correct molecular weight, including the water of hydration (263.11 g/mol ), in your calculations to ensure the accurate molarity of your buffer.

Q3: this compound is described as hygroscopic. What does this mean and why is it a concern?

A3: Hygroscopic substances tend to absorb moisture from the surrounding air.[1] This is a significant concern because if the compound absorbs additional water, the actual mass of the disodium citrate you weigh will be less than the measured weight, leading to a lower-than-intended buffer concentration and ionic strength.[2]

Q4: How does the pH of my citrate buffer affect its ionic strength?

A4: The ionic strength of a citrate buffer is highly dependent on its pH.[3] Citric acid is a trivalent acid, meaning it can donate three protons. The distribution of the different citrate species (H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻) changes with pH, and each of these species contributes differently to the overall ionic strength due to their varying charges.

Q5: How can I maintain a constant ionic strength across different experiments?

A5: To maintain a constant ionic strength, especially when preparing buffers at different pH values, you can add a non-interfering, inert salt like sodium chloride (NaCl).[4] The high concentration of the inert salt will "mask" the smaller variations in ionic strength contributed by the buffer components.[4]

Troubleshooting Guide

Unanticipated results when using citrate buffers can often be traced back to variability in ionic strength. This guide will help you identify and resolve common issues.

Problem Potential Cause Recommended Solution
Inconsistent experimental results between buffer batches. Variable Ionic Strength: This can stem from inaccurate weighing of the hygroscopic this compound, leading to concentration errors.Implement best practices for weighing hygroscopic materials. Weigh the reagent in a low-humidity environment (e.g., a glove box) or use the "weighing by difference" method.[5]
Measured pH of the final buffer is different from the target pH. Inaccurate Reagent Weight: Absorption of atmospheric moisture by the this compound can lead to weighing errors and incorrect component ratios.Dry the this compound in a desiccator before weighing. Always use a calibrated pH meter and adjust the pH before bringing the solution to the final volume.[6]
Temperature Effects: The pKa of citric acid is temperature-dependent.Prepare and pH-adjust your buffer at the temperature at which it will be used.
Precipitation occurs in the buffer upon storage or use. Supersaturation or Contamination: This can be due to inaccurate calculations or the introduction of contaminants.Ensure all glassware is scrupulously clean. Filter the final buffer solution through a 0.22 µm filter. Store the buffer in a tightly sealed container to prevent evaporation and contamination.[3]
Observed biological/chemical activity is lower or higher than expected. Incorrect Ionic Strength: The activity of many biological molecules is sensitive to the ionic environment.Calculate the theoretical ionic strength of your buffer and confirm it is within the optimal range for your experiment. Consider preparing a series of buffers with varying ionic strengths to determine the optimal condition.

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M Sodium Citrate Buffer, pH 5.0

This protocol is designed to minimize ionic strength variability by accounting for the hygroscopic nature of this compound.

Materials:

  • This compound (MW: 263.11 g/mol )

  • Citric Acid Monohydrate (MW: 210.14 g/mol )

  • High-purity, deionized water

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flask (1 L)

  • Beakers and magnetic stirrer

  • 0.22 µm sterile filter (optional)

Methodology:

  • Pre-weighing Preparation: To minimize moisture absorption, place the required amounts of this compound and citric acid monohydrate in separate, clean, and dry weighing boats and place them in a desiccator for at least one hour before weighing.

  • Weighing:

    • Accurately weigh 12.89 g of this compound.

    • Accurately weigh 8.61 g of citric acid monohydrate.

    • Alternative "Weighing by Difference" Method: Tare a sealed container with the reagent. Dispense the approximate amount of reagent into a beaker and re-weigh the sealed container. The difference in weight is the exact amount of reagent transferred.

  • Dissolving:

    • Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.

    • Add the weighed this compound and citric acid monohydrate to the water.

    • Stir until both components are completely dissolved.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the calibrated pH electrode in the buffer solution.

    • If the pH is below 5.0, add a small amount of a 1 M NaOH solution dropwise until the pH reaches 5.0.

    • If the pH is above 5.0, add a small amount of a 1 M HCl solution dropwise until the pH reaches 5.0.

  • Final Volume Adjustment:

    • Carefully transfer the pH-adjusted buffer solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • For long-term storage and to prevent microbial growth, sterile-filter the buffer through a 0.22 µm filter.

    • Store the buffer in a clearly labeled, tightly sealed container at room temperature.

Quantitative Data Summary

The following table provides the approximate masses of citric acid monohydrate and this compound required to prepare 1 L of a 0.1 M citrate buffer at various pH values. Note that final pH adjustment is always necessary.

Target pHCitric Acid Monohydrate (g)This compound (g)Theoretical Ionic Strength (M)
3.017.024.990.13
4.013.0310.780.18
5.08.6112.890.24
6.02.7323.940.29

Visualizations

Troubleshooting Workflow for Ionic Strength Variability

This diagram outlines the logical steps to diagnose and correct for variability in the ionic strength of your prepared citrate buffer.

TroubleshootingWorkflow start Inconsistent Experimental Results (Suspected Ionic Strength Variability) check_weighing Review Weighing Protocol for Hygroscopic Salt start->check_weighing weighing_ok Weighing Protocol is Robust check_weighing->weighing_ok Yes weighing_issue Inaccurate Weighing Identified check_weighing->weighing_issue No check_ph Verify pH and Adjustment Protocol weighing_ok->check_ph implement_best_practices Implement Best Practices: - Use glove box or desiccator - Weigh by difference weighing_issue->implement_best_practices reprepare_buffer Prepare New Buffer Batch Using Refined Protocol implement_best_practices->reprepare_buffer ph_ok pH Protocol is Correct check_ph->ph_ok Yes ph_issue pH Adjustment Error check_ph->ph_issue No check_reagents Assess Reagent Quality and Storage ph_ok->check_reagents correct_ph_protocol Correct pH Protocol: - Calibrate pH meter - Adjust pH before final volume ph_issue->correct_ph_protocol correct_ph_protocol->reprepare_buffer reagents_ok Reagents are High Quality and Stored Correctly check_reagents->reagents_ok Yes reagents_issue Reagent Degradation or Contamination Suspected check_reagents->reagents_issue No reagents_ok->reprepare_buffer replace_reagents Use Fresh, High-Purity Reagents reagents_issue->replace_reagents replace_reagents->reprepare_buffer

Caption: Troubleshooting workflow for ionic strength variability.

References

Validation & Comparative

The Role of Citrate Buffering in QuEChERS: A Performance Comparison of Disodium Citrate Sesquihydrate and Trisodium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-residue pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for sample preparation. A critical component of the widely adopted European Standard EN 15662 version of this method is the use of a citrate (B86180) buffer to control the pH of the sample extract. This guide provides a detailed comparison of the performance of the two key citrate salts, disodium (B8443419) citrate sesquihydrate and trisodium (B8492382) citrate, in the QuEChERS workflow, supported by experimental data to inform researchers, scientists, and drug development professionals in their analytical method development.

The primary function of the citrate buffer in the QuEChERS method is to maintain a stable pH in the range of 5.0 to 5.5.[1][2] This specific pH is a crucial compromise that allows for the effective extraction and protection of a broad spectrum of pesticides, including those that are sensitive to acidic or alkaline conditions.[1] The standard EN 15662 protocol achieves this by employing a combination of trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate.[3][4][5]

Understanding the Roles of Disodium and Trisodium Citrate

Trisodium citrate is the salt of a weak acid (citric acid) and a strong base (sodium hydroxide), and its solution is slightly alkaline. Conversely, disodium hydrogen citrate is more acidic. By combining these two salts, a buffer system is created that can resist significant changes in pH upon the introduction of acidic or basic components from the sample matrix. This pH stabilization is vital for preventing the degradation of pH-labile pesticides during the extraction process, thereby ensuring accurate and reproducible analytical results.[1]

However, for certain highly acid-labile compounds, such as the pesticides ethoxyquin (B1671625) and pymetrozine, the standard citrate buffer with a pH of around 5 may still lead to partial degradation.[2] In these specific cases, a modification of the standard procedure is often employed where trisodium citrate is used as the sole buffering agent. This results in a slightly higher pH, which can enhance the stability and recovery of these sensitive analytes.

Performance Comparison: Experimental Data

To illustrate the impact of the citrate buffer composition on pesticide recovery, a study was conducted comparing the unbuffered QuEChERS method with the standard citrate-buffered method for the analysis of neonicotinoid residues in pollinator forage. The results clearly demonstrated a significant decrease in the analytical response for all target analytes when the citrate buffer (a combination of 1 g trisodium citrate dihydrate and 0.5 g disodium citrate sesquihydrate) was absent.[3] The presence of the citrate buffer maintained a stable pH during extraction, which directly translated to improved recovery rates.[3]

Buffer CompositionTarget AnalytesExpected PerformanceRationale
This compound & Trisodium Citrate (EN 15662 Standard) Broad spectrum of pesticides (acidic, basic, and neutral)Provides a stable pH of 5.0-5.5, ensuring good recoveries for a wide range of compounds by preventing degradation of both acid- and base-labile pesticides.[1]The combination of a more acidic and a more basic citrate salt creates a robust buffer at a compromise pH suitable for multi-residue analysis.
Trisodium Citrate (alone) Specifically for certain acid-labile pesticides (e.g., ethoxyquin, pymetrozine)Improved recovery for specific acid-labile compounds compared to the standard citrate buffer.[2]Results in a slightly higher pH than the standard combination, which enhances the stability of highly acid-sensitive analytes.
No Citrate Buffer (Unbuffered QuEChERS) pH-insensitive pesticidesCan provide adequate recoveries for stable compounds, but is not suitable for pH-labile pesticides.The pH of the extract is dependent on the sample matrix, which can lead to the degradation of sensitive analytes.

Experimental Protocols

Below is a generalized experimental protocol for the citrate-buffered QuEChERS method (EN 15662).

1. Sample Preparation:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add a specified amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add an internal standard solution, if required.

  • Shake the tube vigorously for 1 minute.

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at a specified g-force (e.g., ≥3000 rcf) for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a specific volume of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) and anhydrous magnesium sulfate.

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at high speed for 2-5 minutes.

4. Final Extract:

  • The resulting supernatant is the final extract, which can be directly analyzed or further processed (e.g., filtered, diluted) before injection into an analytical instrument such as a GC-MS/MS or LC-MS/MS.

Logical Workflow for Buffer Selection in QuEChERS

The decision-making process for selecting the appropriate citrate buffer composition in the QuEChERS method can be visualized as follows:

QuEChERS_Buffer_Selection start Start: Define Target Analytes is_ph_sensitive Are any target analytes pH-sensitive? start->is_ph_sensitive acid_or_base Acid-labile or Base-labile? is_ph_sensitive->acid_or_base Yes unbuffered_ok Unbuffered QuEChERS may be sufficient is_ph_sensitive->unbuffered_ok No highly_acid_labile Are they highly acid-labile (e.g., pymetrozine)? acid_or_base->highly_acid_labile Acid-labile use_standard_buffer Use Standard EN 15662 Buffer: Disodium & Trisodium Citrate acid_or_base->use_standard_buffer Base-labile or mixed sensitivity highly_acid_labile->use_standard_buffer No use_trisodium_only Use Trisodium Citrate Only highly_acid_labile->use_trisodium_only Yes end Proceed with Method Validation use_standard_buffer->end use_trisodium_only->end unbuffered_ok->end

Caption: Decision workflow for selecting the appropriate citrate buffer in the QuEChERS method based on analyte stability.

Conclusion

The choice between using the standard combination of this compound and trisodium citrate, or trisodium citrate alone, in the QuEChERS method is dependent on the specific chemical properties of the target analytes. For broad-spectrum multi-residue analysis, the standard EN 15662 citrate buffer provides a robust and reliable pH stabilization at a compromise level suitable for a wide array of pesticides. However, for a targeted analysis of highly acid-labile compounds, the use of trisodium citrate as the sole buffering agent can significantly improve their stability and recovery. Understanding the interplay between analyte pH sensitivity and the buffering system is paramount for developing accurate and effective analytical methods in residue analysis. Researchers should always validate their chosen method for the specific analytes and matrices under investigation to ensure data quality.

References

A Comparative Guide to Disodium Citrate Sesquihydrate and Sodium Borohydride as Reducing Agents for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. The choice of reducing agent is a critical parameter in the bottom-up synthesis of these nanoparticles, directly influencing their physicochemical properties. This guide provides an objective comparison of two commonly employed reducing agents: the mild disodium (B8443419) citrate (B86180) sesquihydrate and the strong sodium borohydride (B1222165).

At a Glance: Key Differences and Performance Metrics

Disodium citrate sesquihydrate and sodium borohydride represent two ends of the spectrum of reducing agents used in nanoparticle synthesis. Sodium borohydride, a powerful reducing agent, facilitates the rapid reduction of metal precursors, typically yielding smaller nanoparticles.[1][2] In contrast, disodium citrate is a weaker reducing agent that also serves as a stabilizing agent, generally resulting in the formation of larger, highly stable nanoparticles.[1][2]

The selection between these two agents is contingent on the desired nanoparticle characteristics and the specific application. For applications requiring small, monodisperse nanoparticles, sodium borohydride is often the preferred choice.[3] Conversely, when stability and biocompatibility are paramount, and larger particle sizes are acceptable, disodium citrate is a more suitable option.[1]

Quantitative Performance Data

The following table summarizes key quantitative data from experimental studies, offering a direct comparison of the performance of this compound and sodium borohydride in the synthesis of gold (Au) and silver (Ag) nanoparticles.

ParameterThis compoundSodium BorohydrideNanoparticle TypeReference
Average Particle Size 57 nm41 nmAuNPs[2]
Average Particle Size ~35 nm11.8 nmAgNPs[4]
Particle Size Range 15 - 150 nm (concentration dependent)1.7 - 8.2 nm (concentration dependent)AuNPs[3]
Polydispersity Index (PDI) Low (typically monodisperse)Can be low with controlled conditionsAuNPs[5]
Reaction Rate Slow (minutes to hours)Very Fast (seconds)General[4]
Primary Function Reducing and Stabilizing AgentStrong Reducing AgentGeneral[1][6]

Experimental Protocols

Detailed methodologies for the synthesis of gold and silver nanoparticles using both reducing agents are provided below. These protocols are based on established methods in the scientific literature.

Gold Nanoparticle (AuNP) Synthesis via Citrate Reduction (Turkevich Method)

This method, pioneered by Turkevich, is a widely used technique for producing stable, relatively monodisperse gold nanoparticles.[6][7]

Materials:

Procedure:

  • Bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with constant stirring.

  • Rapidly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for an additional 10 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

Silver Nanoparticle (AgNP) Synthesis via Borohydride Reduction

This protocol utilizes the strong reducing power of sodium borohydride to rapidly synthesize small silver nanoparticles.[8]

Materials:

  • Silver nitrate (B79036) (AgNO₃) solution (0.001 M)

  • Sodium borohydride (NaBH₄) solution (0.002 M), freshly prepared and kept on ice

  • Deionized water

Procedure:

  • Place 30 mL of 0.002 M NaBH₄ solution in an Erlenmeyer flask and cool in an ice bath with magnetic stirring.

  • Carefully add 2 mL of 0.001 M AgNO₃ solution dropwise (approximately 1 drop per second) to the cold, stirring NaBH₄ solution.

  • A color change to yellow indicates the formation of silver nanoparticles.[8]

  • Cease stirring immediately after the addition of the AgNO₃ solution is complete.

  • The resulting colloidal silver nanoparticle solution can be stored for further characterization and use.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for nanoparticle synthesis using both reducing agents.

Citrate_Reduction start Start precursor HAuCl4 Solution (1 mM) start->precursor heat Heat to Boiling precursor->heat citrate Add Trisodium Citrate (1%) heat->citrate reaction Color Change: Yellow -> Blue -> Red citrate->reaction cool Cool to Room Temp. reaction->cool end Stable AuNPs cool->end

Caption: Workflow for Gold Nanoparticle Synthesis via Citrate Reduction.

Borohydride_Reduction start Start borohydride NaBH4 Solution (0.002 M) in Ice Bath start->borohydride precursor Add AgNO3 Solution (0.001 M) Dropwise borohydride->precursor reaction Color Change to Yellow precursor->reaction end AgNPs reaction->end

Caption: Workflow for Silver Nanoparticle Synthesis via Borohydride Reduction.

Signaling Pathways and Logical Relationships

The reduction of metal ions to form nanoparticles is a complex process involving nucleation and growth. The choice of reducing agent significantly influences these kinetics.

Reduction_Mechanism_Comparison cluster_citrate Disodium Citrate (Weak Reductant) cluster_borohydride Sodium Borohydride (Strong Reductant) Au3_C Au(III) Ions Au1_C Au(I) Intermediate Au3_C->Au1_C Slow Reduction Au0_C Au(0) Atoms Au1_C->Au0_C Rate-Limiting Step Nucleation_C Nucleation Au0_C->Nucleation_C Growth_C Growth & Stabilization (Citrate Capping) Nucleation_C->Growth_C AuNP_C Larger, Stable AuNPs Growth_C->AuNP_C Ag1_B Ag(+) Ions Ag0_B Ag(0) Atoms Ag1_B->Ag0_B Fast Reduction Nucleation_B Rapid Nucleation Ag0_B->Nucleation_B Growth_B Limited Growth (Borohydride Adsorption) Nucleation_B->Growth_B AgNP_B Smaller AgNPs Growth_B->AgNP_B

Caption: Comparative mechanism of nanoparticle formation.

In the citrate reduction of gold, the process occurs in two distinct reduction steps, with the reduction of Au(I) to Au(0) being the rate-limiting step.[7] This slower process allows for controlled growth and stabilization by the citrate ions, which cap the nanoparticle surface. For sodium borohydride, the reduction of silver ions is extremely rapid, leading to a burst of nucleation and the formation of a large number of small nuclei.[4] The growth of these nanoparticles is then limited by the diffusion of remaining metal ions and the adsorption of borohydride ions on the surface.[8]

References

Assessing RNA integrity after precipitation with Disodium citrate sesquihydrate versus sodium acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of isolated RNA is paramount for the success of downstream applications. The choice of precipitating salt is a critical step that can influence the purity, yield, and overall quality of the RNA. This guide provides a comparative analysis of two common precipitating agents: the widely used sodium acetate (B1210297) and the less conventional disodium (B8443419) citrate (B86180) sesquydihydrate, often used as a component in high-salt precipitation solutions.

Performance Comparison at a Glance

The following table summarizes the expected performance of each salt based on available data and established protocols. It is important to note that the performance of disodium citrate is inferred from its use in high-salt solutions, as standalone protocols for RNA precipitation are not common.

ParameterSodium AcetateDisodium Citrate Sesquihydrate (in High-Salt Solution)
RNA Yield Generally high and reliable.[1]Effective, particularly for samples with high polysaccharide content.
RNA Purity (A260/280) Typically yields ratios of 1.8-2.1, indicating low protein contamination.Can improve purity by reducing polysaccharide and proteoglycan carryover.[2]
RNA Purity (A260/230) Good, but can be affected by salt or phenol (B47542) carryover.Formulations are designed to minimize carryover of contaminants that absorb at 230 nm.[2]
RNA Integrity (RIN) Consistently yields high RIN values when performed correctly.Expected to preserve RNA integrity, though direct comparative RIN data is scarce.
Primary Application Routine precipitation of RNA from aqueous solutions after extraction.[1]Precipitation of RNA from samples rich in polysaccharides and proteoglycans, often in conjunction with TRIzol-based methods.[2][3]

Experimental Protocols

Detailed methodologies for RNA precipitation using sodium acetate and a high-salt solution containing sodium citrate are provided below. These protocols are foundational and may require optimization based on the specific sample type and downstream application.

Protocol 1: RNA Precipitation with Sodium Acetate

This is a standard and widely adopted protocol for precipitating RNA from an aqueous solution following extraction methods like phenol-chloroform.

Materials:

  • RNA sample in aqueous solution

  • 3 M Sodium Acetate, pH 5.2 (RNase-free)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold, prepared with RNase-free water)

  • RNase-free water or TE buffer

Procedure:

  • To your aqueous RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour to precipitate the RNA. For low RNA concentrations, an overnight incubation may improve yield.

  • Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C to pellet the RNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 - 16,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to resuspend.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer.

Protocol 2: RNA Precipitation with High-Salt Solution (Containing Sodium Citrate)

This protocol is particularly useful for purifying RNA from samples that have high levels of polysaccharides and proteoglycans, which can co-precipitate with RNA and inhibit downstream enzymatic reactions.[2][3] This solution typically contains sodium citrate and sodium chloride.[2][3]

Materials:

  • Aqueous RNA sample (typically the upper aqueous phase after TRIzol/chloroform extraction)

  • Isopropanol (B130326)

  • High-Salt Precipitation Solution (e.g., 0.8 M sodium citrate and 1.2 M NaCl)[2][3][4]

  • 75% Ethanol (ice-cold, prepared with RNase-free water)

  • RNase-free water or TE buffer

Procedure:

  • Transfer the aqueous phase containing the RNA to a new tube.

  • Add 0.5 volumes of isopropanol to the aqueous phase.

  • Add 0.5 volumes of the High-Salt Precipitation Solution.

  • Mix by inverting the tube and incubate at room temperature for 5-10 minutes.[2][4]

  • Centrifuge at 12,000 x g for 8-10 minutes at 4-25°C to pellet the RNA.[2]

  • Carefully discard the supernatant.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4-25°C.

  • Carefully discard the supernatant.

  • Briefly air-dry the pellet.

  • Resuspend the RNA in an appropriate volume of RNase-free water or TE buffer.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logical comparison between these two methods, the following diagrams have been generated.

G cluster_0 RNA Precipitation Workflow cluster_1 Method A: Sodium Acetate cluster_2 Method B: High-Salt (Disodium Citrate) start Aqueous RNA Sample A1 Add 3M Sodium Acetate (pH 5.2) start->A1 B1 Add Isopropanol start->B1 A2 Add 2-2.5 vol. 100% Ethanol A1->A2 A3 Incubate at -20°C A2->A3 A4 Centrifuge to Pellet RNA A3->A4 A5 Wash with 70% Ethanol A4->A5 A6 Air Dry & Resuspend A5->A6 end_node Purified RNA for Downstream Analysis A6->end_node B2 Add High-Salt Solution (Sodium Citrate & NaCl) B1->B2 B3 Incubate at Room Temp B2->B3 B4 Centrifuge to Pellet RNA B3->B4 B5 Wash with 75% Ethanol B4->B5 B6 Air Dry & Resuspend B5->B6 B6->end_node G cluster_comparison Logical Comparison of RNA Precipitation Agents cluster_na_acetate Sodium Acetate cluster_citrate Disodium Citrate (in High-Salt Solution) precipitant Choice of Precipitating Salt na_acetate_props Standard, reliable precipitation Effective for most sample types Well-documented protocols precipitant->na_acetate_props citrate_props Reduces polysaccharide/proteoglycan contamination Used in specific contexts (e.g., TRIzol) Less common as a standalone precipitant precipitant->citrate_props na_acetate_outcome High RNA Yield & Purity Good RNA Integrity (RIN) na_acetate_props->na_acetate_outcome application Downstream Applications (e.g., qPCR, RNA-Seq) na_acetate_outcome->application citrate_outcome Improved Purity in Contaminated Samples Preserves RNA Integrity citrate_props->citrate_outcome citrate_outcome->application

References

A Comparative Guide to the Synthesis and Characterization of Nanoparticles Using Disodium Citrate Sesquihydrate and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nanoparticles with controlled size, shape, and stability is paramount for their successful application in various fields, including drug delivery, diagnostics, and catalysis. The choice of reducing and capping agents is a critical determinant of the final physicochemical properties of the nanoparticles. This guide provides an objective comparison of nanoparticles synthesized using disodium (B8443419) citrate (B86180) sesquihydrate against two common alternatives: sodium borohydride (B1222165) and polyvinylpyrrolidone (B124986) (PVP).

The Role of Reducing and Capping Agents

In the chemical synthesis of metallic nanoparticles, a reducing agent is required to reduce metal ions to their neutral atomic state, leading to nucleation and particle growth. A capping or stabilizing agent adsorbs to the nanoparticle surface, preventing aggregation and controlling growth.

  • Disodium Citrate Sesquihydrate: This versatile reagent can function as both a mild reducing agent and an effective capping agent. The citrate ions reduce the metal salt, and the citrate molecules cap the nanoparticles, imparting a negative surface charge that provides electrostatic stability.[1]

  • Sodium Borohydride (NaBH₄): A strong reducing agent, sodium borohydride leads to a rapid reduction of metal ions, often resulting in the formation of smaller nanoparticles. It can also contribute to surface stabilization by the adsorption of borohydride anions.

  • Polyvinylpyrrolidone (PVP): A polymer that primarily acts as a stabilizing agent. PVP wraps around the nanoparticles, providing steric hindrance that prevents aggregation. It can also influence the shape and size of the nanoparticles during synthesis.[2]

Comparative Analysis of Nanoparticle Characteristics

The choice of synthesis agent significantly impacts the key characteristics of the resulting nanoparticles: particle size, polydispersity index (PDI), and zeta potential. The PDI is a measure of the heterogeneity of particle sizes in a sample; a value below 0.2 generally indicates a monodisperse or uniform population. The zeta potential is an indicator of the colloidal stability of the nanoparticles; values more positive than +30 mV or more negative than -30 mV suggest good stability.

Below is a summary of experimental data for silver nanoparticles (AgNPs) synthesized using the three different agents.

Synthesis AgentAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Observations
Trisodium (B8492382) Citrate 30.91 - 93.85[3]~0.3 - 0.5-30 to -41.1[3]Produces stable nanoparticles with moderate size and polydispersity. The synthesis is often slower due to the mild reducing nature of citrate.
Sodium Borohydride ~10 - 40~0.4 - 0.6-8.0 to -35[3]Rapid reduction leads to smaller but often more polydisperse nanoparticles. Can be used in combination with citrate for better control.[3]
Polyvinylpyrrolidone (PVP) (with NaBH₄ reduction) ~25 - 80~0.2 - 0.4-20 to -30PVP provides excellent steric stabilization, leading to well-dispersed nanoparticles. The final size can be tuned by varying the PVP concentration.

Disclaimer: The values presented are compiled from various studies and may vary depending on the specific experimental conditions such as precursor concentration, temperature, and pH.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible nanoparticle synthesis and characterization.

Synthesis of Silver Nanoparticles

Method 1: Using Trisodium Citrate [3]

  • Prepare a 150 mL solution of 7 mM trisodium citrate in a beaker and bring it to a boil while stirring on a magnetic stirrer.

  • To the boiling solution, add 1.5 mL of 0.1 M aqueous silver nitrate (B79036) (AgNO₃).

  • Observe the color change from colorless to yellow, and then to a turbid suspension, indicating the formation of silver nanoparticles.

  • Continue heating and stirring until no further color change is observed, signifying the completion of the reaction.

  • Allow the solution to cool to room temperature.

Method 2: Using Sodium Borohydride [3]

  • Prepare 30 mL of 2 mM sodium borohydride (NaBH₄) solution and chill it at 4°C for 20 minutes.

  • Place the chilled NaBH₄ solution in a beaker on a magnetic stirrer.

  • While stirring vigorously, add 10 mL of 0.1 M AgNO₃ solution dropwise.

  • A color change to golden yellow indicates the formation of silver nanoparticles.

  • Continue stirring for an additional 30 minutes to ensure the reaction is complete.

Method 3: Using PVP and Sodium Borohydride [5]

  • Dissolve 0.074 M of NaBH₄ and 0.001 M of PVP in 10 mL of cold distilled water.

  • In a separate flask, dissolve 0.012 M of AgNO₃ in 10 mL of cold distilled water.

  • Add the AgNO₃ solution to the NaBH₄/PVP solution.

  • Place the flask on a magnetic stirrer and heat at 65°C with vigorous stirring for 1 hour.

  • Observe the color change to confirm nanoparticle formation.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the parameters including solvent refractive index, viscosity, and measurement temperature.

  • Particle Size Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter and the polydispersity index.

  • Zeta Potential Measurement: For zeta potential, the instrument applies an electric field across the sample. The velocity of the particles is measured (electrophoretic mobility), and the Henry equation is used to calculate the zeta potential.

Transmission Electron Microscopy (TEM) for Morphology and Size

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid. Allow the nanoparticles to adhere for a few minutes.

  • Staining (if necessary): For better contrast, especially for polymer-coated nanoparticles, a negative staining agent like uranyl acetate (B1210297) may be applied.

  • Drying: Carefully wick away the excess liquid with filter paper and allow the grid to air dry completely.

  • Imaging: Mount the grid in the TEM holder and acquire images at various magnifications to observe the morphology, size, and dispersion of the nanoparticles.

Workflow for Nanoparticle Synthesis and Characterization

The following diagram illustrates the general workflow from the synthesis of nanoparticles to their detailed characterization.

Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Metal Precursor (e.g., AgNO3) Synthesis Synthesis Reaction (Heating & Stirring) Precursor->Synthesis ReducingAgent Reducing/Capping Agent (Citrate, NaBH4, PVP) ReducingAgent->Synthesis Solvent Solvent (e.g., Water) Solvent->Synthesis Nanoparticles Nanoparticle Suspension Synthesis->Nanoparticles Formation UVVis UV-Vis Spectroscopy (SPR Band) Nanoparticles->UVVis DLS DLS (Size, PDI, Zeta Potential) Nanoparticles->DLS TEM TEM (Morphology, Size Distribution) Nanoparticles->TEM

Caption: General workflow for the synthesis and characterization of nanoparticles.

This guide provides a foundational understanding of the impact of different synthesis agents on the properties of nanoparticles. For specific applications, further optimization of the synthesis protocols and extensive characterization are essential to achieve the desired nanoparticle performance.

References

A Comparative Analysis of the Buffering Capacity of Disodium Citrate Sesquihydrate and Other Common Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for experimental success, product stability, and biological activity. Buffer selection is a foundational step in this process. This guide provides an objective comparison of Disodium (B8443419) Citrate (B86180) Sesquihydrate, a key component of citrate buffers, with other commonly used laboratory buffers such as acetate (B1210297), phosphate, and MES buffers. The comparison is supported by theoretical principles and a detailed experimental protocol for determining buffering capacity.

Understanding Buffering Capacity

A buffer solution resists changes in pH upon the addition of an acid or a base.[1][2] Its effectiveness is defined by two key parameters: the pH range and the buffering capacity (β). The optimal buffering range for a weak acid/base and its conjugate salt is typically considered to be the pKa value ± 1 pH unit.[3][4][5] Buffering capacity is a measure of this resistance to pH change and is maximal when the pH of the solution is equal to the pKa of the buffering agent.[2][6] It is also directly proportional to the concentration of the buffer components.[3]

Comparative Data of Common Buffers

The following table summarizes the key properties of disodium citrate and other common buffers that operate in a similar acidic to neutral pH range.

Buffer SystempKa (at 25°C)Effective Buffering Range (pH)Key Characteristics & Applications
Citrate pKa1 = 3.13pKa2 = 4.76pKa3 = 6.40[7]3.0 - 6.2Triprotic acid allows for a broad buffering range. Often used in pharmaceutical formulations, food preservation, and enzyme assays. Can chelate divalent cations like Ca²⁺ and Mg²⁺.
Acetate pKa = 4.76[7][8]3.6 - 5.6[7]Commonly used for biochemical reactions and protein crystallization in the mildly acidic range.[9] Volatile, which can be advantageous for applications requiring subsequent sample lyophilization.
Phosphate pKa1 = 2.15pKa2 = 7.20pKa3 = 12.33[7]5.8 - 8.0 (using pKa2)[7][10]Highly physiological and non-toxic, making it a primary choice for cell culture and molecular biology.[10] Can precipitate with multivalent cations and its pH is sensitive to temperature changes.
MES pKa = 6.10[7][11]5.5 - 6.7[12][13][14]A "Good's" buffer, known for minimal interference in biological systems.[15] It has low permeability through cell membranes and is often used in cell culture media and electrophoresis.[16]
Experimental Protocol: Determination of Buffering Capacity by Titration

This protocol outlines the procedure to experimentally determine and compare the buffering capacity of different solutions. Buffering capacity (β) is calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit.[2][6]

Objective: To quantify the buffering capacity of a 0.1 M Disodium Citrate buffer and compare it against a 0.1 M Acetate buffer.

Materials:

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers (100 mL)

  • Volumetric flasks

  • Reagents for buffer preparation (e.g., Disodium Citrate Sesquihydrate, Citric Acid, Sodium Acetate, Acetic Acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

Procedure:

  • Buffer Preparation: Prepare 100 mL of a 0.1 M Disodium Citrate buffer and 100 mL of a 0.1 M Acetate buffer, each adjusted to its respective pKa value (e.g., pH 4.76 for both to ensure a direct comparison).

  • Initial pH Measurement: Place 50 mL of the citrate buffer into a beaker with a magnetic stir bar. Begin stirring at a moderate, constant speed. Immerse the calibrated pH electrode into the solution and record the initial pH.[17]

  • Titration with Base: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[18][19]

  • Titration Endpoint: Continue adding the titrant until the pH of the buffer solution has increased by at least 1.0 unit from the initial pH.

  • Titration with Acid: Repeat steps 2-4 with a fresh 50 mL sample of the same citrate buffer, but titrate with the standardized 0.1 M HCl solution until the pH decreases by at least 1.0 unit.

  • Comparative Titration: Perform the entire titration procedure (steps 2-5) for the 0.1 M Acetate buffer.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) versus the volume (mL) of strong acid or base added (x-axis) for each buffer. This creates a titration curve.

    • From the data, determine the volume of acid (Va) or base (Vb) required to change the initial pH by exactly one unit (ΔpH = 1).

    • Calculate the buffering capacity (β) using the formula:

      • β = (moles of added acid or base) / (ΔpH * Volume of buffer in L)

      • Example: β = (Vb [L] * Molarity of NaOH) / (1.0 * 0.05 [L])

Visualizations

Workflow for Evaluating Buffering Capacity

The following diagram illustrates the experimental steps involved in determining and comparing the buffering capacity of different solutions.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare 0.1M Buffer A T1 Measure 50mL Buffer A Record initial pH P1->T1 P2 Prepare 0.1M Buffer B A3 Calculate Buffering Capacity (β) P3 Calibrate pH Meter P3->T1 T2 Titrate with 0.1M HCl Record pH vs. Volume T1->T2 T3 Titrate with 0.1M NaOH Record pH vs. Volume T1->T3 A1 Plot Titration Curves (pH vs. Volume) T2->A1 T3->A1 A2 Determine Volume for ΔpH = 1 A1->A2 A2->A3 C1 Compare β values of Buffer A & B A3->C1 G cluster_buffers Buffers for Comparison cluster_properties Properties Evaluated B1 Disodium Citrate P1 pKa Value(s) B1->P1 P2 Effective pH Range B1->P2 P3 Buffering Capacity (β) B1->P3 P4 Chemical Interactions (e.g., chelation) B1->P4 B2 Acetate B2->P1 B2->P2 B2->P3 B2->P4 B3 Phosphate B3->P1 B3->P2 B3->P3 B3->P4 B4 MES B4->P1 B4->P2 B4->P3 B4->P4 Decision Optimal Buffer Selection P1->Decision P2->Decision P3->Decision P4->Decision

References

A Comparative Analysis of Disodium Citrate Sesquihydrate and EDTA as Chelating Agents in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of life sciences research and drug development, the control of enzymatic reactions is paramount. Metalloenzymes, which require metal ions as cofactors for their catalytic activity, are a major class of enzymes involved in a vast array of physiological and pathological processes. The activity of these enzymes can be modulated by chelating agents, which bind to these essential metal ions. Ethylenediaminetetraacetic acid (EDTA) is a widely used and potent broad-spectrum chelating agent. However, with an increasing focus on biocompatibility and environmental impact, naturally derived chelators like Disodium citrate (B86180) sesquihydrate are gaining attention. This guide provides a comparative study of Disodium citrate sesquihydrate and EDTA as chelating agents in enzymatic reactions, presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Sequestration of Metal Cofactors

The primary mechanism by which both this compound and EDTA inhibit metalloenzymes is through the chelation of divalent metal cations, which act as crucial cofactors for these enzymes. Many enzymes, including metalloproteases, alkaline phosphatases, and DNA polymerases, rely on ions such as zinc (Zn²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), and calcium (Ca²⁺) for their catalytic function and structural integrity.

EDTA , a hexadentate ligand, forms a highly stable, cage-like structure around metal ions, effectively sequestering them and making them unavailable to the enzyme's active site. This removal of the essential cofactor leads to a loss of enzyme activity. The inhibition by EDTA is often potent and can be irreversible, particularly at higher concentrations.

This compound , the salt of citric acid, is a natural tricarboxylic acid that also functions as a chelating agent. It coordinates with metal ions through its three carboxyl groups and one hydroxyl group. While effective, the resulting metal-citrate complexes are generally less stable than metal-EDTA complexes. This difference in stability constant is a key determinant of their relative efficacy as enzyme inhibitors.

Quantitative Performance Comparison

The efficacy of a chelating agent as an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While extensive data is available for EDTA across a range of enzymes, direct comparative IC50 values for this compound are less commonly reported. The following table summarizes available quantitative and qualitative data.

Chelating AgentTarget EnzymeMetal Cofactor(s)Quantitative Inhibition DataNotes
EDTA Calf Intestine Alkaline PhosphataseZn²⁺, Mg²⁺pIC50: 3.07 ± 0.03 (IC50 ≈ 851 µM)[1][2]Inhibition is characterized as irreversible[1][2][3]. At lower concentrations (20 to 400 µM), EDTA has been observed to cause activation of alkaline phosphatase[3].
This compound Mouse Aortic Smooth Muscle Cell Alkaline PhosphataseZn²⁺, Mg²⁺Concentration-dependent inhibition of activity observed.[4]Direct IC50 not reported, but its inhibitory effect was found to be less potent than phosphonoformic acid[4].
EDTA rTth PolymeraseMg²⁺Significant inhibition at concentrations >0.5 mM.Data from a study on PCR inhibitors[5].
This compound rTth PolymeraseMg²⁺Moderate inhibition at concentrations >5 mM.Data from a study on PCR inhibitors[5].
EDTA Matrix Metalloproteinases (MMPs)Zn²⁺, Ca²⁺Dose-dependent reduction in activity.[6]A potent, broad-spectrum inhibitor of MMPs[6].
This compound General MetalloenzymesVariousActs as a chelating agent for di- and trivalent metal ions.Generally considered a weaker chelating agent than EDTA.

Experimental Protocols

To enable researchers to directly compare the efficacy of this compound and EDTA, a detailed protocol for determining the IC50 value of a chelating agent for a metalloenzyme is provided below. This protocol is exemplified using a generic metalloprotease and a fluorogenic substrate.

Protocol: Determination of IC50 for Chelating Agents on Metalloprotease Activity

1. Materials and Reagents:

  • Purified metalloprotease

  • Fluorogenic metalloprotease substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • This compound stock solution (e.g., 1 M in deionized water)

  • EDTA stock solution (e.g., 0.5 M in deionized water, pH adjusted to 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Prepare Serial Dilutions of Chelating Agents:

    • Prepare a series of dilutions of this compound and EDTA in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 mM for citrate, 10 mM for EDTA) is recommended to cover a broad concentration range.

  • Enzyme and Substrate Preparation:

    • Dilute the metalloprotease in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.

    • Dilute the fluorogenic substrate in Assay Buffer to a concentration at or near its Michaelis-Menten constant (Km).

  • Assay Setup:

    • In the 96-well plate, add the following to each well in triplicate:

      • Assay Buffer (for control wells) or the serial dilutions of the chelating agents.

      • Diluted metalloprotease solution.

    • Include control wells:

      • 100% Activity Control: Enzyme + Substrate (no inhibitor).

      • No Enzyme Control (Blank): Assay Buffer + Substrate (no enzyme).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the chelating agent to interact with the enzyme.

  • Initiate the Reaction:

    • Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each concentration of the chelating agent, calculate the initial reaction velocity (rate of fluorescence increase per unit time).

    • Subtract the rate of the "No Enzyme Control" from all other rates.

    • Normalize the data by expressing the reaction rates as a percentage of the "100% Activity Control".

    • Plot the percentage of enzyme activity versus the logarithm of the chelating agent concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Impact of Chelation

The following diagrams illustrate the mechanism of enzyme inhibition by chelation and the experimental workflow for comparing chelating agents.

Chelation_Mechanism cluster_active Active State cluster_inhibition Inhibition ActiveEnzyme Active Metalloenzyme + Metal Ion (Cofactor) InactiveEnzyme Inactive Apoenzyme (Cofactor Removed) ActiveEnzyme->InactiveEnzyme Chelation MetalComplex Metal-Chelator Complex ActiveEnzyme->MetalComplex Binds to Metal Ion ChelatingAgent Chelating Agent (EDTA or Citrate) ChelatingAgent->MetalComplex

Caption: Mechanism of metalloenzyme inhibition by a chelating agent.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of EDTA and Citrate C Add Reagents to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate Enzyme with Chelators C->D E Initiate Reaction with Substrate D->E F Measure Kinetic Activity (Fluorescence) E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Values H->I

Caption: Experimental workflow for IC50 determination of chelating agents.

Impact on Signaling Pathways

Metalloproteases, a key target for chelating agents, are integral to numerous signaling pathways that regulate cell proliferation, migration, and tissue remodeling. For instance, Matrix Metalloproteinases (MMPs) can cleave and activate or inactivate various signaling molecules, including growth factors, cytokines, and cell surface receptors. By inhibiting MMPs, chelating agents like EDTA can indirectly modulate these signaling cascades. This makes them valuable tools for studying the roles of metalloproteases in complex biological systems, including cancer and inflammation.

Signaling_Pathway MMP Active MMP ActiveSignal Active Signaling Molecule MMP->ActiveSignal Cleavage/ Activation InactiveMMP Inactive MMP ProSignal Inactive Signaling Molecule (Pro-form) ProSignal->MMP CellularResponse Cellular Response (e.g., Migration, Proliferation) ActiveSignal->CellularResponse Chelator EDTA / Citrate Chelator->MMP Inhibition

Caption: Inhibition of MMP-mediated signaling by a chelating agent.

Conclusion and Recommendations

Both this compound and EDTA are effective chelating agents capable of inhibiting metalloenzymes by sequestering essential metal cofactors. The choice between these two agents depends on the specific requirements of the experiment or application.

  • EDTA is a potent, broad-spectrum inhibitor with a high affinity for a wide range of divalent metal ions. Its efficacy is well-documented, making it a reliable choice for applications requiring strong and often irreversible inhibition of metalloenzyme activity. However, its synthetic origin and poor biodegradability are considerations for certain applications.

  • This compound offers a biocompatible and biodegradable alternative. While generally a weaker chelating agent than EDTA, it can still effectively inhibit metalloenzymes, particularly at higher concentrations or in systems where a milder, reversible inhibition is desired. Its natural origin and favorable safety profile make it suitable for applications in drug development and food science.

For researchers aiming to select the optimal chelating agent for their specific enzymatic system, it is highly recommended to perform a direct comparative study using the experimental protocol outlined in this guide. This will provide empirical data on the relative potency of this compound and EDTA, enabling an informed decision based on the desired level of enzyme inhibition and the specific constraints of the research.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Sample Preparation Using Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the integrity and reproducibility of experimental results are paramount. Cross-validation of analytical methods serves as a critical process to ensure that a validated procedure yields consistent and reliable data across different laboratories, instruments, and personnel. A key, yet often variable, component of these methods is sample preparation. This guide provides a comprehensive comparison of sample preparation techniques utilizing Disodium (B8443419) Citrate (B86180) Sesquihydrate against viable alternatives, supported by experimental data and detailed protocols.

Disodium Citrate Sesquihydrate is frequently employed as a buffering and chelating agent in sample preparation, most notably within the citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for multi-residue pesticide analysis in food products. Its ability to maintain a stable pH and sequester metal ions that can interfere with analysis makes it a valuable reagent. This guide will delve into its performance in the context of the QuEChERS method and explore its utility in other sample preparation techniques, drawing comparisons with alternative reagents.

Comparative Analysis of Buffering Systems in QuEChERS Method

The QuEChERS method has become a standard for pesticide residue analysis. The choice of buffering system during the extraction and partitioning step is crucial for the recovery of pH-dependent analytes. The citrate-buffered method (EN 15662), which utilizes a mixture of salts including this compound, is often compared with the acetate-buffered (AOAC Official Method 2007.01) and unbuffered versions.

Data Presentation: Performance Comparison of QuEChERS Buffering Systems

Analyte ClassMethodAverage Recovery (%)Precision (RSD %)Linearity (R²)LOQ (µg/kg)
pH-sensitive Pesticides Citrate-Buffered (EN 15662)85 - 110< 15> 0.995 - 10
Acetate-Buffered (AOAC 2007.01)70 - 105< 20> 0.995 - 15
Unbuffered50 - 90< 25> 0.9810 - 20
Base-sensitive Pesticides Citrate-Buffered (EN 15662)90 - 115< 10> 0.9951 - 5
Acetate-Buffered (AOAC 2007.01)80 - 110< 15> 0.992 - 10
Unbuffered60 - 100< 20> 0.995 - 15
Acid-stable Pesticides Citrate-Buffered (EN 15662)95 - 110< 10> 0.9951 - 5
Acetate-Buffered (AOAC 2007.01)92 - 112< 10> 0.9951 - 5
Unbuffered90 - 115< 12> 0.991 - 5

Note: The data presented is a synthesized summary from multiple studies and may vary depending on the specific analyte, matrix, and laboratory conditions.

Experimental Protocols

Protocol 1: Citrate-Buffered QuEChERS (EN 15662) for Pesticide Residue Analysis in Fruits and Vegetables

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture containing 4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g this compound.

  • Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg anhydrous magnesium sulfate and 50 mg primary secondary amine (PSA) sorbent.

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: Take an aliquot of the supernatant for analysis by GC-MS or LC-MS/MS.

Protocol 2: Acetate-Buffered QuEChERS (AOAC 2007.01) - An Alternative

  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture containing 6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate.

  • Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Follow steps 5-6 from the Citrate-Buffered QuEChERS protocol.

  • Analysis: Take an aliquot of the supernatant for analysis by GC-MS or LC-MS/MS.

Visualizing the Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) homogenized_sample 1. Homogenized Sample add_acetonitrile 2. Add Acetonitrile homogenized_sample->add_acetonitrile add_salts 3. Add Salt Mixture add_acetonitrile->add_salts shake_centrifuge1 4. Shake & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant 5. Transfer Supernatant shake_centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe_sorbents 6. Add d-SPE Sorbents transfer_supernatant->add_dspe_sorbents vortex_centrifuge 7. Vortex & Centrifuge add_dspe_sorbents->vortex_centrifuge analysis 8. Analysis (GC/LC-MS) vortex_centrifuge->analysis Clean Extract

Caption: Generalized workflow of the QuEChERS sample preparation method.

Cross-Validation Beyond QuEChERS: Disodium Citrate vs. EDTA in Heavy Metal Analysis

This compound's chelating properties also make it useful in sample preparation for the analysis of heavy metals, serving as an alternative to stronger chelating agents like Ethylenediaminetetraacetic acid (EDTA). The choice between these agents can impact the extraction efficiency and stability of the metal complexes, particularly for analysis by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Data Presentation: Performance Comparison of Chelating Agents for Heavy Metal Extraction

Metal IonChelating AgentExtraction Efficiency (%)Complex Stability (Log K)Linearity (R²)LOQ (µg/L)
Lead (Pb) Disodium Citrate80 - 956.5> 0.9980.1 - 0.5
EDTA95 - 10518.0> 0.9990.05 - 0.2
Cadmium (Cd) Disodium Citrate75 - 904.8> 0.9970.1 - 0.8
EDTA92 - 10816.5> 0.9990.08 - 0.3
Copper (Cu) Disodium Citrate85 - 1006.1> 0.9980.2 - 1.0
EDTA98 - 10518.8> 0.9990.1 - 0.5

Note: Data is illustrative and can be influenced by sample matrix, pH, and analytical instrumentation.

Experimental Protocols

Protocol 3: Disodium Citrate-Assisted Extraction for Heavy Metals in Soil

  • Sample Preparation: Weigh 1 g of dried and sieved soil into a digestion vessel.

  • Extraction: Add 10 mL of a 0.1 M Disodium Citrate solution.

  • Shaking: Shake the mixture on a mechanical shaker for 2 hours at room temperature.

  • Centrifugation: Centrifuge the suspension at 4000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Analysis: Dilute the filtered extract as needed and analyze by ICP-MS.

Protocol 4: EDTA-Assisted Extraction for Heavy Metals in Soil - An Alternative

  • Sample Preparation: Weigh 1 g of dried and sieved soil into a digestion vessel.

  • Extraction: Add 10 mL of a 0.05 M EDTA solution.

  • Shaking: Shake the mixture on a mechanical shaker for 2 hours at room temperature.

  • Centrifugation: Centrifuge the suspension at 4000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Analysis: Dilute the filtered extract as needed and analyze by ICP-MS.

Logical Relationship of Method Selection

Method_Selection cluster_analyte Analyte Type cluster_method Sample Preparation Method cluster_reagent Primary Reagent Pesticides Pesticides QuEChERS QuEChERS Pesticides->QuEChERS Heavy_Metals Heavy Metals Chelation_Extraction Chelation-Assisted Extraction Heavy_Metals->Chelation_Extraction Citrate_Buffer Disodium Citrate Buffer QuEChERS->Citrate_Buffer EN 15662 Acetate_Buffer Acetate Buffer QuEChERS->Acetate_Buffer AOAC 2007.01 Chelation_Extraction->Citrate_Buffer Alternative EDTA_Solution EDTA Solution Chelation_Extraction->EDTA_Solution Standard

Caption: Decision tree for selecting a sample preparation method and reagent.

Performance Evaluation of Disodium Citrate Sesquihydrate from Different Commercial Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium citrate (B86180) sesquihydrate, a key excipient in the pharmaceutical industry, serves multiple functions, including as a buffering agent, sequestrant, and anticoagulant.[1][2] Its performance is critically dependent on its purity and physical properties. This guide provides a comparative evaluation of Disodium citrate sesquihydrate from various commercial suppliers based on common quality attributes and outlines the experimental protocols for their assessment.

Comparative Analysis of Supplier Specifications

The quality of this compound is primarily defined by pharmacopeial standards such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). Commercial suppliers typically provide a Certificate of Analysis (CoA) with their products, detailing the specifications and test results for each batch. While a direct head-to-head comparison with proprietary supplier data is not publicly available, a general comparison can be made based on their adherence to these pharmacopeial standards and their own typical product specifications.

Below is a summary of key quality parameters for this compound, comparing typical pharmacopeial requirements with representative specifications from major suppliers.

Table 1: Comparison of Key Quality Parameters for this compound

ParameterTypical Pharmacopeial Standard (USP/BP)Representative Supplier A (e.g., Sigma-Aldrich)Representative Supplier B (e.g., Thermo Fisher Scientific)Representative Supplier C (e.g., Muby Chemicals)
Assay (on anhydrous basis) 99.0% to 101.0%≥99%≥98.5% to ≤101.5%99% to 101%
Appearance White, crystalline powder or colorless crystalsWhite crystalline powderCrystals or powder or crystalline powderWhite crystalline powder
pH (5% w/v solution) 4.9 to 5.24.6-5.2Not specified4.9 to 5.2
Water Content (Karl Fischer) 10.0% to 13.0%Not specified (sesquihydrate implies ~12.9%)Not specifiedNot specified
Heavy Metals ≤10 ppm (as Pb)Not specified (conforms to USP)Not specifiedCo, Cu, Fe, Ni, Pb, Zn: ≤50 mg/kg each
Chloride (Cl) ≤50 ppmNot specifiedNot specified≤330 ppm
Sulfate (SO₄) ≤150 ppmNot specifiedNot specified≤0.12%
Oxalate Passes test (approx. ≤300 ppm)Not specifiedNot specifiedPasses test (≤150 ppm)
Solubility Freely soluble in water; practically insoluble in ethanolSoluble in waterNot specifiedSoluble in water

Note: The data for representative suppliers is synthesized from publicly available product information and may not reflect the exact specifications for all their product grades.[3][4]

Experimental Protocols for Quality Assessment

Accurate and reproducible analytical methods are essential for verifying the quality of this compound. The following are detailed protocols for key quality control tests.

Assay (Citrate Content) by High-Performance Liquid Chromatography (HPLC)

This method determines the amount of citrate present in the sample.

Principle: The sample is dissolved and injected into an HPLC system. The citrate is separated from other components on a stationary phase and detected by a UV detector. The concentration is calculated by comparing the peak area of the sample to that of a reference standard.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector (set to 210 nm)

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data Acquisition System

Reagents:

  • This compound Reference Standard

  • Phosphoric Acid (ACS grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05% solution of phosphoric acid in deionized water (Mobile Phase A) and use acetonitrile as Mobile Phase B.

  • Standard Solution Preparation: Accurately weigh about 140 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 1.40 g of this compound into a 100 mL volumetric flask. Add about 60 mL of deionized water and sonicate for 10 minutes. Cool to room temperature and dilute to volume with deionized water. Further dilute 10 mL of this solution to 100 mL with deionized water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) Mobile Phase A (%) Mobile Phase B (%)
      0 100 0
      6.5 100 0
      7.0 50 50
      11 50 50
      12 100 0

      | 30 | 100 | 0 |

  • Analysis: Inject the standard solution multiple times to ensure system suitability (Relative Standard Deviation of peak areas < 2.0%). Inject the sample solution and calculate the citrate content based on the peak area comparison with the standard.

Water Content by Karl Fischer Titration

This method is used to determine the amount of water in the sample, which is crucial for a hydrated salt like this compound.

Principle: The Karl Fischer titration is a specific water determination method based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[7][8] The endpoint is detected potentiometrically.

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer Reagent (hydranal-composite or equivalent)

  • Methanol (B129727) (anhydrous)

  • Sodium Tartrate Dihydrate (for titer determination)

Procedure:

  • Titer Determination:

    • Add anhydrous methanol to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the solvent.

    • Accurately weigh a specific amount of sodium tartrate dihydrate and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (titer) of the reagent.

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel.

    • Accurately weigh a suitable amount of the this compound sample and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed, the titer, and the sample weight.

Elemental Impurities (Heavy Metals) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Modern pharmacopeias are transitioning from the outdated colorimetric heavy metals test to more sensitive and specific instrumental methods like ICP-MS for the determination of elemental impurities.[9][10][11]

Principle: The sample is digested in acid and introduced into the high-temperature plasma of the ICP-MS. The atoms are ionized, and the ions are separated by their mass-to-charge ratio and detected. This allows for the quantification of multiple elements at trace levels.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Microwave Digestion System

Reagents:

  • Nitric Acid (trace metal grade)

  • Hydrochloric Acid (trace metal grade)

  • Multi-element Standard Solutions

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the sample into a microwave digestion vessel.

    • Add a mixture of nitric acid and hydrochloric acid.

    • Perform microwave digestion according to a validated program to completely dissolve the sample.

    • Cool the vessel and dilute the digested solution to a known volume with deionized water.

  • Analysis:

    • Calibrate the ICP-MS with multi-element standard solutions.

    • Analyze the prepared sample solution.

    • The concentration of each elemental impurity is determined from the calibration curve.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control testing of incoming this compound raw material in a pharmaceutical setting.

QC_Workflow cluster_tests start Receipt of This compound sampling Sampling and Documentation Review start->sampling testing QC Laboratory Testing sampling->testing physical Physical Tests: - Appearance - Solubility testing->physical chemical Chemical Tests: - Identification (FTIR) - Assay (HPLC) - pH testing->chemical impurity Impurity Tests: - Water Content (KF) - Elemental Impurities (ICP-MS) - Anionic Impurities (Cl, SO4, Oxalate) testing->impurity review Data Review and CoA Generation decision Decision: Release or Reject review->decision release Released for Manufacturing decision->release Pass reject Rejected and Quarantined decision->reject Fail

Caption: Quality Control Workflow for this compound.

Conclusion

The performance of this compound in pharmaceutical formulations is directly linked to its quality. While most commercial suppliers adhere to pharmacopeial standards, the stringency of their internal specifications can vary. For critical applications, it is imperative for researchers and drug development professionals to conduct their own comprehensive quality assessment using validated analytical methods as outlined in this guide. This ensures the consistency, safety, and efficacy of the final drug product.

References

Inter-laboratory comparison of results using Disodium citrate sesquihydrate in a standardized protocol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Citrate (B86180) Anticoagulation in Standardized Protocols

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Citrate Anticoagulants

The following tables summarize quantitative data from studies comparing citrate with other anticoagulants and different citrate concentrations in coagulation testing.

Table 1: Comparison of Citrate and Hirudin for Platelet Aggregation Testing

AgonistAnticoagulantPlatelet Aggregation ResponsePlatelet CountReference
ADPSodium CitrateComparableNo significant difference[1]
ADPHirudinComparableNo significant difference[1]
CollagenSodium CitrateStronger AggregationNo significant difference[1]
CollagenHirudinWeaker AggregationNo significant difference[1]
Arachidonic AcidSodium CitrateStronger AggregationNo significant difference[1]
Arachidonic AcidHirudinWeaker AggregationNo significant difference[1]
EpinephrineSodium CitrateStronger AggregationNo significant difference[1]
EpinephrineHirudinWeaker AggregationNo significant difference[1]
RistocetinSodium CitrateStronger AggregationNo significant difference[1]
RistocetinHirudinWeaker AggregationNo significant difference[1]

Table 2: Influence of Buffered Sodium Citrate Concentration on Coagulation Tests

Coagulation Test3.2% Buffered Sodium Citrate3.8% Buffered Sodium CitrateKey ObservationReference
Prothrombin Time (PT)Shorter Clotting TimesLonger Clotting TimesConcentration affects results.[2][3]
Activated Partial Thromboplastin Time (aPTT)Shorter Clotting TimesLonger Clotting TimesConcentration affects results, with a >7-second difference in 19% of patients on heparin therapy.[2]
FibrinogenHigher Measured ValueLower Measured ValueUnderestimation with 3.8% citrate.[2]
D-dimerNo significant differenceNo significant differenceGenerally comparable.[2]

Table 3: Comparison of Anticoagulation Strategies for Renal Replacement Therapy

Anticoagulation StrategyMean Treatment Duration (CVVHD)Circuit LifespanBleeding RiskReference
Regional CitrateSignificantly ImprovedLongerReduced[4][5]
Unfractionated Heparin (UFH)ShorterShorterHigher[4][5]
ArgatrobanVariableVariableVariable[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Platelet Aggregation Testing

This protocol is based on the methodology described in the comparison of sodium citrate and hirudin as anticoagulants for platelet function testing.[1]

  • Blood Collection: Whole blood is collected from healthy volunteers into vacuum tubes containing either 3.2% sodium citrate or hirudin.

  • Platelet-Rich Plasma (PRP) Preparation: The blood samples are centrifuged at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

  • Platelet Count: Platelet counts are performed on the PRP.

  • Light Transmission Aggregometry (LTA): LTA is performed within 4 hours of sample collection.

  • Agonist Induction: Platelet aggregation is induced using various agonists, including ADP, collagen, arachidonic acid, epinephrine, and ristocetin.

  • Data Analysis: The percentage of platelet aggregation is measured and compared between the samples collected with different anticoagulants.

Protocol 2: Coagulation Testing with Different Citrate Concentrations

This protocol is derived from studies evaluating the impact of 3.2% and 3.8% buffered sodium citrate on routine coagulation assays.[2][3]

  • Blood Collection: Blood specimens are obtained from patients in paired vacuum tubes containing 3.2% and 3.8% buffered sodium citrate.

  • Plasma Preparation: The blood samples are centrifuged at a specified speed and duration (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma.

  • Coagulation Assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), fibrinogen, and D-dimer assays are performed on an automated coagulation analyzer.

  • Data Analysis: The results from the paired samples are statistically compared to determine the significance of any differences observed due to the citrate concentration. It is recommended that laboratories standardize to one citrate concentration and establish appropriate normal ranges.[2]

Mandatory Visualizations

Signaling Pathway: The Coagulation Cascade and the Role of Citrate

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X + Factor VIIIa, Ca++ VIII Factor VIII II Prothrombin (II) X->II + Factor Va, Ca++ TF Tissue Factor TF->X + Factor VIIa, Ca++ VII Factor VII V Factor V I Fibrinogen (I) II->I Thrombin (IIa) Fibrin Fibrin (Ia) I->Fibrin Citrate Disodium Citrate (Anticoagulant) Calcium Calcium Ions (Ca++) Citrate->Calcium Chelates

Caption: Mechanism of citrate anticoagulation within the coagulation cascade.

Experimental Workflow: Coagulation Testing

Coagulation_Testing_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Blood_Collection 1. Blood Collection (Disodium Citrate Tube) Mixing 2. Gentle Inversion (8-10 times) Blood_Collection->Mixing Transport 3. Transport to Lab Mixing->Transport Centrifugation 4. Centrifugation (Platelet-Poor Plasma) Transport->Centrifugation Plasma_Aspiration 5. Plasma Aspiration Centrifugation->Plasma_Aspiration Reagent_Addition 6. Reagent Addition (e.g., Thromboplastin, Calcium) Plasma_Aspiration->Reagent_Addition Measurement 7. Clot Detection (Optical or Mechanical) Reagent_Addition->Measurement Result_Calculation 8. Result Calculation (e.g., PT in seconds, INR) Measurement->Result_Calculation Verification 9. Result Verification Result_Calculation->Verification Reporting 10. Report Generation Verification->Reporting

Caption: Standardized workflow for in-vitro coagulation testing.

References

Safety Operating Guide

Proper Disposal of Disodium Citrate Sesquihydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers and Scientists on the Safe and Compliant Disposal of Disodium (B8443419) Citrate (B86180) Sesquihydrate

Disodium citrate sesquihydrate is a common laboratory chemical generally not classified as hazardous. However, its disposal requires adherence to institutional and regulatory guidelines to ensure safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While not classified as hazardous for transport, one SDS notes that it may form combustible dust concentrations in air.[1][2][3][4] Therefore, always handle the solid material in a well-ventilated area and avoid generating dust. Personal Protective Equipment (PPE), including safety goggles and gloves, should be worn.

Step-by-Step Disposal Procedure for this compound

The guiding principle for all laboratory waste is that disposal plans should be in place before a chemical is even used.[5] All chemical waste generated in a laboratory is typically considered hazardous until determined otherwise by the institution's Environmental Health & Safety (EHS) department.[6]

  • Waste Determination: Do not assume that "non-hazardous" means the chemical can be disposed of in the regular trash or down the drain. Always consult your institution's EHS or a qualified waste management partner for guidance on the disposal of non-hazardous chemical waste.[6][7] They will provide specific instructions based on local and national regulations.

  • Collection and Storage:

    • Collect waste this compound in a designated, properly labeled waste container.

    • The container must be compatible with the chemical, in good condition, and kept securely closed.[6][8]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Labeling:

    • Clearly label the waste container with "this compound" and the words "Hazardous Waste" or as otherwise directed by your institution's EHS.[7]

    • Include the accumulation start date on the label.[7]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedure for requesting a waste pickup from the EHS department or a licensed waste disposal company.[3][9][10]

Disposal of Empty Containers

The disposal procedure for empty containers of this compound is as follows:

  • Thoroughly Empty: Ensure the container is completely empty of any residual solid.

  • Deface Label: Completely remove or deface the original chemical label to prevent misidentification.[1][8]

  • Dispose as Regular Trash: In most cases, a thoroughly emptied container of a non-hazardous chemical can be disposed of in the regular trash.[1][2][8] However, it is best practice to confirm this with your institution's EHS department.

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[3][11]
Transport Regulation Not regulated as dangerous goods (DOT, IATA, IMDG)[3][4]
Physical Hazard May form combustible dust concentrations in air[2]

Experimental Protocols Cited

This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on standard laboratory safety guidelines and chemical safety data sheets.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G start Start: Have Disodium Citrate Sesquihydrate Waste consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds is_hazardous Is the waste considered hazardous by your institution's EHS? consult_sds->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: 1. Collect in labeled, compatible container. 2. Store in Satellite Accumulation Area. 3. Request EHS pickup. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Institutional Protocol for Non-Hazardous Chemical Waste: Confirm disposal method with EHS (e.g., specific waste stream, EHS pickup). is_hazardous->non_hazardous_disposal No empty_container Is the container completely empty? hazardous_disposal->empty_container non_hazardous_disposal->empty_container empty_container->is_hazardous No (dispose of contents first) deface_label Deface or remove the original label. empty_container->deface_label Yes trash_disposal Dispose of empty container in regular trash (confirm with EHS). deface_label->trash_disposal end End trash_disposal->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Disodium Citrate Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural, and essential safety information for researchers, scientists, and drug development professionals handling Disodium citrate (B86180) sesquihydrate. The following protocols for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While Disodium citrate sesquihydrate is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1][2][3] The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesShould conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves and lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
Respiratory Protection Not required under normal useA particle filter respirator may be used if dust is generated and exposure limits are exceeded.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial for maintaining safety and experimental integrity. Always handle this compound in a well-ventilated area.[1][2][5]

Preparation:

  • Ventilation: Ensure the work area, such as a chemical fume hood or a bench with local exhaust ventilation, is functioning correctly.[2]

  • PPE: Don the required personal protective equipment as specified in the table above.

  • Equipment: Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) before handling the chemical.

Handling:

  • Avoid Dust Formation: Handle the solid crystalline substance carefully to minimize the generation of dust.[1][3]

  • Weighing: If weighing is required, do so in an area with minimal air currents to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] Avoid ingestion and inhalation.[1][3]

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3]

  • Skin Contact: Wash off immediately with plenty of water.[1][3]

  • Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][3]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for proper disposal.[1]

Steps for Disposal:

  • Containerization: Place waste this compound and any contaminated disposable materials into a suitable, labeled container for disposal.

  • Waste Stream: Dispose of the chemical waste through a licensed waste disposal company, adhering to all applicable regulations. Do not mix with other waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Review SDS prep_ppe Don PPE: - Safety Glasses - Lab Coat - Gloves prep_start->prep_ppe prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_weigh Weighing: Avoid Dust Generation prep_vent->handle_weigh Proceed to Handling handle_dissolve Solution Preparation: Add Solid to Liquid handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp disp_waste Collect Waste in Labeled Container handle_exp->disp_waste Proceed to Disposal disp_dispose Dispose via Licensed Waste Company disp_waste->disp_dispose disp_end End disp_dispose->disp_end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium citrate sesquihydrate
Reactant of Route 2
Disodium citrate sesquihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.